molecular formula C18H16O8 B7790426 Rosmarinate

Rosmarinate

カタログ番号: B7790426
分子量: 360.3 g/mol
InChIキー: DOUMFZQKYFQNTF-ZZXKWVIFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rosmarinate, more commonly known in research as Rosmarinic Acid (RA), is a naturally occurring phenolic compound and an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid . First isolated from Rosmarinus officinalis L. (rosemary), it is a constituent of over 160 plant species, particularly within the Lamiaceae and Boraginaceae families . This multi-functional polyphenol is recognized for its significant antioxidant and anti-inflammatory properties, making it a valuable compound for scientific investigation . Researchers utilize this compound to explore a wide spectrum of biological activities and mechanisms. Its potent antioxidant capacity involves scavenging reactive oxygen species and its activity in various systems can be influenced by its polarity and the presence of surfactants . The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways, including the inhibition of the NF-κB pathway and the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . Studies highlight its potential research value in areas including neuroprotection , hepatoprotection , anti-cancer mechanisms , and the improvement of metabolic parameters in models of diabetes . Furthermore, this compound and its synthetic derivatives, such as alkyl esters (e.g., methyl, propyl, hexyl esters), demonstrate broad-spectrum antimicrobial activity against bacteria, fungi, and viruses, positioning it as a promising scaffold for developing novel anti-infective agents . This product is provided as a high-purity chemical reference standard. It is intended for research use only in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

特性

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUMFZQKYFQNTF-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in ethanol, DMSO or dimethyl formamide to approximately 25 mg/mL
Details Cayman; Cayman Chemical, Product Information, Rosmarinic Acid (June 2012). Available as of: Dec 28, 2012: https://www.caymanchem.com/pdfs/70900.pdf
Record name ROSMARINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.547 g/cu cm
Details LookChem; Look for Chemicals. Rosmarinic acid (CAS 537-15-5). Available from, as of Dec 28, 2012: https://www.lookchem.com/cas-537/537-15-5.html
Record name ROSMARINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystalline solid

CAS No.

537-15-5
Record name ROSMARINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

171-175 °C
Details LookChem; Look for Chemicals. Rosmarinic acid (CAS 537-15-5). Available from, as of Dec 28, 2012: https://www.lookchem.com/cas-537/537-15-5.html
Record name ROSMARINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Rosmarinate

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for this compound. The information is intended to support research and development efforts in fields such as pharmacology, phytochemistry, and drug discovery.

Chemical Structure of this compound

This compound is the conjugate base of rosmarinic acid, a naturally occurring polyphenolic compound.[1] At a physiological pH of 7.3, this compound is the major species.[1] Chemically, rosmarinic acid is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[2][3] The chemical formula for rosmarinic acid is C₁₈H₁₆O₈, and for this compound, it is C₁₈H₁₅O₈⁻.[1][4]

The systematic IUPAC name for this compound is 3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate.[1] The stereoisomer with (R)-configuration at the chiral center is known as (R)-rosmarinate.[5]

Key structural features include:

  • Two Phenyl Rings: Both rings are substituted with two hydroxyl groups, classifying it as a catechol.

  • An Ester Linkage: Connecting the caffeic acid and 3,4-dihydroxyphenyllactic acid moieties.

  • A Carboxylate Group: In the deprotonated form (this compound), this group is negatively charged.

  • An α,β-Unsaturated Carbonyl Group: Part of the caffeic acid moiety.

Chemical Identifiers
IdentifierThis compound (C₁₈H₁₅O₈⁻)Rosmarinic Acid (C₁₈H₁₆O₈)
IUPAC Name 3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate[1](2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid[4]
SMILES C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O[1]C1=CC(=C(C=C1C--INVALID-LINK--OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O[4]
InChI InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/p-1/b6-3+[1]InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m1/s1[4]
InChIKey DOUMFZQKYFQNTF-ZZXKWVIFSA-M[1]DOUMFZQKYFQNTF-WUTVXBCWSA-N[4]
PubChem CID 5315614[1]5281792[4]

Physicochemical Properties

The physicochemical properties of this compound and its parent acid are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Computed Properties of this compound
PropertyValueSource
Molecular Weight 359.3 g/mol PubChem[1]
Exact Mass 359.07669243 DaPubChem[1]
Topological Polar Surface Area 147 ŲPubChem[1]
Heavy Atom Count 26PubChem[1]
Formal Charge -1PubChem[1]
Complexity 514PubChem[1]
Experimental Properties of Rosmarinic Acid
PropertyValueSource
Physical Description Crystalline solid, Red-orange powderHMDB, LookChem[2][4]
Melting Point 171-175 °CLookChem[4]
Solubility Slightly soluble in water. Soluble in ethanol, DMSO, or dimethylformamide to approximately 25 mg/mL.Cayman Chemical[4][6]
Density 1.547 g/cm³LookChem[4]
pKa 2.92 (first deprotonation)Danaf et al.[7]

Experimental Protocols

Ultrasound-Assisted Extraction of Rosmarinic Acid from Rosmarinus officinalis

This protocol is based on a method optimized for high extraction efficiency using an ionic liquid solvent.

Materials and Equipment:

  • Dried Rosmarinus officinalis leaves, powdered

  • 1-octyl-3-methylimidazolium bromide ([C8mim]Br)

  • Ultrasonic bath

  • Filtration apparatus

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Soaking: Mix the powdered rosemary leaves with [C8mim]Br at a solid-to-liquid ratio of 1:20 (g/mL). Allow the mixture to soak for 2 hours at room temperature.[3]

  • Ultrasonication: Place the mixture in an ultrasonic bath and sonicate for 30 minutes at a power of 220 W.[3]

  • Separation: After sonication, separate the liquid extract from the solid plant material by filtration.

  • Solvent Recovery: Recover the ionic liquid and concentrate the extract using a rotary evaporator.

  • Purification (Optional): The crude extract can be further purified using column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) to isolate rosmarinic acid.

  • Analysis: Quantify the yield of rosmarinic acid in the extract using a validated HPLC method.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of two solvents is typically used:

    • Solvent A: Water with 0.1% formic acid (or another acidifier)

    • Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid

  • A typical gradient might run from 10% B to 70% B over 30 minutes.

Procedure:

  • Standard Preparation: Prepare a stock solution of pure rosmarinic acid standard in the mobile phase or a suitable solvent (e.g., methanol). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30 °C

    • Detection Wavelength: ~330 nm (the λmax for rosmarinic acid)

  • Quantification: Identify the rosmarinic acid peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration based on the peak area and the standard calibration curve.

Biosynthesis Pathway of this compound

Rosmarinic acid biosynthesis involves enzymes from the phenylpropanoid and tyrosine-derived pathways.[2] A key step is the transfer of a caffeoyl group from caffeoyl-CoA to 3,4-dihydroxyphenyllactic acid, a reaction catalyzed by this compound synthase.[2]

Rosmarinate_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyrosine Tyrosine Pathway L_Phe L-Phenylalanine Caffeoyl_CoA Caffeoyl-CoA L_Phe->Caffeoyl_CoA Multiple Steps RS This compound Synthase Caffeoyl_CoA->RS Substrate L_Tyr L-Tyrosine DHPL 3,4-Dihydroxyphenyllactic acid L_Tyr->DHPL Multiple Steps DHPL->RS Substrate This compound This compound RS->this compound Product CoA CoA RS->CoA Byproduct

Caption: Biosynthesis pathway of this compound from precursors.

References

The intricate biosynthetic pathway of rosmarinic acid in plants: A technical guide for researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the enzymatic reactions, regulatory mechanisms, and experimental analysis of rosmarinic acid biosynthesis, tailored for researchers, scientists, and drug development professionals.

Rosmarinic acid (RA), a naturally occurring phenolic compound, has garnered significant attention within the scientific community due to its wide array of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Found in numerous plant species, particularly within the Lamiaceae (mint) family, the biosynthesis of this valuable secondary metabolite involves a complex and fascinating interplay of enzymatic reactions. This technical guide provides a comprehensive overview of the rosmarinic acid biosynthesis pathway, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the fields of plant biology, natural product chemistry, and drug discovery.

The Core Biosynthesis Pathway: A Two-Pronged Approach

The biosynthesis of rosmarinic acid is a testament to the metabolic ingenuity of plants, converging two distinct pathways originating from the amino acids L-phenylalanine and L-tyrosine.

1. The Phenylpropanoid Pathway (from L-Phenylalanine): This well-characterized pathway provides the caffeoyl-CoA moiety of rosmarinic acid.

  • Step 1: Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL).

  • Step 2: Cinnamate 4-Hydroxylase (C4H): Subsequently, trans-cinnamic acid is hydroxylated to p-coumaric acid by Cinnamate 4-Hydroxylase (C4H), a cytochrome P450-dependent monooxygenase.

  • Step 3: 4-Coumarate-CoA Ligase (4CL): The final step in this branch involves the activation of p-coumaric acid to its corresponding CoA thioester, 4-coumaroyl-CoA, a reaction catalyzed by 4-Coumarate-CoA Ligase (4CL).

2. The Tyrosine-Derived Pathway: This pathway furnishes the 3,4-dihydroxyphenyllactic acid portion of the rosmarinic acid molecule.

  • Step 1: Tyrosine Aminotransferase (TAT): L-tyrosine is converted to 4-hydroxyphenylpyruvic acid through the action of Tyrosine Aminotransferase (TAT).

  • Step 2: Hydroxyphenylpyruvate Reductase (HPPR): 4-hydroxyphenylpyruvic acid is then reduced to 4-hydroxyphenyllactic acid by Hydroxyphenylpyruvate Reductase (HPPR).

The Convergence: Esterification and Hydroxylation

The two pathways converge in the final steps to synthesize rosmarinic acid:

  • Rosmarinic Acid Synthase (RAS): The key esterification reaction is catalyzed by Rosmarinic Acid Synthase (RAS), which transfers the 4-coumaroyl group from 4-coumaroyl-CoA to 4-hydroxyphenyllactic acid, forming 4-coumaroyl-4'-hydroxyphenyllactate.

  • Cytochrome P450 Hydroxylases: Subsequent hydroxylation steps, often involving enzymes like CYP98A14, add hydroxyl groups to the aromatic rings of the intermediate to yield rosmarinic acid. The precise sequence and timing of these hydroxylations can vary between plant species.

Figure 1. The core biosynthetic pathway of rosmarinic acid in plants.

Quantitative Data on Biosynthetic Enzymes and Products

For researchers aiming to manipulate or understand the efficiency of the rosmarinic acid pathway, quantitative data is paramount. The following tables summarize key kinetic parameters of the biosynthetic enzymes and the concentration of rosmarinic acid in various plant species and under different conditions.

EnzymePlant SpeciesSubstrateK_m_ (µM)V_max_ (nmol/min/mg protein)Reference
Cinnamate 4-hydroxylase (C4H)Glycine maxtrans-Cinnamic acid2.74 ± 0.1856.38 ± 0.73[1][2]
Cinnamate 4-hydroxylase (C4H)Glycine maxtrans-Cinnamic acid6.438 ± 0.743.6 ± 0.15[1][2]
Cinnamate 4-hydroxylase (C4H)Glycine maxtrans-Cinnamic acid3.83 ± 0.440.13[1][2]
Cinnamate 4-hydroxylase (C4H)Petroselinum crispumtrans-Cinnamic acid5Not Reported[3]
Hydroxyphenylpyruvate Reductase (HPPR)Asparagus racemosusNADPH23 ± 4Not Reported[4]

Table 1: Kinetic Parameters of Key Enzymes in Rosmarinic Acid Biosynthesis.

Plant SpeciesTissue/Culture TypeConditionRosmarinic Acid Content (mg/g DW)Reference
Salvia officinalisAerial parts-39.3[5]
Melissa officinalisAerial parts-36.5[5]
Mentha spicataAerial parts-58.5[5][6]
Mentha aquaticaDried leaves50°C for 5 hours11.73[7]
Salvia hispanicaFlowers-1.49
Salvia hispanicaSprouts-1.34
Salvia hispanicaSeeds-1.27
Hyptis pectinatain vitro seedlingsRed light (20 days)0.16[8]
Hyptis pectinatain vitro seedlings60 µM Salicylic Acid (20 days)7.40[8]
Ocimum basilicumin vitro root culturesControl~2.53[9]
Ocimum basilicumin vitro root culturesMethyl Jasmonate (1.0 mM)4.05[9]
Satureja khuzistanicaCell suspension cultureVanillin (0.074 mM)3294.23 (mg/L)[10]
Satureja khuzistanicaCell suspension cultureMethyl Jasmonate (0.05 mM)3036.04 (mg/L)[10]
Salvia miltiorrhizaHairy rootsYeast Extract (200 mg/L)74.1
Solenostemon scutellarioidesWhole plant cultureMethyl Jasmonate (50 µM)~1.7-fold increase[11]
Solenostemon scutellarioidesWhole plant cultureSalicylic Acid (50 µM)~1.4-fold increase[11]
Solenostemon scutellarioidesWhole plant cultureYeast Extract (100 µg/ml)~1.5-fold increase[11]

Table 2: Rosmarinic Acid Content in Various Plant Species and under Different Conditions.

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments involved in studying the rosmarinic acid biosynthesis pathway.

Enzyme Extraction for Activity Assays

A general protocol for the extraction of enzymes involved in the rosmarinic acid biosynthesis pathway from plant tissues.

Enzyme_Extraction_Workflow Start Start: Plant Tissue Collection Grind Grind tissue to a fine powder in liquid nitrogen Start->Grind Homogenize Homogenize in ice-cold extraction buffer Grind->Homogenize Centrifuge1 Centrifuge at high speed (e.g., 14,000 x g) at 4°C Homogenize->Centrifuge1 CollectSupernatant Collect supernatant (Crude Enzyme Extract) Centrifuge1->CollectSupernatant ProteinQuant Determine protein concentration (e.g., Bradford assay) CollectSupernatant->ProteinQuant End End: Enzyme extract ready for assay ProteinQuant->End

Figure 2. General workflow for enzyme extraction from plant tissues.

Materials:

  • Fresh or frozen plant tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, 1 mM EDTA, 1% PVPP)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Weigh a known amount of plant tissue (e.g., 0.5-1.0 g).

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to a pre-chilled microcentrifuge tube.

  • Add ice-cold extraction buffer (e.g., 2 mL per gram of tissue).

  • Vortex vigorously to resuspend the powder and incubate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the homogenate at approximately 14,000 x g for 20 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the crude enzyme extract, to a new pre-chilled tube.

  • Determine the protein concentration of the extract using a standard method such as the Bradford assay.

  • The enzyme extract is now ready for use in activity assays.

Cinnamate 4-Hydroxylase (C4H) Activity Assay

This spectrophotometric assay measures the conversion of cinnamic acid to p-coumaric acid.

Materials:

  • Crude enzyme extract

  • Assay Buffer: 50 mM Potassium phosphate (B84403) buffer, pH 7.0

  • NADPH solution (e.g., 10 mM)

  • trans-Cinnamic acid solution (e.g., 1 mM)

  • Spectrophotometer capable of measuring absorbance at 340 nm (for NADPH consumption) or an HPLC system for product detection.

Procedure:

  • Prepare a reaction mixture containing the assay buffer and enzyme extract in a cuvette.

  • Add trans-cinnamic acid to the mixture.

  • Initiate the reaction by adding NADPH.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Alternatively, the reaction can be stopped at specific time points (e.g., by adding acid) and the formation of p-coumaric acid can be quantified by HPLC.

4-Coumarate-CoA Ligase (4CL) Activity Assay

This continuous spectrophotometric assay monitors the formation of 4-coumaroyl-CoA.

Materials:

  • Crude enzyme extract

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 5 mM MgCl₂

  • ATP solution (e.g., 50 mM)

  • Coenzyme A (CoA) solution (e.g., 5 mM)

  • p-Coumaric acid solution (e.g., 10 mM)

  • Spectrophotometer capable of measuring absorbance at 333 nm.

Procedure:

  • Prepare a master mix containing the assay buffer, ATP, and p-coumaric acid.

  • Add the enzyme extract to the master mix in a quartz cuvette.

  • Start the reaction by adding CoA.

  • Immediately monitor the increase in absorbance at 333 nm, which is characteristic of the formation of the 4-coumaroyl-CoA thioester.

  • Calculate the enzyme activity based on the initial rate of absorbance change.

HPLC Quantification of Rosmarinic Acid

A widely used method for the accurate quantification of rosmarinic acid in plant extracts.

HPLC_Workflow Start Start: Plant Material Extraction Extraction with a suitable solvent (e.g., methanol (B129727)/water) Start->Extraction Filtration Filtration of the extract (e.g., 0.45 µm filter) Extraction->Filtration HPLC_Injection Injection onto HPLC system Filtration->HPLC_Injection Separation Separation on a C18 column with a gradient mobile phase HPLC_Injection->Separation Detection Detection using a DAD or UV detector (e.g., at 330 nm) Separation->Detection Quantification Quantification based on a standard curve of rosmarinic acid Detection->Quantification End End: Rosmarinic Acid Concentration Quantification->End

Figure 3. A typical workflow for the HPLC quantification of rosmarinic acid.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 70% methanol in water)

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • Reversed-phase C18 column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: Acetonitrile

  • Rosmarinic acid standard

Procedure:

  • Extraction: Extract a known weight of the powdered plant material with the extraction solvent (e.g., using sonication or maceration).

  • Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Inject a known volume of the filtered extract onto the HPLC system.

    • Use a gradient elution program with mobile phases A and B to separate the components. A typical gradient might start with a high percentage of A and gradually increase the percentage of B.

    • Set the detector wavelength to 330 nm for optimal detection of rosmarinic acid.

  • Quantification:

    • Prepare a calibration curve using different concentrations of the rosmarinic acid standard.

    • Identify the rosmarinic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of rosmarinic acid in the sample by comparing its peak area to the calibration curve.

qRT-PCR for Gene Expression Analysis

A powerful technique to study the regulation of the rosmarinic acid biosynthesis pathway by quantifying the transcript levels of the encoding genes.

Materials:

  • Plant tissue

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green master mix

  • Gene-specific primers for PAL, C4H, 4CL, TAT, HPPR, RAS, and a reference gene (e.g., actin or ubiquitin).

Procedure:

  • RNA Extraction: Extract total RNA from the plant tissue using a suitable kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.

  • qPCR:

    • Prepare a qPCR reaction mixture containing the cDNA template, SYBR Green master mix, and gene-specific forward and reverse primers.

    • Perform the qPCR reaction in a real-time PCR instrument.

    • Analyze the amplification data to determine the cycle threshold (Ct) values for each gene.

  • Data Analysis:

    • Normalize the Ct values of the target genes to the Ct value of the reference gene.

    • Calculate the relative gene expression levels using a method such as the 2-ΔΔCt method.

This comprehensive guide provides a solid foundation for researchers delving into the fascinating world of rosmarinic acid biosynthesis. By combining a thorough understanding of the core pathway with robust experimental methodologies, scientists can continue to unravel the complexities of this important metabolic route and harness its potential for various applications.

References

natural sources of rosmarinic acid and rosmarinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources of Rosmarinic Acid and Rosmarinate

Introduction

Rosmarinic acid (RA) is a naturally occurring polyphenolic compound first isolated and identified in 1958 from Rosmarinus officinalis (rosemary).[1][2] It is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1][3][4][5] Found in a wide array of plant species, RA is particularly abundant in the Lamiaceae (mint) and Boraginaceae (borage) families.[5][6][7][8] This compound has garnered significant attention from the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.[1][4][5][9][10] This guide provides a comprehensive overview of the natural sources of rosmarinic acid, quantitative data on its concentration in various plants, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic and key signaling pathways.

Natural Sources of Rosmarinic Acid

Rosmarinic acid is widely distributed throughout the plant kingdom, having been identified in hornworts, ferns, and numerous angiosperm species.[2] However, it is most prominently found in the Lamiaceae and Boraginaceae families.[4][5][6][7][8]

Lamiaceae Family (Mint Family): This family is the most well-known source of rosmarinic acid. Many common culinary herbs belong to this family and are rich in RA.[2][11] Notable species include:

  • Rosmarinus officinalis (Rosemary)[2][3][11][12]

  • Salvia officinalis (Sage)[2][3][11][12]

  • Melissa officinalis (Lemon balm)[2][3]

  • Origanum vulgare (Oregano)[3][11][12]

  • Ocimum basilicum (Basil)[2][3][11]

  • Mentha species (Mints), such as Mentha spicata (Spearmint) and Mentha piperita (Peppermint)[2][13]

  • Thymus vulgaris (Thyme)[3][11]

  • Perilla frutescens (Perilla)[3]

  • Prunella vulgaris[1]

Boraginaceae Family (Borage Family): Several species within this family are also known to accumulate significant amounts of rosmarinic acid.[6][7][14]

Other Plant Families: Rosmarinic acid has also been found in species belonging to other families, such as the Apiaceae.[1][4]

Quantitative Data on Rosmarinic Acid Content

The concentration of rosmarinic acid can vary significantly between different plant species and even within the same species due to factors like growing conditions, harvest time, and the part of the plant being analyzed.[13] The following tables summarize the quantitative data on rosmarinic acid content from various studies.

Plant Species (Lamiaceae)Plant PartRosmarinic Acid Content (mg/g dry weight)Reference
Mentha spicataAerial parts58.5[13]
Salvia officinalisAerial parts39.3[13][15]
Melissa officinalisAerial parts36.5[13][15]
Thymus citriodorousAerial parts31.5[15]
Perovskia artemisoidesAerial parts31.3[15]
Origanum vulgareEthanolic extract12.40[16][17]
Rosmarinus officinalisAerial parts7.2[13][15]
Rosmarinus officinalisEthanolic extract1.33[16][17]
Plant Species (Boraginaceae & Salvia)Plant PartRosmarinic Acid Content (mg/g dry weight)Reference
Salvia glutinosaDried leaves47.3[18]
Salvia sclareaDried leavesHigh concentration[18]
Borago officinalisDried leaves15.0[18]
Salvia officinalisDried leaves15.0 (approx.)[18]
Salvia aethiopisDried leaves13.3-47.3 (range)[18]

Experimental Protocols

Extraction of Rosmarinic Acid

Several methods have been developed for the extraction of rosmarinic acid from plant materials. The choice of method depends on factors such as the desired purity of the extract and the scale of the operation.

1. Solvent Extraction: This is a common method for extracting rosmarinic acid.[19][20]

  • Protocol:

    • Dried and ground plant material is macerated with a solvent. Commonly used solvents include ethanol, methanol, or aqueous mixtures of these alcohols.[20]

    • The mixture is typically stirred for a specified period (e.g., 24 hours) at room temperature.[21]

    • The solid residue is separated from the liquid extract by filtration.[20]

    • The process may be repeated multiple times to maximize the extraction yield.

    • The solvent is then removed from the extract, often under reduced pressure using a rotary evaporator.[22]

2. Hot Water Extraction:

  • Protocol:

    • Ground plant material is extracted with water at an elevated temperature (e.g., 80-100°C) for 30-60 minutes with stirring.[22]

    • The combined extracts are acidified to a pH of 2-2.5 with an acid like HCl.[22]

    • Precipitated by-products are removed by centrifugation or filtration.[22]

    • The acidified aqueous extract is then subjected to liquid-liquid extraction with an organic solvent such as diethyl ether or ethyl acetate (B1210297).[22][23]

3. Supercritical Fluid Extraction (SFE): This is a more modern technique that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.[19]

  • Advantages: SFE is known for producing high-quality extracts with high purity.[19]

4. Purification: Further purification of the crude extract can be achieved using chromatographic techniques.

  • Protocol:

    • The crude extract is dissolved in a suitable solvent and loaded onto a silica (B1680970) gel column.[23]

    • The column is then eluted with a solvent system, for example, ethyl acetate containing a small percentage of formic acid, to separate rosmarinic acid from other compounds.[23]

Quantification of Rosmarinic Acid

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of rosmarinic acid in plant extracts.[24][25][26]

  • HPLC Method:

    • Chromatographic System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is used.[25]

    • Column: A reversed-phase C18 column is typically employed for the separation.

    • Mobile Phase: The mobile phase is usually a gradient or isocratic mixture of an acidified aqueous solution (e.g., with formic acid or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.

    • Detection: Rosmarinic acid is detected by its UV absorbance, typically at a wavelength of around 330 nm.[24]

    • Quantification: The concentration of rosmarinic acid in a sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using known concentrations of a pure rosmarinic acid standard.[18]

Biosynthesis and Signaling Pathways

Biosynthesis of Rosmarinic Acid

The biosynthesis of rosmarinic acid is a nonlinear pathway that involves precursors from two separate metabolic routes originating from the amino acids L-phenylalanine and L-tyrosine.[1][27]

  • L-Phenylalanine Pathway: L-phenylalanine is converted in a series of steps to 4-coumaroyl-CoA. The enzymes involved are phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).[1]

  • L-Tyrosine Pathway: L-tyrosine is converted to 4-hydroxyphenyllactic acid through the action of tyrosine aminotransferase (TAT) and hydroxyphenylpyruvate reductase (HPPR).[1][27]

  • Final Step: Rosmarinic acid synthase (RAS), a key enzyme in this pathway, catalyzes the esterification of 4-coumaroyl-CoA and 3,4-dihydroxyphenyllactic acid to form rosmarinic acid.[1][2][6] A cytochrome P450 monooxygenase is also involved in the final conversion.[1]

Rosmarinic_Acid_Biosynthesis cluster_phenylalanine L-Phenylalanine Pathway cluster_tyrosine L-Tyrosine Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL 4-Coumaric acid 4-Coumaric acid Cinnamic acid->4-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumaric acid->4-Coumaroyl-CoA 4CL invisible_node L-Tyrosine L-Tyrosine 4-Hydroxyphenylpyruvic acid 4-Hydroxyphenylpyruvic acid L-Tyrosine->4-Hydroxyphenylpyruvic acid TAT 4-Hydroxyphenyllactic acid 4-Hydroxyphenyllactic acid 4-Hydroxyphenylpyruvic acid->4-Hydroxyphenyllactic acid HPPR Rosmarinic Acid Rosmarinic Acid 4-Hydroxyphenyllactic acid->Rosmarinic Acid invisible_node->Rosmarinic Acid RAS, Cytochrome P450

Caption: Biosynthetic pathway of rosmarinic acid.

T-Cell Receptor (TCR) Signaling Inhibition by Rosmarinic Acid

Rosmarinic acid has been shown to inhibit T-cell activation by interfering with the T-cell receptor (TCR) signaling cascade. Specifically, it targets Ca2+-dependent pathways.[28] It achieves this by inhibiting the tyrosine phosphorylation of key signaling molecules, Itk (inducible T-cell kinase) and PLC-γ1 (phospholipase C-gamma 1).[28][29] This ultimately prevents the activation of the transcription factor NF-AT (nuclear factor of activated T-cells), which is crucial for the expression of inflammatory cytokines like IL-2.[28]

TCR_Signaling_Inhibition TCR TCR activation Itk Itk (Inducible T-cell kinase) TCR->Itk PLCg1 PLC-γ1 (Phospholipase C-gamma 1) TCR->PLCg1 Itk->PLCg1 activates IP3 Inositol 1,4,5- triphosphate (IP3) generation PLCg1->IP3 Ca_mobilization Ca²⁺ mobilization IP3->Ca_mobilization NFAT_activation NF-AT activation Ca_mobilization->NFAT_activation IL2_expression IL-2 expression NFAT_activation->IL2_expression Rosmarinic_Acid Rosmarinic Acid Rosmarinic_Acid->Itk inhibits phosphorylation Rosmarinic_Acid->PLCg1 inhibits phosphorylation

Caption: Inhibition of TCR signaling by rosmarinic acid.

Inhibition of LPS-Induced Inflammatory Signaling by Rosmarinic Acid

Rosmarinic acid can attenuate the inflammatory response induced by lipopolysaccharide (LPS) in vascular smooth muscle cells.[30] It does so by inhibiting the MAPK (mitogen-activated protein kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[30][31] Specifically, it reduces the phosphorylation of Erk1/2, JNK, and p38 MAPK, as well as the phosphorylation of IκBα, which prevents the nuclear translocation of NF-κB.[30] This leads to a decrease in the expression of pro-inflammatory mediators like TNF-α, IL-8, and iNOS.[30]

LPS_Signaling_Inhibition LPS LPS MAPK MAPK Pathway (Erk1/2, JNK, p38) LPS->MAPK NFkB_pathway NF-κB Pathway LPS->NFkB_pathway Proinflammatory_mediators Pro-inflammatory mediators (TNF-α, IL-8, iNOS) MAPK->Proinflammatory_mediators IkBa IκBα phosphorylation NFkB_pathway->IkBa NFkB_translocation NF-κB nuclear translocation IkBa->NFkB_translocation NFkB_translocation->Proinflammatory_mediators Rosmarinic_Acid Rosmarinic Acid Rosmarinic_Acid->MAPK inhibits Rosmarinic_Acid->IkBa inhibits

Caption: Inhibition of LPS-induced inflammation by rosmarinic acid.

Activation of Nrf2/ARE Signaling Pathway by Rosmarinic Acid

Rosmarinic acid has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[31][32] This activation can occur through the modulation of microRNAs, such as the inhibition of miR-25-3p, which in turn upregulates its target, SIRT6 (Sirtuin 6).[32] The activation of the Nrf2/ARE pathway leads to the expression of various antioxidant and cytoprotective genes.[32]

Nrf2_Activation Rosmarinic_Acid Rosmarinic Acid miR25_3p miR-25-3p Rosmarinic_Acid->miR25_3p inhibits SIRT6 SIRT6 miR25_3p->SIRT6 inhibits Nrf2_ARE Nrf2/ARE Pathway SIRT6->Nrf2_ARE activates Antioxidant_genes Antioxidant & Cytoprotective Gene Expression Nrf2_ARE->Antioxidant_genes promotes

Caption: Activation of the Nrf2/ARE pathway by rosmarinic acid.

Conclusion

Rosmarinic acid is a valuable natural compound with a wide range of potential therapeutic applications. The Lamiaceae and Boraginaceae families are particularly rich sources of this phytochemical. The information provided in this guide on its natural distribution, quantification, extraction protocols, and mechanisms of action offers a solid foundation for researchers, scientists, and drug development professionals interested in harnessing the potential of rosmarinic acid. Further research into optimizing extraction and purification processes, as well as exploring its full spectrum of biological activities, will be crucial for its development as a therapeutic agent.

References

Rosmarinate: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosmarinate, the conjugate base of rosmarinic acid, is a naturally occurring polyphenolic compound found in numerous plant species, particularly within the Lamiaceae and Boraginaceae families.[1][2] Renowned for its significant antioxidant, anti-inflammatory, and neuroprotective properties, this compound has garnered substantial interest within the scientific and pharmaceutical communities.[3][4][5][6] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, details established experimental protocols for its study, and elucidates the key signaling pathways through which it exerts its biological effects. All quantitative data are presented in structured tables for ease of reference, and complex biological and experimental processes are visualized using detailed diagrams.

Physicochemical Properties

This compound, with the chemical formula C18H15O8-, is the major species of rosmarinic acid at a physiological pH of 7.3.[7] The physical and chemical characteristics of rosmarinic acid are crucial for its extraction, formulation, and pharmacokinetic profile.

PropertyValueSource
IUPAC Name (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid[4]
Synonyms This compound, Rosemary acid, Labiatic acid[4][8][9][10][11]
Chemical Formula C18H16O8[8][9][10][11][12]
Molecular Weight 360.31 g/mol [4][10][11][13]
Melting Point 171-175 °C[5][8][11][12][13][14][15][16][17][18][19]
Boiling Point 694.7 °C (Predicted)[5][8][9][17][18]
Solubility Slightly soluble in water. Well soluble in most organic solvents, including ethanol (B145695), DMSO, and dimethylformamide.[5][11][14][15][19]
pKa (Strongest Acidic) 3.13[9]
Appearance White to brown solid/powder[5][8]

Signaling Pathways

This compound exerts its therapeutic effects by modulating a variety of signaling pathways. Its antioxidant, anti-inflammatory, and neuroprotective actions are of particular interest for drug development.

Antioxidant Signaling Pathway

This compound's potent antioxidant activity is a cornerstone of its protective effects. It acts as a direct scavenger of free radicals and reactive oxygen species (ROS).[20] Furthermore, it upregulates endogenous antioxidant defense mechanisms, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][21][22][23]

G This compound Antioxidant Signaling Pathway This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Enzymes Initiates transcription of Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Leads to

Caption: this compound activates the Nrf2 pathway to reduce oxidative stress.

Anti-inflammatory Signaling Pathway

Chronic inflammation is a key factor in many diseases. This compound has been shown to possess significant anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[22][24][25][26]

G This compound Anti-inflammatory Signaling Pathway This compound This compound TLR4 Toll-like Receptor 4 (TLR4) This compound->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 Activates NFkB_Activation NF-κB Activation MyD88->NFkB_Activation Leads to Pro_inflammatory_Cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Activation->Pro_inflammatory_Cytokines Promotes Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Causes

Caption: this compound inhibits the TLR4/NF-κB pathway to reduce inflammation.

Neuroprotective Signaling Pathway

The neuroprotective effects of this compound are attributed to its ability to counteract oxidative stress and inflammation within the central nervous system.[3][27][28] It has shown promise in models of ischemic stroke and neurodegenerative diseases.[3][29] The PI3K/Akt pathway is one of the key mechanisms involved in its neuroprotective action.[27][29]

G This compound Neuroprotective Signaling Pathway This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates Nrf2_HO1 Nrf2 and HO-1 Expression PI3K_Akt->Nrf2_HO1 Upregulates Anti_apoptotic Anti-apoptotic Effects (Increased Bcl-2, Decreased Bax) Nrf2_HO1->Anti_apoptotic Promotes Neuronal_Survival Neuronal Survival Anti_apoptotic->Neuronal_Survival Leads to

Caption: this compound promotes neuronal survival via the PI3K/Akt pathway.

Experimental Protocols

The following sections detail common methodologies for the extraction, purification, and analysis of this compound, as well as for the evaluation of its biological activities.

Extraction and Purification of Rosmarinic Acid

A common method for obtaining high-purity rosmarinic acid from plant material involves solvent extraction followed by chromatographic purification.[30][31][32][33]

G Extraction and Purification Workflow Start Dried Plant Material Solvent_Extraction Solvent Extraction (e.g., Ethanol/Water) Start->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Analysis Purity Analysis (HPLC) Fraction_Collection->Purity_Analysis Pure_Rosmarinic_Acid Pure Rosmarinic Acid Purity_Analysis->Pure_Rosmarinic_Acid

Caption: A typical workflow for the extraction and purification of rosmarinic acid.

Methodology:

  • Extraction: Dried and powdered plant material is subjected to solvent extraction, often using a mixture of ethanol and water.[31] Other solvents like methanol (B129727) or n-butanol can also be employed.[23][32] Ultrasonic or reflux extraction methods can enhance efficiency.[34]

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification: The crude extract is further purified using column chromatography, typically with a silica gel stationary phase.[30][32] A suitable mobile phase, such as a mixture of chloroform, ethyl acetate, and formic acid, is used to elute the compounds.[32] Fractions are collected and analyzed for the presence of rosmarinic acid.

  • Final Processing: Fractions containing high-purity rosmarinic acid are combined, and the solvent is evaporated. The final product may be further purified by recrystallization.[34]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard analytical technique for the identification and quantification of rosmarinic acid in extracts and purified samples.[32]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is typically employed.[32]

  • Mobile Phase: A gradient elution is often used, with a mixture of an acidified aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: Rosmarinic acid is detected by its UV absorbance, typically at a wavelength of around 280 nm or 330 nm.

  • Quantification: A calibration curve is generated using a certified rosmarinic acid standard to quantify its concentration in the samples.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds like this compound.[32]

Methodology:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. This solution has a characteristic deep purple color.

  • Different concentrations of the test sample (this compound) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.

  • A decrease in absorbance indicates that the DPPH radical has been scavenged by the antioxidant.

  • The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the sample). Ascorbic acid is often used as a positive control.[30]

Conclusion

This compound is a multifaceted natural compound with a well-defined physicochemical profile and a broad spectrum of biological activities. Its potent antioxidant, anti-inflammatory, and neuroprotective effects, mediated through key signaling pathways such as Nrf2, NF-κB, and PI3K/Akt, make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The experimental protocols outlined in this guide provide a solid foundation for the extraction, analysis, and functional characterization of this promising therapeutic agent. Further investigations into its clinical efficacy and safety are warranted to fully realize its potential in human health.

References

Rosmarinic Acid Derivatives: A Technical Guide to Their Natural Occurrence, Analysis, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinic acid (RA), an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is a prominent secondary metabolite found throughout the plant kingdom, particularly within the Lamiaceae (mint) and Boraginaceae (borage) families.[1] First isolated from Rosmarinus officinalis (rosemary), this polyphenolic compound and its derivatives have garnered significant attention from the scientific community for their wide-ranging pharmacological activities.[2][3] These activities, including potent antioxidant, anti-inflammatory, antiviral, and neuroprotective properties, position rosmarinic acid derivatives as promising candidates for the development of novel therapeutics.[1][4][5]

This technical guide provides an in-depth overview of the natural occurrence of rosmarinic acid and its key derivatives, detailed experimental protocols for their extraction, quantification, and biological evaluation, and a visualization of the key signaling pathways they modulate. The information is tailored for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Natural Occurrence and Key Derivatives

Rosmarinic acid and its derivatives are biosynthesized from the amino acids L-phenylalanine and L-tyrosine.[1][6] The structural diversity of these compounds arises from variations in the esterification, glycosylation, and oligomerization of the core rosmarinic acid structure.[1]

Rosmarinic Acid

Rosmarinic acid is the most widespread of these derivatives and is found in numerous culinary herbs, including rosemary (Salvia rosmarinus), basil (Ocimum basilicum), lemon balm (Melissa officinalis), sage (Salvia officinalis), oregano (Origanum vulgare), and peppermint (Mentha x piperita).[3]

Salvianolic Acids

Salvianolic acids are predominantly found in the roots and rhizomes of Salvia species, most notably Salvia miltiorrhiza (Danshen), a cornerstone of traditional Chinese medicine.[1][7][8] Salvianolic acid B is one of the most abundant and biologically active of these derivatives.[1][8]

Lithospermic Acid

Lithospermic acid and its derivatives are characteristic of the Boraginaceae family, with significant concentrations found in plants of the Lithospermum genus, such as Lithospermum erythrorhizon.[4][7][9]

Other Derivatives

Other notable derivatives include melitric acids A and B, which are tridepsides of caffeic acid found in Melissa officinalis, and sagerenic acid, a dimer of rosmarinic acid found in Salvia officinalis.[1]

Quantitative Data on Natural Occurrence

The concentration of rosmarinic acid and its derivatives can vary significantly depending on the plant species, the part of the plant, growing conditions, and harvesting time. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Rosmarinic Acid in Various Plant Species

Plant SpeciesPlant PartConcentrationReference
Rosmarinus officinalisLeaves214.86 ± 0.60 µg/mL (in extract)[10][11]
Melissa officinalisAerial Parts55.39% of total phenolic acids[6]
Origanum vulgare-12.40 mg/g[12]
Salvia officinalisLeaves1.0560 g% (May), 1.4270 g% (July), 1.3325 g% (September)[13]
Isodon rugosus-187.7 to 21.2 mg/g[14]
Mentha piperita-1.9 mg/mL (in extract)[15]

Table 2: Concentration of Salvianolic Acid B in Salvia miltiorrhiza Roots

ConditionConcentration (% of Dry Weight)Reference
Fresh MaterialMinor amount[1][16]
Dried at 130°C for 40 minMaximal value[1][16]
Hairy Root Culture (untreated)4.21%[17]
Hairy Root Culture (MeJA treated)7.11%[17]

Table 3: Concentration of Lithospermic Acid B in Lithospermum erythrorhizon

Culture ConditionConcentration (% of Dry Weight)Reference
M-9 Production Medium~10%[4]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological evaluation of rosmarinic acid and its derivatives.

Extraction Protocols

3.1.1. Supercritical Fluid Extraction (SFE) of Rosmarinic Acid from Rosmarinus officinalis

  • Apparatus: Supercritical fluid extraction system.

  • Sample Preparation: Fresh rosemary leaves are dried at 50°C, ground, and sieved (≤500 μm).

  • Extraction Parameters:

    • Pressure: 355 bar

    • Temperature: 100°C

    • CO₂ Density: 0.72 g/mL

    • Extraction Time: 20 minutes (dynamic)

    • CO₂ Flow Rate: 4 mL/min

    • Co-solvent: Ethanol (B145695) (5-15% by weight) can be used to improve the solubility of rosmarinic acid.[18]

  • Analyte Collection: Analytes are concentrated on an ODS (octadecylsilane) trap and subsequently eluted with acetone.[19]

3.1.2. Maceration and Partitioning for Isolation of Salvianolic Acid B from Salvia miltiorrhiza

  • Initial Extraction: The dried and powdered roots of Salvia miltiorrhiza are extracted with an ethanol-water mixture (e.g., 70% ethanol).

  • Purification: High-speed counter-current chromatography is a highly effective method for the purification of salvianolic acid B from the crude extract.[2]

    • Two-phase solvent system: A common system is composed of n-hexane-ethyl acetate-ethanol-water (e.g., in a 3:7:1:9 v/v ratio).[2] This one-step separation can yield salvianolic acid B with a purity of over 98%.[2]

  • Alternative Purification: Polyamide column chromatography can also be used. The column is first eluted with water and 20-50% ethanol to remove impurities, followed by elution with 60-80% ethanol to collect salvianolic acid B.

Quantification Protocols

3.2.1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Rosmarinic Acid

  • Chromatographic System: A standard HPLC system equipped with a DAD detector.

  • Stationary Phase: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution can be used.

    • Isocratic: 0.1% formic acid in water and acetonitrile (B52724).[11]

    • Gradient: A common gradient involves solvent A (e.g., 0.2% acetic acid in water) and solvent B (methanol). A typical gradient could be: 0 min: 95% A + 5% B; 40 min: 30% A + 70% B; 60 min: 95% A + 5% B.[6]

  • Flow Rate: 0.5 - 1.0 mL/min.[11]

  • Detection Wavelength: 330 nm for rosmarinic acid.[11]

  • Quantification: Based on a calibration curve generated from a certified rosmarinic acid standard.

3.2.2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Multiple Derivatives

  • System: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable UPLC C18 column.

  • Mobile Phase: A gradient of water (often with a small percentage of formic acid for better ionization) and a solvent like acetonitrile or methanol (B129727).

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for these phenolic acids.

  • Quantification: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of each compound, based on specific precursor-to-product ion transitions.

Biological Activity Assays

3.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.[14]

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compound (rosmarinic acid derivative) and a standard antioxidant (e.g., Trolox or ascorbic acid).

    • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[14]

    • Measure the absorbance at approximately 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from the dose-response curve.

3.3.2. Cell-Based Assay for Anti-inflammatory Activity (Inhibition of NF-κB)

  • Cell Line: A suitable cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Principle: Many inflammatory stimuli activate the NF-κB signaling pathway. This assay measures the ability of a compound to inhibit this activation.

  • General Procedure:

    • Culture the cells to an appropriate confluency.

    • Pre-treat the cells with various concentrations of the salvianolic acid or other derivative for a specified time (e.g., 1-2 hours).

    • Induce an inflammatory response by adding a stimulant such as lipopolysaccharide (LPS).

    • After incubation, lyse the cells and prepare nuclear and cytoplasmic extracts.

    • Assess NF-κB activation by:

      • Western Blot: Measure the phosphorylation of key signaling proteins like p65 and the degradation of IκB in the cytoplasm.[20]

      • Immunofluorescence: Visualize the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[20]

      • Reporter Gene Assay: Use a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways modulated by rosmarinic acid and a general experimental workflow.

Biosynthesis_of_Rosmarinic_Acid cluster_phenylalanine Phenylalanine Pathway cluster_tyrosine Tyrosine Pathway L_Phe L-Phenylalanine Cinnamic_acid Cinnamic Acid L_Phe->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Rosmarinic_acid Rosmarinic Acid p_Coumaroyl_CoA->Rosmarinic_acid RAS L_Tyr L-Tyrosine pHPP 4-Hydroxyphenylpyruvic Acid L_Tyr->pHPP TAT pHPL 4-Hydroxyphenyllactic Acid pHPP->pHPL HPPR DHPL 3,4-Dihydroxyphenyllactic Acid pHPL->DHPL DHPL->Rosmarinic_acid RAS Salvianolic_B Salvianolic Acid B Rosmarinic_acid->Salvianolic_B Oxidative Coupling

Caption: Biosynthesis of Rosmarinic Acid and Salvianolic Acid B.

Experimental_Workflow Plant_Material Plant Material (e.g., Rosemary Leaves) Extraction Extraction (e.g., SFE or Maceration) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Pure_Compound Pure Compound (e.g., Rosmarinic Acid) Purification->Pure_Compound Quantification Quantification (HPLC-DAD or UPLC-MS/MS) Pure_Compound->Quantification Biological_Assay Biological Activity Assay (e.g., DPPH, Cell-based) Pure_Compound->Biological_Assay Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Biological_Assay->Data_Analysis

Caption: General Workflow for Extraction, Analysis, and Bioassay.

NFkB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus translocates IkB_NFkB->NFkB IκB degradation Rosmarinic_Acid Rosmarinic Acid Rosmarinic_Acid->IKK inhibits DNA DNA NFkB_nucleus->DNA binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression promotes

Caption: Inhibition of the NF-κB Signaling Pathway by Rosmarinic Acid.

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 (Inactive) Nrf2 Nrf2 Nrf2_nucleus Nrf2 (Active) Nrf2->Nrf2_nucleus translocates Keap1_Nrf2->Nrf2 Nrf2 release Rosmarinic_Acid Rosmarinic Acid Rosmarinic_Acid->Keap1 induces conformational change in Keap1 Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 induces conformational change in Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, GCLC) ARE->Gene_Expression promotes

Caption: Activation of the Nrf2 Signaling Pathway by Rosmarinic Acid.

Conclusion

Rosmarinic acid and its derivatives represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their widespread occurrence in common plants, coupled with their potent biological activities, makes them attractive candidates for further research and development in the pharmaceutical and nutraceutical industries. This guide has provided a comprehensive overview of their natural distribution, methodologies for their study, and insights into their mechanisms of action. A thorough understanding of these aspects is crucial for the successful translation of these promising natural products into effective therapeutic agents. The detailed protocols and pathway diagrams presented herein are intended to serve as a valuable resource for scientists and researchers in this exciting field.

References

A Technical Guide to Rosmarinic Acid and Rosmarinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Chemical, Physical, and Biological Distinctions

This technical guide provides a comprehensive overview of the fundamental differences between rosmarinic acid and its conjugate base, rosmarinate. Tailored for researchers, scientists, and professionals in drug development, this document delves into their distinct chemical properties, outlines key experimental protocols, and explores the implications of their differences in biological systems and therapeutic applications.

The Core Distinction: An Acid-Base Relationship

Rosmarinic acid (RA) is a naturally occurring polyphenolic compound, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1] The key difference between rosmarinic acid and this compound lies in their acid-base chemistry. This compound is the conjugate base of rosmarinic acid.[2] This means that rosmarinic acid possesses a carboxylic acid group (-COOH) which can donate a proton, while this compound is the resulting deprotonated form with a carboxylate group (-COO⁻).

This seemingly simple chemical variance has profound implications for their physical, chemical, and biological properties, influencing everything from solubility and stability to biological activity and bioavailability. The equilibrium between the acidic and basic forms is dependent on the pH of the surrounding environment.

AcidBaseEquilibrium RosmarinicAcid Rosmarinic Acid (R-COOH) This compound This compound (R-COO⁻) RosmarinicAcid->this compound + OH⁻ (Deprotonation) This compound->RosmarinicAcid + H⁺ (Protonation)

Caption: Acid-base equilibrium between rosmarinic acid and this compound.

Comparative Physicochemical Properties

The protonation state of the carboxylic acid group significantly impacts the physicochemical properties of the molecule. While extensive quantitative data for this compound salts is not as readily available as for rosmarinic acid, the general trends and some specific data points are summarized below.

PropertyRosmarinic AcidThis compound (e.g., Sodium this compound)Significance for Research and Drug Development
Molecular Formula C₁₈H₁₆O₈[1]C₁₈H₁₅O₈⁻ (anion)[2]The presence of the ionizable proton in the acid form is the key differentiator.
Molecular Weight ~360.31 g/mol [1]~382.29 g/mol (for sodium salt)Important for molar concentration calculations in experimental setups.
pKa ~3.7Not applicableIndicates that at physiological pH (~7.4), the majority will exist as this compound.
Solubility in Water Slightly soluble to sparingly soluble.[3]Highly soluble.[4]Crucial for formulation development; this compound is preferred for aqueous-based formulations.
Solubility in Organic Solvents Soluble in ethanol, DMSO, and DMF.[5]Generally less soluble in non-polar organic solvents.Important for extraction, purification, and formulation in non-aqueous systems.
Stability Less stable in alkaline solutions.[6]More stable in neutral to alkaline aqueous solutions.Affects storage conditions and formulation strategies.
Bioavailability Limited by low water solubility and metabolism.[7]Potentially higher due to increased solubility, though subject to in vivo conversion.A critical factor in determining the therapeutic efficacy of orally administered formulations.

Experimental Protocols

Extraction of Rosmarinic Acid from Rosmarinus officinalis

This protocol outlines a common method for the extraction of rosmarinic acid from rosemary leaves.

ExtractionWorkflow Start Dried Rosemary Leaves Grinding Grind to a fine powder Start->Grinding Extraction Soxhlet extraction with 70% ethanol Grinding->Extraction Filtration Filter the extract Extraction->Filtration Concentration Concentrate under reduced pressure Filtration->Concentration Purification Column chromatography on silica (B1680970) gel Concentration->Purification Elution Elute with a gradient of chloroform (B151607) and methanol Purification->Elution FinalProduct Pure Rosmarinic Acid Elution->FinalProduct SignalingPathways cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli LPS TLR4 TLR4 InflammatoryStimuli->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active translocates GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->GeneExpression induces RosmarinicAcid Rosmarinic Acid RosmarinicAcid->IKK inhibits RosmarinicAcid->MAPK_pathway inhibits SelectionWorkflow Start Define Experimental Goal SolventSystem Aqueous or Organic Solvent System? Start->SolventSystem Aqueous Aqueous System SolventSystem->Aqueous Aqueous Organic Organic System SolventSystem->Organic Organic Usethis compound Use this compound Salt (e.g., Sodium this compound) Aqueous->Usethis compound UseRosmarinicAcid Use Rosmarinic Acid Organic->UseRosmarinicAcid ConsiderpH Consider pH of the final formulation Usethis compound->ConsiderpH UseRosmarinicAcid->ConsiderpH AcidicNeutral Acidic to Neutral pH ConsiderpH->AcidicNeutral Stability of Acid Form Alkaline Alkaline pH ConsiderpH->Alkaline Stability of Salt Form FinalChoiceAcid Final Choice: Rosmarinic Acid AcidicNeutral->FinalChoiceAcid FinalChoiceSalt Final Choice: this compound Salt Alkaline->FinalChoiceSalt

References

A Technical Guide to the Stability and Degradation of Rosmarinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is a naturally occurring polyphenol with significant therapeutic potential. Its efficacy and safety are intrinsically linked to its chemical stability. This technical guide provides a comprehensive overview of the stability of rosmarinate under various conditions and details its principal degradation pathways. The information presented herein is critical for the formulation, storage, and effective application of this compound-based products.

Chemical Stability of this compound

The stability of this compound is influenced by several environmental factors, including pH, temperature, light, and the presence of enzymes. Understanding these factors is paramount for preserving its biological activity.

Effect of pH

The pH of the surrounding medium plays a crucial role in the stability of this compound. It is significantly less stable in acidic conditions compared to neutral or slightly alkaline environments.

  • Acidic Conditions (pH 2.5): A significant decrease in this compound stability (≥50%) is observed in acidic mediums.[[“]][2][3][4][5] This instability is primarily due to the hydrolysis of the ester bond.

  • Neutral to Slightly Alkaline Conditions (pH 7.5): this compound is almost completely stable at a pH of 7.5.[[“]][2] The temperature of 37°C in a slightly alkaline medium does not significantly affect its stability.[[“]][2][3][4][5]

Thermal Stability

Temperature is a critical factor in the degradation of this compound, with higher temperatures accelerating its breakdown. The choice of solvent also significantly impacts its thermal stability.

  • Temperature Effects: Degradation of this compound increases with rising temperature.[6][7][8] It is recommended that the temperature should not exceed 60°C during extraction, separation, and preparation processes to maintain its integrity.[9]

  • Solvent Effects: this compound is most stable in methanol (B129727), followed by 70% ethanol (B145695), and is most unstable in water.[9] When heated for 4 hours, the residual rates of rosmarinic acid in water and 70% ethanol decrease significantly, while remaining unchanged in methanol.[9]

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of this compound, primarily through isomerization.

  • Isomerization: trans-Rosmarinic acid can readily isomerize to its cis-form when dissolved in protic solvents like ethanol and methanol and exposed to daylight.[10] This photo-isomerization is a primary degradation pathway under light exposure.[10]

  • Solid-State Stability: In its solid state, trans-rosmarinic acid is stable for up to three months under various light and temperature conditions.[10]

Enzymatic Degradation

In biological systems, this compound can be metabolized by various enzymes, particularly those from the gut microflora.

  • Hydrolysis: Enzymes such as chlorogenate esterase can hydrolyze rosmarinic acid into caffeic acid and 3,4-dihydroxyphenyllactic acid.[[“]] Probiotic bacteria like Lactobacillus johnsonii can also achieve complete hydrolysis.[[“]][2]

  • Gastrointestinal Stability: While pure rosmarinic acid shows some stability, its stability is significantly lower in plant extracts during in vitro digestion, suggesting a matrix effect.[[“]][2][3] It is almost completely degraded after the intestinal digestion phase when present in aqueous plant extracts.[2]

Degradation Pathways of this compound

The degradation of this compound proceeds through several chemical reactions, leading to a variety of breakdown products. The primary degradation pathways are hydrolysis, oxidation, and isomerization.

Hydrolysis

Hydrolysis of the ester linkage in rosmarinic acid is a major degradation pathway, particularly in acidic or enzymatic conditions. This reaction cleaves the molecule into its constituent parts.

This compound This compound CaffeicAcid Caffeic Acid This compound->CaffeicAcid Hydrolysis DHPLA 3,4-Dihydroxyphenyllactic Acid This compound->DHPLA Hydrolysis

Figure 1. Hydrolytic degradation of this compound.

Oxidation

The catechol moieties in this compound are susceptible to oxidation, leading to the formation of quinone derivatives. This process can be initiated by oxidizing agents or in the presence of transition metals.

  • Quinone Formation: Oxidation of this compound can produce unstable quinone derivatives on either the caffeoyl or the 3,4-dihydroxyphenyllactic acid moiety.

  • Prooxidant Activity: In the presence of transition metals like iron and copper, rosmarinic acid can act as a prooxidant, generating reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide.

This compound This compound Quinone Quinone Derivative This compound->Quinone Oxidation ROS Reactive Oxygen Species This compound->ROS Prooxidant Activity TransitionMetals Transition Metals (Fe, Cu) TransitionMetals->ROS Trans_RA trans-Rosmarinate Cis_RA cis-Rosmarinate Trans_RA->Cis_RA Isomerization Light Light (UV) Light->Cis_RA cluster_conditions Forced Degradation Conditions Acid Acid Hydrolysis (0.1-1.0 M HCl) Analysis HPLC/LC-MS Analysis Acid->Analysis Base Base Hydrolysis (0.1-1.0 M NaOH) Base->Analysis Oxidation Oxidation (0.1-3.0% H2O2) Oxidation->Analysis Thermal Thermal Degradation (40-80°C) Thermal->Analysis Photo Photolytic Degradation (UV and visible light) Photo->Analysis Start This compound Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Identification Identify Degradation Products Analysis->Identification This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates Nrf2_translocation Nrf2 Nuclear Translocation PI3K_Akt->Nrf2_translocation Promotes ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (HO-1, NQO1, GCLC) ARE->Antioxidant_Enzymes Induces Transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_beta IKK-β Inflammatory_Stimuli->IKK_beta Activates This compound This compound This compound->IKK_beta Inhibits p65_translocation NF-κB (p65) Nuclear Translocation IKK_beta->p65_translocation Promotes Pro_inflammatory_Genes Expression of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) p65_translocation->Pro_inflammatory_Genes Induces Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

References

The Discovery and Historical Research of Rosmarinic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosmarinic acid (RA), a naturally occurring phenolic compound, has garnered significant scientific interest since its discovery. Initially isolated from Rosmarinus officinalis (rosemary), its presence has been identified in a wide array of plant species, particularly within the Lamiaceae family. Historically valued in traditional medicine, modern research has elucidated the multifaceted pharmacological properties of rosmarinic acid, including its potent antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the discovery of rosmarinic acid, its biosynthesis, and the historical progression of research into its therapeutic potential. It details key experimental protocols for its extraction, purification, and quantification, and presents quantitative data on its biological activities. Furthermore, this paper visualizes the core signaling pathways through which rosmarinic acid exerts its effects, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Historical Context

Rosmarinic acid was first isolated and characterized in 1958 by Italian scientists Scarpati and Oriente from rosemary (Rosmarinus officinalis L.), from which it derives its name.[1][2] This discovery marked the beginning of over six decades of research into this intriguing molecule.[1] Chemically, rosmarinic acid is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1][2] Following its initial discovery, rosmarinic acid has been identified in more than 160 plant species across various families, including Boraginaceae and Apiaceae, with a particular abundance in the Lamiaceae family.[3]

Biosynthesis of Rosmarinic Acid

The biosynthesis of rosmarinic acid is a complex process that involves two distinct pathways originating from the aromatic amino acids L-phenylalanine and L-tyrosine.[1][4]

  • L-Phenylalanine Pathway : This pathway begins with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated to form 4-coumaric acid. Subsequently, 4-coumaric acid is activated to its corresponding CoA-ester, 4-coumaroyl-CoA.[1]

  • L-Tyrosine Pathway : Independently, L-tyrosine is converted to 4-hydroxyphenylpyruvic acid and then to 4-hydroxyphenyllactic acid.[1]

The final step involves the esterification of 4-coumaroyl-CoA with 3,4-dihydroxyphenyllactic acid (derived from the tyrosine pathway), a reaction catalyzed by the key enzyme rosmarinic acid synthase (RAS) .[1][2] A subsequent hydroxylation step on the 4-coumaroyl moiety is catalyzed by a cytochrome P450-dependent monooxygenase.[1]

G cluster_0 L-Phenylalanine Pathway cluster_1 L-Tyrosine Pathway cluster_2 Enzyme Key L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL Coumaric_Acid 4-Coumaric Acid Cinnamic_Acid->Coumaric_Acid C4H Coumaroyl_CoA 4-Coumaroyl-CoA Coumaric_Acid->Coumaroyl_CoA 4CL Rosmarinic_Acid Rosmarinic Acid Coumaroyl_CoA->Rosmarinic_Acid RAS L_Tyr L-Tyrosine Hydroxyphenylpyruvic_Acid 4-Hydroxyphenylpyruvic Acid L_Tyr->Hydroxyphenylpyruvic_Acid TAT Hydroxyphenyllactic_Acid 4-Hydroxyphenyllactic Acid Hydroxyphenylpyruvic_Acid->Hydroxyphenyllactic_Acid HPPR Dihydroxyphenyllactic_Acid 3,4-Dihydroxyphenyllactic Acid Hydroxyphenyllactic_Acid->Dihydroxyphenyllactic_Acid Dihydroxyphenyllactic_Acid->Rosmarinic_Acid RAS PAL PAL: Phenylalanine ammonia-lyase C4H C4H: Cinnamate 4-hydroxylase FourCL 4CL: 4-Coumarate-CoA ligase TAT TAT: Tyrosine aminotransferase HPPR HPPR: Hydroxyphenylpyruvate reductase RAS RAS: Rosmarinic acid synthase

Biosynthesis pathway of Rosmarinic Acid.

Experimental Protocols

Extraction and Isolation of Rosmarinic Acid

A common method for the extraction and isolation of rosmarinic acid from plant material involves solvent extraction followed by chromatographic purification.

Protocol: Solvent Extraction and Initial Purification

  • Preparation of Plant Material: Dried and powdered plant leaves (e.g., Mentha piperita) are defatted with n-hexane using a Soxhlet extractor for 24 hours.[5]

  • Extraction: The defatted plant material is then extracted with 90% methanol (B129727) (1:10 w/v) under reflux for 45 minutes.[5]

  • Filtration and Concentration: The resulting extract is filtered, and the solvent is evaporated using a rotary evaporator to yield a crude extract.[5]

  • Liquid-Liquid Extraction (for further purification): The crude extract can be dissolved in acidified water (pH 2) and then subjected to triple extraction with an equal volume of ethyl acetate (B1210297) to partition the rosmarinic acid into the organic phase.[6]

Purification by Column Chromatography

Protocol: Silica (B1680970) Gel Column Chromatography

  • Stationary Phase: A glass column is packed with silica gel 60 (60-200 mesh) as the stationary phase.[5]

  • Sample Loading: The crude extract (1 g) is dissolved in a minimal amount of methanol (10 mL) and loaded onto the column.[5]

  • Elution: The column is eluted with a solvent system of chloroform:ethyl acetate:formic acid (5:4:1, v/v/v) at a flow rate of 1.5 mL/min.[5] Alternatively, an isocratic elution with ethyl acetate containing 1.5% formic acid can be used.[6]

  • Fraction Collection: Fractions are collected (e.g., every 10 mL) and monitored by Thin Layer Chromatography (TLC) to identify those containing pure rosmarinic acid.[5]

G start Start: Crude Rosmarinic Acid Extract dissolve Dissolve in minimal mobile phase start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Chloroform:Ethyl Acetate:Formic Acid (5:4:1) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate end End: Purified Rosmarinic Acid evaporate->end

Workflow for Column Chromatography Purification.
Quantification by High-Performance Liquid Chromatography (HPLC)

Protocol: HPLC-UV Analysis

  • Chromatographic System: An HPLC system equipped with a C18 column (e.g., 3.9 x 300 mm, 5 µm particle size) and a UV detector is used.[5]

  • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile (B52724) (Solvent A) and 0.1% formic acid in water (Solvent B).[7] A typical gradient might be: 0-30 min, 12% A; 30-45 min, 20% A; 45-60 min, 30% A.[7]

  • Flow Rate: The flow rate is typically set to 1.0 mL/min.[5][7]

  • Detection: Rosmarinic acid is detected by UV absorbance at 330 nm.[7][8]

  • Quantification: The concentration of rosmarinic acid in a sample is determined by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.[7][9]

Quantitative Data on Biological Activities

The biological effects of rosmarinic acid have been quantified in numerous studies. The following tables summarize some of these findings.

Table 1: Rosmarinic Acid Content in Various Plant Species

Plant SpeciesFamilyPart UsedRosmarinic Acid Content (mg/g dry weight)Reference
Salvia glutinosaLamiaceaeLeaves47.3[9]
Salvia sclareaLamiaceaeLeaves47.3[9]
Rosmarinus officinalisLamiaceae-8.6[8]
Salvia officinalisLamiaceaeLeaves15.0[9]
Borago officinalisBoraginaceaeLeaves15.0[9]
Mentha piperitaLamiaceaeLeaves1.9 (in extract)[5]
Thymus daenensisLamiaceae-10.54[10]

Table 2: Antioxidant Activity of Rosmarinic Acid (DPPH Radical Scavenging Assay)

Compound/ExtractIC50 ValueReference
Rosmarinic Acid0.160 µg/mL[5]
Rosmarinic Acid1.3 ± 0.1 µg/mL[11]
Vitamin C (ascorbic acid)Comparable to RA[5]

Table 3: Anti-inflammatory Effects of Rosmarinic Acid

Model SystemTreatmentEffectQuantitative ChangeReference
LPS-stimulated RAW 264.7 macrophagesRosmarinosin A (RA derivative)Inhibition of NO productionReduction from 28.8 to <10 µM at 200 µM[1]
LPS-stimulated RAW 264.7 macrophagesRosmarinosin A (RA derivative)Inhibition of TNF-α productionDose-dependent decrease[1]
LPS-stimulated RAW 264.7 macrophagesRosmarinosin A (RA derivative)Inhibition of IL-1β productionDose-dependent decrease[1]
LPS-stimulated RAW 264.7 macrophagesRosmarinosin A (RA derivative)Inhibition of IL-6 productionDose-dependent decrease[1]
Rat chondrocytesRosmarinic Acid + IL-1βInhibition of IL-6 secretionSignificant reduction[12][13]

Core Signaling Pathways Modulated by Rosmarinic Acid

Rosmarinic acid exerts its biological effects by modulating several key signaling pathways.

Anti-inflammatory Action via NF-κB Pathway Inhibition

Rosmarinic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1][2] It can achieve this by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit of NF-κB.[14] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[1][12][13]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκB-α IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Transcription RA Rosmarinic Acid RA->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway.
Antioxidant and Neuroprotective Effects via Nrf2 Activation

Rosmarinic acid can upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[15][16] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Rosmarinic acid can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[17] There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1), SOD, and GCLC.[15][16][17]

G RA Rosmarinic Acid Keap1_Nrf2 Keap1-Nrf2 Complex RA->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, GCLC) ARE->Antioxidant_Genes Transcription

Activation of the Nrf2 Antioxidant Pathway.
Neuroprotection and Cell Survival via PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Rosmarinic acid has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[18][19][20] Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins and activate anti-apoptotic factors, thereby promoting cell survival and offering neuroprotection.[18][19]

G RA Rosmarinic Acid PI3K PI3K RA->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Cell_Survival Cell Survival & Neuroprotection pAkt->Cell_Survival Promotes

Activation of the PI3K/Akt Survival Pathway.

Conclusion

Since its discovery in 1958, rosmarinic acid has emerged as a promising natural compound with a broad spectrum of therapeutic activities. The historical research journey has taken it from a simple isolated compound to a well-characterized molecule with known biosynthetic pathways and mechanisms of action. Its potent antioxidant, anti-inflammatory, and neuroprotective properties, mediated through key signaling pathways such as NF-κB, Nrf2, and PI3K/Akt, make it a compelling candidate for further investigation in drug development. The experimental protocols and quantitative data summarized in this whitepaper provide a solid foundation for researchers and scientists to build upon, facilitating future studies aimed at harnessing the full therapeutic potential of rosmarinic acid.

References

The Biological Role of Rosmarinic Acid in Plant Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosmarinic acid (RA), a prominent secondary metabolite, plays a multifaceted role in plant physiology, primarily as a potent defense molecule against a variety of environmental challenges. This technical guide provides an in-depth exploration of the biosynthesis, accumulation, and physiological functions of rosmarinic acid in plants. Particular emphasis is placed on its role in mediating responses to both biotic and abiotic stresses. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical and signaling pathways to serve as a comprehensive resource for researchers in plant science and drug development.

Introduction

Rosmarinic acid is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, first isolated from Rosmarinus officinalis[1]. It is abundantly found in species of the Lamiaceae (mint) and Boraginaceae families[2]. In plants, RA is considered a preformed defense compound, constitutively accumulated to fend off pathogens and herbivores[2]. Its synthesis is significantly upregulated in response to various environmental stressors, highlighting its crucial role in plant adaptation and survival. Beyond its function in plants, rosmarinic acid has garnered significant interest for its potential therapeutic applications in human health due to its antioxidant, anti-inflammatory, and antimicrobial properties.

Biosynthesis of Rosmarinic Acid

The biosynthesis of rosmarinic acid is a well-characterized pathway that involves enzymes from the general phenylpropanoid and tyrosine-derived pathways[1][3][4]. The pathway begins with the amino acids L-phenylalanine and L-tyrosine.

Key Enzymes and Intermediates in Rosmarinic Acid Biosynthesis:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to 4-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid to its CoA thioester, 4-coumaroyl-CoA.

  • Tyrosine Aminotransferase (TAT): Converts L-tyrosine to 4-hydroxyphenylpyruvic acid.

  • Hydroxyphenylpyruvate Reductase (HPPR): Reduces 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid.

  • Rosmarinic Acid Synthase (RAS): A key enzyme that catalyzes the esterification of 4-coumaroyl-CoA and 4-hydroxyphenyllactic acid to form 4-coumaroyl-3',4'-dihydroxyphenyllactic acid.

  • Cytochrome P450-dependent hydroxylases (CYP98A family): Catalyze the final hydroxylation steps on both aromatic rings to produce rosmarinic acid.

Figure 1: Biosynthesis pathway of rosmarinic acid.

Biological Roles of Rosmarinic Acid in Plant Physiology

Rosmarinic acid is a key player in the plant's defense arsenal, exhibiting a range of physiological functions that contribute to its survival and adaptation.

Defense against Biotic Stress

Rosmarinic acid acts as a deterrent to herbivores and possesses antimicrobial properties against various plant pathogens. Its accumulation in plant tissues can make them less palatable to insects and inhibit the growth of bacteria and fungi.

Response to Abiotic Stress

The accumulation of rosmarinic acid is a hallmark of the plant's response to a wide array of abiotic stressors.

  • Oxidative Stress: Rosmarinic acid is a potent antioxidant that can scavenge reactive oxygen species (ROS) generated during stress conditions, thereby protecting cellular components from oxidative damage[3].

  • Heat Stress: High temperatures can lead to a significant reduction in rosmarinic acid levels in some species like Mentha spicata, suggesting a potential role in heat stress tolerance or a negative regulation of its biosynthesis under prolonged heat[5]. In contrast, short-term heat stress has been shown to elicit RA biosynthesis in Melissa officinalis[6].

  • Salinity Stress: Salinity can induce the accumulation of rosmarinic acid in some plants as a protective mechanism against salt-induced oxidative stress. However, in Mentha piperita, increasing salinity levels at both optimal and high temperatures led to a significant decrease in rosmarinic acid content[3][7].

  • Drought Stress: Water deficit is a significant elicitor of rosmarinic acid synthesis. In Thymus vulgaris, low soil water capacity was found to increase the RA content[8].

  • UV Radiation: As a phenolic compound, rosmarinic acid can absorb UV radiation, thus protecting the plant's photosynthetic machinery and DNA from damage.

Allelopathic Activity

Rosmarinic acid can be released into the soil, where it can inhibit the germination and growth of competing plant species, a phenomenon known as allelopathy.

Data Presentation: Quantitative Analysis of Rosmarinic Acid Accumulation

The concentration of rosmarinic acid in plants is highly variable and influenced by genetic factors, developmental stage, and environmental conditions. The following tables summarize quantitative data on RA content under different stress conditions.

Table 1: Rosmarinic Acid Content in Lamiaceae Species under Normal Conditions

Plant SpeciesPlant PartRosmarinic Acid Content (mg/g DW)Reference
Origanum vulgareLeaves12.40[9]
Melissa officinalisLeaves7.83[9]
Rosmarinus officinalisLeaves1.33[9]
Ocimum basilicumLeaves3.22[9]
Salvia officinalisLeaves-
Hyssopus officinalisLeaves-
Mentha spicataLeaves50-120[10]

Table 2: Influence of Abiotic Stress and Elicitors on Rosmarinic Acid Content

Plant SpeciesStress/ElicitorChange in Rosmarinic Acid ContentReference
Mentha spicataHeat Stress (30°C for 4 weeks)Significant reduction (up to 95% loss)[5]
Mentha piperitaSalinity (120 mM NaCl at 25°C)11-fold decrease after 24h[3][7]
Mentha piperitaHeat Stress (35°C)2.6-fold decrease after 48h[3][7]
Melissa officinalisHeat Stress (38°C for 5h)Significant increase[6]
Salvia virgataMethyl Jasmonate (22.4 ppm)18.45 ± 0.8 mg/g DW (significant increase)[11]
Salvia miltiorrhizaYeast Extract (200 mg/L)1.6-fold increase after 8 days[1]
Thymus vulgarisDrought (40% soil water capacity)Increased RA content[8]
Salvia yangiiMethyl Jasmonate (150 µM)1.66-fold increase (to 82 mg/g DW)[12]
Salvia abrotanoidesMethyl Jasmonate (150 µM)1.54-fold increase (to 67 mg/g DW)[12]

Signaling Pathways

The biosynthesis of rosmarinic acid is tightly regulated by complex signaling networks, primarily involving the plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA), which are key players in plant defense responses[13][14][15][16].

Jasmonic Acid and Salicylic Acid Signaling in RA Biosynthesis

Abiotic and biotic stresses trigger the synthesis of JA and SA. These signaling molecules then activate a cascade of transcription factors that upregulate the expression of genes encoding enzymes in the rosmarinic acid biosynthesis pathway, such as PAL and RAS[7][12][17].

Stress_Signaling_RA cluster_hormones Phytohormone Signaling cluster_transcription Transcriptional Regulation cluster_biosynthesis RA Biosynthesis Pathway Stress Abiotic/Biotic Stress JA Jasmonic Acid (JA) Stress->JA SA Salicylic Acid (SA) Stress->SA TFs Transcription Factors (e.g., MYB, WRKY) JA->TFs SA->TFs PAL PAL Gene TFs->PAL Upregulation RAS RAS Gene TFs->RAS Upregulation RA_synthesis Rosmarinic Acid Accumulation PAL->RA_synthesis RAS->RA_synthesis

Figure 2: Simplified signaling pathway for stress-induced rosmarinic acid biosynthesis.

Experimental Protocols

Extraction of Rosmarinic Acid from Plant Material

A common method for extracting rosmarinic acid from dried plant material is solvent extraction.

Protocol:

  • Grind dried plant material (e.g., leaves) to a fine powder.

  • Weigh a specific amount of the powdered material (e.g., 0.5 g)[18].

  • Add a defined volume of extraction solvent. A mixture of methanol (B129727) and water (e.g., 70:30 v/v) is commonly used[18].

  • Facilitate extraction using methods such as ultrasonication (e.g., for 30 minutes at room temperature) or reflux[18].

  • Centrifuge the mixture to pellet the solid plant material.

  • Collect the supernatant. For quantitative analysis, it is often necessary to repeat the extraction process on the pellet and combine the supernatants.

  • Filter the combined supernatant through a syringe filter (e.g., 0.2 µm or 0.45 µm) before HPLC analysis[18].

Quantification of Rosmarinic Acid by High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode Array Detector (DAD) is a standard and reliable method for the quantification of rosmarinic acid.

Typical HPLC-DAD Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[19].

  • Mobile Phase: A gradient elution using two solvents is common.

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid)[18][20].

    • Solvent B: Acetonitrile or methanol[18].

  • Flow Rate: Typically 0.5 to 1.0 mL/min[18].

  • Detection Wavelength: Rosmarinic acid has a characteristic UV absorbance maximum around 330 nm[18][19].

  • Quantification: Based on a calibration curve generated using pure rosmarinic acid standards.

HPLC_Workflow Start Dried Plant Material Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Methanol/Water) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.2 µm) Centrifugation->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Data Data Acquisition (Chromatogram at 330 nm) HPLC->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Rosmarinic Acid Concentration Quantification->Result

Figure 3: General workflow for the extraction and quantification of rosmarinic acid.
Antioxidant Activity Assays

The antioxidant capacity of plant extracts containing rosmarinic acid can be evaluated using various in vitro assays.

6.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the decrease in absorbance at 517 nm is measured.

Protocol:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare various concentrations of the plant extract and a positive control (e.g., ascorbic acid).

  • Mix the extract or standard with the DPPH solution.

  • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculate the percentage of scavenging activity.

6.3.2. Hydrogen Peroxide (H₂O₂) Scavenging Assay

Principle: This assay measures the ability of a plant extract to scavenge hydrogen peroxide. The decomposition of H₂O₂ can be monitored spectrophotometrically at 230 nm.

Protocol:

  • Prepare a solution of hydrogen peroxide in phosphate (B84403) buffer.

  • Add the plant extract at various concentrations to the H₂O₂ solution.

  • Incubate for a specific time (e.g., 10 minutes).

  • Measure the absorbance at 230 nm against a blank solution containing the phosphate buffer without H₂O₂.

  • Calculate the percentage of H₂O₂ scavenged.

Conclusion

Rosmarinic acid is a vital secondary metabolite in plants, playing a critical role in their defense and adaptation to environmental stresses. Its biosynthesis is intricately regulated by hormonal signaling pathways, leading to its accumulation under adverse conditions. The potent antioxidant and antimicrobial properties of rosmarinic acid not only benefit the plant but also make it a compound of significant interest for pharmaceutical and nutraceutical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the physiological roles of rosmarinic acid and its potential applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Rosmarinic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosmarinic acid is a naturally occurring polyphenolic compound found in numerous plant species, particularly those belonging to the Lamiaceae family, such as rosemary (Salvia rosmarinus), sage (Salvia officinalis), lemon balm (Melissa officinalis), and basil (Ocimum basilicum). It is a potent antioxidant with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties. These characteristics make rosmarinic acid a compound of significant interest for the pharmaceutical, nutraceutical, and cosmetic industries. This document provides detailed application notes and protocols for various methods of extracting rosmarinic acid from plant materials, offering a comparative overview to aid in the selection of the most suitable technique for specific research and development needs.

Extraction Methodologies

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of rosmarinic acid. The choice depends on several factors, including the plant matrix, the desired scale of extraction, and the availability of equipment. Both conventional and modern "green" extraction techniques have been successfully employed.

Conventional Extraction Methods
  • Maceration with Stirring (MACS): This is a simple and widely used method involving the soaking of plant material in a solvent with constant agitation.

  • Heat Reflux Extraction (HRE): This technique employs heating the solvent with the plant material under reflux, which can enhance extraction efficiency but may risk thermal degradation of the target compound.

  • Soxhlet Extraction: A continuous extraction method where the plant material is repeatedly washed with fresh, heated solvent, leading to high extraction efficiency.

Modern "Green" Extraction Methods
  • Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent. It is known for its efficiency, reduced extraction time, and lower energy consumption.

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction. It offers advantages such as shorter extraction times and reduced solvent consumption.

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. SFE is highly selective and allows for the extraction of compounds without the use of organic solvents, making it an environmentally friendly option. However, the high polarity of rosmarinic acid often necessitates the use of a polar co-solvent like ethanol (B145695).[1]

  • Subcritical Water Extraction (SWE): SWE utilizes water at elevated temperatures (between 100°C and 374°C) and pressures to extract compounds. By adjusting the temperature, the polarity of water can be modified, making it a versatile and green solvent.

Comparative Data on Extraction Methods

The following tables summarize quantitative data from various studies, comparing the efficiency of different extraction methods for rosmarinic acid.

Table 1: Comparison of Optimal Conditions for Different Extraction Methods from Lamiaceae Herbs [2]

Extraction MethodOptimal SolventOptimal TimeOptimal Temperature
Maceration with Stirring (MACS)Acidified Aqueous Ethanol (EtOH-H2O-HCl, 70:29:1, v/v/v)120 min25 °C
Heat Reflux Extraction (HRE)Acidified Aqueous Ethanol (EtOH-H2O-HCl, 70:29:1, v/v/v)15 minBoiling Point
Microwave-Assisted Extraction (MAE)Acidified Aqueous Ethanol (EtOH-H2O-HCl, 70:29:1, v/v/v)5 min50 °C and 80 °C

Table 2: Rosmarinic Acid Yield from Salvia rosmarinus and Salvia sclarea using Different Methods [3]

Extraction MethodSolventTimeRosmarinic Acid Yield in S. rosmarinus (%)Rosmarinic Acid Yield in S. sclarea (%)
SoxhletMethanol-Water (70:30)6 hours2.231.55
RefluxMethanol-Water (70:30)6 hours1.25Not specified
Ultrasound-AssistedMethanol-Water (70:30)20 minNot specifiedNot specified

Table 3: Comparison of Rosmarinic Acid Yield from Melissa officinalis using Different Advanced Extraction Techniques [4]

Extraction MethodOptimal ConditionsRosmarinic Acid Yield (mg/g plant dw)
Ultrasound-Assisted Extraction (UAE)33.0 min, 371.7 W, 39.9% ethanol86.3 ± 4.1
Microwave-Assisted Extraction (MAE)26.5 min, 108.6 °C, 25.5% ethanol49.4 ± 2.3
Heat-Assisted Extraction (HAE)106.2 min, 88.0 °C, 34.5% ethanol59.4 ± 2.2

Table 4: Rosmarinic Acid Yield from Ocimum basilicum using Ultrasound-Assisted Extraction (UAE) via Sonotrode [5][6][7][8]

ParameterOptimal Condition
Ethanol/Water Ratio50%
Amplitude50%
Time5 min

Table 5: Supercritical CO2 Extraction of Rosmarinic Acid from Rosmarinus officinalis [1]

Pressure (bar)Temperature (°C)Co-solvent (Ethanol %)Rosmarinic Acid Content (mg/g DM)
15080153.43 ± 0.13

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Rosmarinic Acid from Melissa officinalis (Lemon Balm)

This protocol is based on the optimized conditions that yielded the highest rosmarinic acid content.[4]

Materials and Equipment:

  • Dried and powdered Melissa officinalis leaves

  • Ethanol (39.9%)

  • Ultrasonic bath or probe sonicator (371.7 W)

  • Filter paper

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Weigh 1 gram of dried, powdered lemon balm leaves.

  • Add the plant material to a flask with the appropriate volume of 39.9% ethanol to achieve the desired solid-to-liquid ratio.

  • Place the flask in an ultrasonic bath or immerse the probe of the sonicator into the mixture.

  • Apply ultrasonic power of 371.7 W for 33 minutes.

  • After extraction, filter the mixture to separate the extract from the plant residue.

  • Concentrate the extract using a rotary evaporator under reduced pressure.

  • Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis to determine the rosmarinic acid content.

Protocol 2: Microwave-Assisted Extraction (MAE) of Rosmarinic Acid from Lamiaceae Herbs

This protocol is a general procedure based on effective conditions for various Lamiaceae herbs.[2]

Materials and Equipment:

  • Dried and powdered plant material (e.g., rosemary, sage, thyme)

  • Acidified aqueous ethanol (EtOH-H2O-HCl, 70:29:1, v/v/v)

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

  • HPLC system

Procedure:

  • Place a known amount of the dried, powdered plant material into the microwave extraction vessel.

  • Add the acidified aqueous ethanol solvent at a specific solid-to-liquid ratio.

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters: temperature at 80°C and time for 5 minutes.

  • After the extraction cycle is complete, allow the vessel to cool down.

  • Filter the extract to remove the solid plant material.

  • Evaporate the solvent from the filtrate using a rotary evaporator.

  • Prepare the resulting extract for HPLC analysis to quantify rosmarinic acid.

Protocol 3: Soxhlet Extraction of Rosmarinic Acid from Salvia species

This protocol describes a highly effective conventional method for extracting rosmarinic acid.[3]

Materials and Equipment:

  • Dried and powdered Salvia rosmarinus or Salvia sclarea

  • Methanol-Water (70:30, v/v)

  • Soxhlet apparatus (thimble, flask, condenser)

  • Heating mantle

  • Filter paper

  • Rotary evaporator

  • HPLC system

Procedure:

  • Accurately weigh a sample of the dried, powdered plant material and place it inside a cellulose (B213188) thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill the distillation flask with the 70:30 methanol-water solvent.

  • Assemble the Soxhlet apparatus and connect it to a condenser and a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm and flood into the chamber housing the thimble.

  • Once the chamber is full, the solvent containing the extracted compounds will be siphoned back into the distillation flask.

  • Allow this process to continue for 6 hours.

  • After extraction, cool the apparatus and collect the extract from the distillation flask.

  • Filter the extract and concentrate it using a rotary evaporator.

  • Analyze the rosmarinic acid content of the final extract using HPLC.

Visualizations

Extraction_Workflow Plant_Material Plant Material (Dried, Powdered) Solvent_Addition Solvent Addition Plant_Material->Solvent_Addition Extraction Extraction (UAE, MAE, Soxhlet, etc.) Solvent_Addition->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Concentration Solvent Evaporation (Rotary Evaporator) Final_Extract Concentrated Extract Concentration->Final_Extract Analysis Analysis (e.g., HPLC) Quantification Quantification of Rosmarinic Acid Analysis->Quantification Crude_Extract->Concentration Final_Extract->Analysis

Caption: General workflow for the extraction of rosmarinic acid.

UAE_Protocol start Start weigh Weigh 1g of Powdered Lemon Balm start->weigh add_solvent Add 39.9% Ethanol weigh->add_solvent sonicate Ultrasonication (371.7 W, 33 min) add_solvent->sonicate filter Filter the Mixture sonicate->filter concentrate Concentrate Extract (Rotary Evaporator) filter->concentrate analyze HPLC Analysis concentrate->analyze end End analyze->end

Caption: Protocol for Ultrasound-Assisted Extraction of Rosmarinic Acid.

Method_Comparison_Logic goal Maximize Rosmarinic Acid Yield conventional Conventional Methods (Maceration, HRE, Soxhlet) goal->conventional modern Modern Methods (UAE, MAE, SFE, SWE) goal->modern factors Considerations: - Time - Solvent Consumption - Energy - Thermal Stability conventional->factors modern->factors selection Optimal Method Selection factors->selection

Caption: Logical relationship for selecting an extraction method.

References

Application Note & Protocol: HPLC Quantification of Rosmarinic Acid in Herbal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinic acid, a naturally occurring polyphenolic compound, is widely recognized for its significant antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] Found in a variety of herbal species, particularly within the Lamiaceae family such as Rosemary (Rosmarinus officinalis), Sage (Salvia officinalis), and Perilla (Perilla frutescens), the accurate quantification of rosmarinic acid is crucial for the quality control and standardization of herbal extracts and derived phytopharmaceutical products.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a precise, reliable, and widely adopted analytical technique for the determination of rosmarinic acid in complex herbal matrices.

This document provides a detailed application note and a comprehensive protocol for the quantification of rosmarinic acid in herbal extracts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Experimental Protocols

Sample Preparation: Ultrasound-Assisted Extraction (UAE)

A green and efficient extraction method, Ultrasound-Assisted Extraction (UAE), is recommended for its reduced solvent consumption and shorter extraction times while maintaining high extraction efficiency.[1]

Protocol:

  • Grinding and Sieving: Dry the herbal material (e.g., leaves, stems) and grind it into a fine powder. Pass the powder through a 380 µm sieve to ensure particle size uniformity.[4]

  • Extraction:

    • Accurately weigh approximately 0.5 g of the powdered herbal sample into a suitable vessel.[4]

    • Add 10 mL of the extraction solvent. A mixture of 70:30 (v/v) ethanol:water or 7:3 (v/v) methanol:water are effective choices.[1][4] For enhanced stability of rosmarinic acid, an antioxidant mixture of ascorbic acid (1 mg/mL) and EDTA (0.3 mg/mL) can be added to the extraction solvent.[5][6]

    • Place the vessel in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W.[1] Optimal extraction times typically range from 2.5 to 30 minutes.[1][4] An extraction temperature of 45°C can also be employed.[5][6]

    • For exhaustive extraction, perform the extraction step twice.[4]

  • Centrifugation and Filtration:

    • After extraction, centrifuge the mixture to separate the supernatant from the solid plant material.

    • Combine the supernatants from the extractions into a 25 mL volumetric flask and bring to volume with the extraction solvent.[4]

    • Filter the final extract through a 0.2 µm or 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.[4][7]

HPLC Method for Rosmarinic Acid Quantification

This section outlines the instrumental conditions for the chromatographic separation and quantification of rosmarinic acid.

Instrumentation:

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase A: 0.1% Formic Acid or 0.1% Phosphoric Acid in Water[2][4][5] B: Acetonitrile (B52724) or Methanol[2][4][5]
Elution Mode Isocratic or Gradient. A common isocratic method uses 30% acetonitrile and 0.1% formic acid in water.[7] A typical gradient is detailed in the table below.
Flow Rate 0.5 - 1.0 mL/min[2][5]
Column Temperature 25 - 40 °C[4]
Detection Wavelength 330 nm[2][4][5][7][8]
Injection Volume 10 - 20 µL[4][7][8]
Run Time Approximately 15 - 40 minutes, depending on the elution mode.[7]

Example Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0 - 308812
30 - 458020
45 - 607030
This is an exemplary gradient program and may require optimization based on the specific column and instrumentation used.[4]
Calibration and Quantification
  • Standard Stock Solution: Prepare a stock solution of rosmarinic acid standard (e.g., 1 mg/mL) in a suitable solvent such as 30% acetonitrile.[7]

  • Working Standard Solutions: Create a series of working standard solutions by diluting the stock solution to concentrations ranging from approximately 1 to 100 µg/mL.[5][7]

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting the peak area against the concentration. The curve should exhibit good linearity, with a coefficient of determination (R²) greater than 0.99.[1][2]

  • Sample Analysis: Inject the prepared herbal extract samples into the HPLC system.

  • Quantification: Determine the concentration of rosmarinic acid in the samples by interpolating their peak areas on the calibration curve. The final content is typically expressed as mg of rosmarinic acid per gram of dry weight of the plant material.

Data Presentation

The following tables summarize typical HPLC method validation parameters and the quantitative content of rosmarinic acid found in various herbal extracts from the literature.

Table 1: HPLC Method Validation Parameters for Rosmarinic Acid Quantification

ParameterTypical ValueReference
Linearity Range (µg/mL)10 - 110[7]
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.8 - 1.6
Limit of Quantification (LOQ) (µg/mL)2.5 - 4.9
Accuracy (% Recovery)92.4 - 106.47
Precision (% RSD)< 2.5

Table 2: Quantitative Content of Rosmarinic Acid in Various Herbal Extracts

Herbal SpeciesPlant PartRosmarinic Acid Content (mg/g dry weight)Reference
Rosmarinus officinalisExtract0.215[2]
Thymus vulgaris-1.705[1]
Salvia sclarea-1.65
Salvia chloroleuca-1.65
Salvia ceratophylla-0.10
Perilla frutescensLeavesVaries, typically highest part[4]
Ocimum basilicumLeaves Extract0.42[9]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Herbal Material (e.g., leaves, stems) B Grinding and Sieving A->B C Ultrasound-Assisted Extraction (Ethanol/Water or Methanol/Water) B->C D Centrifugation C->D E Filtration (0.2 µm filter) D->E F HPLC Injection E->F G C18 Reverse-Phase Separation F->G H UV Detection at 330 nm G->H I Peak Integration and Area Measurement H->I K Calculation of Rosmarinate Concentration I->K J Calibration Curve from Standards J->K

Caption: Experimental workflow for HPLC quantification of this compound.

Logical_Relationship Herbal_Extract Herbal Extract (Complex Mixture) HPLC_System HPLC System Herbal_Extract->HPLC_System Introduction Separation Chromatographic Separation (Based on Polarity) HPLC_System->Separation Facilitates Detection UV Detection (Selective for Chromophores) Separation->Detection Leads to Data_Analysis Data Analysis Software Detection->Data_Analysis Generates Data for Quantification Quantification of this compound Data_Analysis->Quantification Enables

Caption: Logical relationship of the HPLC quantification process.

References

Synthesis of Rosmarinate and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Drug Development Professionals

Rosmarinic acid, a naturally occurring ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, and its structural analogues have garnered significant attention in the scientific community. This interest stems from their diverse and potent biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This document provides detailed application notes and experimental protocols for the synthesis of rosmarinate and its key analogues, tailored for researchers, scientists, and professionals in the field of drug development.

I. Synthetic Strategies for Rosmarinic Acid and Its Analogues

The synthesis of rosmarinic acid and its derivatives can be broadly categorized into chemical and enzymatic approaches. Chemical synthesis offers versatility in introducing a wide array of functional groups, enabling the creation of novel analogues with potentially enhanced biological activities. Enzymatic synthesis, on the other hand, provides a greener and often more stereospecific route to the desired products.

Chemical Synthesis of Rosmarinic Acid

A common strategy for the chemical synthesis of rosmarinic acid involves the esterification of protected caffeic acid and 3,4-dihydroxyphenyllactic acid derivatives, followed by deprotection. One reported method involves the synthesis of (±)-Rosmarinic acid from veratraldehyde through a series of reactions including the Erlenmeyer synthesis, hydrolytic ring-opening, reduction, carboxyl protection, esterification, and demethylation[1].

Synthesis of this compound Analogues

The synthesis of this compound analogues, such as esters and amides, typically starts from rosmarinic acid itself.

Alkyl esters of rosmarinic acid can be synthesized via esterification with the corresponding alcohols in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Amide derivatives of rosmarinic acid are synthesized by coupling the carboxylic acid group of rosmarinic acid with various amines. This reaction is also typically facilitated by coupling agents.

Caffeic acid phenethyl ester (CAPE), a prominent and biologically active analogue, can be synthesized through the direct esterification of caffeic acid and phenethyl alcohol, often catalyzed by enzymes or chemical catalysts[2].

II. Data Presentation: Quantitative Analysis of Synthesis and Biological Activity

The following tables summarize key quantitative data related to the synthesis and biological evaluation of rosmarinic acid and its analogues.

Table 1: Synthesis Yields of Rosmarinic Acid Analogues

CompoundSynthetic MethodYield (%)Reference
Rosmarinic AcidEngineered E. coliApprox. 130 mg/L (titer)[3]
Caffeic Acid Phenethyl Ester (CAPE)Enzymatic (in isooctane)up to 100%[2]
Rosmarinic acid amidesChemical synthesisNot specified[4][5][6][7][8][9]
Caffeic acid phenethyl ester 4-O-glucosideChemical synthesisNot specified[10]

Table 2: Biological Activity (IC50 Values) of Rosmarinic Acid and Its Analogues

CompoundBiological ActivityCell Line/AssayIC50 ValueReference
Rosmarinic AcidDPPH radical scavengingDPPH assay1.3 ± 0.1 µg/mL[11]
Rosmarinic AcidgNC1 inhibitionEnzyme assay10.1 ± 1.3 µM[12]
Rosmarinic Acid Amide (RA-15)DPPH scavengingDPPH assay3.19 µg/mL[4]
Rosmarinic Acid Amide (RA-10)Hydroxyl radical scavengingHRSA8.98 µg/mL[4]
Rosmarinic Acid Amide (Compound 10)α-Glucosidase inhibitionEnzyme assay35.2 µM[5]
Caffeic Acid Phenethyl Ester (CAPE)CytotoxicityMDA-MB-231 cells14.08 µM[13]
Caffeic Acid Phenethyl Ester (CAPE)CytotoxicityHs578T cells8.01 µM[13]
Caffeic Acid Phenethyl Ester (CAPE)CytotoxicityHCT116 cells12.07 mg/L (48h)[14]
Caffeic Acid Phenethyl Ester (CAPE)CytotoxicityMCF-7 cells~5 µM[15]

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and characterization of rosmarinic acid and its analogues.

Protocol for the Synthesis of Rosmarinic Acid Amides

This protocol is adapted from a general procedure for the synthesis of rosmarinic acid amides[7].

Materials:

  • Rosmarinic acid

  • Desired amine (e.g., aniline, substituted anilines)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • Dissolve rosmarinic acid (1 equivalent) in anhydrous DMF.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by NMR and mass spectrometry.

Protocol for the Synthesis of Caffeic Acid Phenethyl Ester (CAPE)

This protocol describes an enzymatic synthesis of CAPE in an organic solvent[2].

Materials:

  • Caffeic acid

  • Phenethyl alcohol

  • Immobilized lipase (B570770) (e.g., Novozym 435)

  • Isooctane (or other suitable nonpolar solvent)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a solution of caffeic acid (1 equivalent) in isooctane, add phenethyl alcohol (e.g., 92 equivalents)[2].

  • Add the immobilized lipase (e.g., 1:15 molar ratio of caffeic acid to enzyme)[2].

  • Incubate the reaction mixture at a controlled temperature (e.g., 70 °C) with shaking for a specified time (e.g., 48 hours)[2].

  • Monitor the reaction for the formation of CAPE using HPLC.

  • After the reaction is complete, remove the immobilized enzyme by filtration.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude CAPE by column chromatography on silica gel.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification and analysis of rosmarinic acid and its analogues.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column

Mobile Phase (example):

Procedure:

  • Dissolve the crude sample in a suitable solvent (e.g., methanol).

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC column.

  • Run a gradient elution to separate the components.

  • Monitor the elution at a suitable wavelength (e.g., 280 nm or 330 nm).

  • Collect the fractions corresponding to the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of synthesized compounds.

Sample Preparation:

  • Dissolve the purified compound in a deuterated solvent (e.g., DMSO-d6, Methanol-d4).

Experiments:

  • ¹H NMR: To determine the proton environment of the molecule.

  • ¹³C NMR: To determine the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the structure.

IV. Signaling Pathways and Experimental Workflows

The biological effects of rosmarinic acid and its analogues are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development.

Biosynthesis of Rosmarinic Acid

The biosynthesis of rosmarinic acid in plants involves two main pathways originating from the amino acids L-phenylalanine and L-tyrosine.

Rosmarinic Acid Biosynthesis cluster_phenylalanine Phenylalanine Pathway cluster_tyrosine Tyrosine Pathway cluster_final Final Steps L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Rosmarinic acid Rosmarinic acid 4-Coumaroyl-CoA->Rosmarinic acid Caffeoyl-CoA Caffeoyl-CoA 4-Coumaroyl-CoA->Caffeoyl-CoA C3'H L-Tyrosine L-Tyrosine 4-Hydroxyphenylpyruvic acid 4-Hydroxyphenylpyruvic acid L-Tyrosine->4-Hydroxyphenylpyruvic acid TAT 4-Hydroxyphenyllactic acid 4-Hydroxyphenyllactic acid 4-Hydroxyphenylpyruvic acid->4-Hydroxyphenyllactic acid HPPR 3,4-Dihydroxyphenyllactic acid 3,4-Dihydroxyphenyllactic acid 4-Hydroxyphenyllactic acid->3,4-Dihydroxyphenyllactic acid Hydroxylation 3,4-Dihydroxyphenyllactic acid->Rosmarinic acid 3,4-Dihydroxyphenyllactic acid->Rosmarinic acid RAS

Caption: Biosynthesis pathway of rosmarinic acid.

General Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of rosmarinic acid analogues.

Synthesis and Evaluation Workflow Design of Analogues Design of Analogues Chemical Synthesis Chemical Synthesis Design of Analogues->Chemical Synthesis Purification (e.g., Column Chromatography, HPLC) Purification (e.g., Column Chromatography, HPLC) Chemical Synthesis->Purification (e.g., Column Chromatography, HPLC) Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Purification (e.g., Column Chromatography, HPLC)->Structural Characterization (NMR, MS) Biological Activity Screening (e.g., cell-based assays) Biological Activity Screening (e.g., cell-based assays) Structural Characterization (NMR, MS)->Biological Activity Screening (e.g., cell-based assays) Lead Compound Identification Lead Compound Identification Biological Activity Screening (e.g., cell-based assays)->Lead Compound Identification Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies In vivo Studies In vivo Studies Mechanism of Action Studies->In vivo Studies

Caption: General workflow for synthesis and evaluation.

Key Signaling Pathways Modulated by Rosmarinic Acid

Rosmarinic acid and its analogues have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

Rosmarinic acid has been reported to inhibit the activation of the NF-κB pathway induced by TNF-α, a key inflammatory cytokine[16].

NF-kB Signaling Pathway TNF-α TNF-α TNFR TNF Receptor TNF-α->TNFR TRADD/TRAF2 TRADD/TRAF2 TNFR->TRADD/TRAF2 IKK Complex IKK Complex TRADD/TRAF2->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Rosmarinic Acid Rosmarinic Acid Rosmarinic Acid->IKK Complex inhibits

Caption: Inhibition of NF-κB pathway by rosmarinic acid.

Rosmarinic acid can activate the Nrf2/HO-1 pathway, which plays a crucial role in the cellular defense against oxidative stress[17][18][19][20].

Caption: Activation of Nrf2/HO-1 pathway by rosmarinic acid.

Rosmarinic acid has also been shown to modulate the JAK/STAT signaling pathway, which is involved in immune responses and inflammation[21][22][23].

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes Rosmarinic Acid Rosmarinic Acid Rosmarinic Acid->JAK inhibits Gene Transcription Gene Transcription STAT Dimer->Gene Transcription activates

Caption: Inhibition of JAK/STAT pathway by rosmarinic acid.

References

Application Notes and Protocols for Determining the Antioxidant Activity of Rosmarinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antioxidant activity of rosmarinic acid using two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Introduction

Rosmarinic acid, a naturally occurring phenolic compound found in numerous Lamiaceae species, is well-regarded for its potent antioxidant properties.[1][2][3] These properties stem from its chemical structure, which includes multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[1] The evaluation of this antioxidant capacity is crucial for its potential application in pharmaceuticals, nutraceuticals, and food preservation. The DPPH and ABTS assays are widely used spectrophotometric methods to determine the radical scavenging abilities of compounds like rosmarinic acid.

DPPH Radical Scavenging Assay

The DPPH assay is a straightforward and widely used method to assess antioxidant activity.[4][5][6] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.[4] This change in color is measured as a decrease in absorbance at 517 nm.[7][8]

Experimental Protocol

Materials and Reagents:

  • Rosmarinic acid

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM DPPH solution by dissolving 4 mg of DPPH in 100 mL of methanol or ethanol.[7] This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Rosmarinic Acid and Control Solutions:

    • Prepare a stock solution of rosmarinic acid in methanol or ethanol.

    • From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar series of dilutions for the positive control (e.g., ascorbic acid).

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the different concentrations of rosmarinic acid or the positive control to individual wells. For example, add 100 µL of each sample dilution.

    • Add a fixed volume of the DPPH solution to each well. For instance, add 100 µL of the 0.1 mM DPPH solution.

    • For the control (blank), add the same volume of methanol or ethanol instead of the sample solution to the DPPH solution.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[4]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7][8]

Calculation of Radical Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100[4]

Where:

  • A_control is the absorbance of the control (DPPH solution without the sample).

  • A_sample is the absorbance of the reaction mixture (DPPH solution with the sample).

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of rosmarinic acid.

Data Presentation
Concentration (µg/mL)% DPPH Radical Scavenging Activity of Rosmarinic AcidReference
100>95%[9][10]
2588.67%[11]
IC50 0.160 µg/mL [11]

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[12] This assay is applicable to both hydrophilic and lipophilic antioxidants. The principle involves the generation of the blue-green ABTS•+ by reacting ABTS with potassium persulfate.[12][13] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm.[12][13][14]

Experimental Protocol

Materials and Reagents:

  • Rosmarinic acid

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or ethanol

  • Phosphate buffered saline (PBS, pH 7.4) or water

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio) and allow them to react in the dark at room temperature for 12-16 hours.[13][15] This will generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[15]

  • Preparation of Rosmarinic Acid and Control Solutions:

    • Prepare a stock solution of rosmarinic acid in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a standard curve using Trolox (a water-soluble vitamin E analog) to express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[12]

  • Assay Procedure:

    • To a 96-well microplate, add a small volume of the different concentrations of rosmarinic acid, Trolox standards, or the blank (solvent). For example, add 10 µL of each.

    • Add a larger volume of the ABTS•+ working solution to each well. For instance, add 190 µL.

    • Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

Calculation of Antioxidant Capacity:

The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The antioxidant capacity of rosmarinic acid is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.

Data Presentation
Assay ParameterResult for Rosmarinic AcidReference
TEAC Value High (Specific values vary by study)
General Activity Strong ABTS radical scavenging activity[16]

Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Control with DPPH Solution DPPH_sol->Mix RA_sol Prepare Rosmarinic Acid and Control Dilutions RA_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH antioxidant activity assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare ABTS•+ Stock Solution (12-16h incubation) ABTS_working Dilute to Working Solution (Abs ~0.7) ABTS_stock->ABTS_working Mix Mix Sample/Standard with ABTS•+ Solution ABTS_working->Mix RA_sol Prepare Rosmarinic Acid and Trolox Standards RA_sol->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

Caption: Workflow for the ABTS antioxidant activity assay.

Signaling Pathway

Rosmarinic_Acid_Antioxidant_Mechanism cluster_cellular Cellular Environment ROS Reactive Oxygen Species (Free Radicals) Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage causes RA Rosmarinic Acid RA->ROS Directly Scavenges Antioxidant_Enzymes Endogenous Antioxidant Enzymes (e.g., SOD, GPx) RA->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes

Caption: Antioxidant mechanism of Rosmarinic Acid.

References

Application Note and Protocol: Rosmarinic Acid as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinic acid, a naturally occurring polyphenolic compound, is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1][2] It is widely found in species of the Lamiaceae (mint) and Boraginaceae families.[1] Due to its well-documented antioxidant, anti-inflammatory, antimicrobial, and antiviral properties, rosmarinic acid is a compound of significant interest in the pharmaceutical, cosmetic, and food industries.[3][4] Accurate and precise quantification of rosmarinic acid in various matrices, such as plant extracts and finished products, is crucial for quality control, standardization, and formulation development.[3][4]

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for the separation, identification, and quantification of rosmarinic acid.[5] The use of a well-characterized rosmarinic acid reference standard is fundamental to achieving reliable and reproducible results. This document provides detailed application notes and protocols for the use of rosmarinic acid as a standard in chromatographic analysis.

Physicochemical Properties of Rosmarinic Acid

A thorough understanding of the physicochemical properties of rosmarinic acid is essential for method development and troubleshooting.

PropertyValue
CAS Number 20283-92-5
Molecular Formula C₁₈H₁₆O₈
Molecular Weight 360.31 g/mol
Appearance Light-yellow to brown crystalline powder
Solubility Soluble in methanol (B129727), ethanol, acetonitrile, water
UV λmax ~330 nm[3][6]

Chromatographic Methodologies

Reversed-phase chromatography is the most common technique for the analysis of rosmarinic acid. C18 columns are predominantly used as the stationary phase, offering excellent separation and peak shape.[3][4][6]

Experimental Workflow for Quantification of Rosmarinic Acid

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quantification Quantification Standard_Prep Prepare Rosmarinic Acid Standard Solutions Calibration_Curve Generate Calibration Curve Standard_Prep->Calibration_Curve Inject standards Sample_Prep Prepare Sample Extract HPLC_Analysis HPLC/UPLC Analysis Sample_Prep->HPLC_Analysis Inject sample Peak_Integration Peak Integration and Data Acquisition HPLC_Analysis->Peak_Integration Quantify_Sample Quantify Rosmarinic Acid in Sample Peak_Integration->Quantify_Sample Input sample peak area Calibration_Curve->Quantify_Sample Use regression equation

Caption: Workflow for quantifying rosmarinic acid in a sample using an external standard method.

Protocols

Protocol 1: Preparation of Standard Solutions

Objective: To prepare a series of rosmarinic acid standard solutions for the generation of a calibration curve.

Materials:

  • Rosmarinic acid reference standard

  • HPLC-grade methanol or acetonitrile

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

Procedure:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of rosmarinic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in and dilute to volume with HPLC-grade methanol or acetonitrile. This is the primary stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 2.5 - 600 µg/mL).[7]

Protocol 2: Sample Preparation (from Plant Material)

Objective: To extract rosmarinic acid from a solid plant matrix for chromatographic analysis.

Materials:

  • Dried and powdered plant material

  • Methanol or a mixture of methanol and water (e.g., 70% methanol)[8]

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.2 or 0.45 µm)

Procedure:

  • Accurately weigh approximately 0.5 g of the powdered plant material into a centrifuge tube.[8]

  • Add 10 mL of the extraction solvent (e.g., 70% methanol).[8]

  • Soncate the mixture in an ultrasonic bath for 30 minutes.[8]

  • Centrifuge the mixture to pellet the solid material.

  • Carefully collect the supernatant.

  • For exhaustive extraction, the pellet can be re-extracted with another 10 mL of the solvent and the supernatants combined.[8]

  • Filter the final extract through a 0.2 or 0.45 µm syringe filter into an HPLC vial prior to injection.[8]

Protocol 3: HPLC Method for Quantification of Rosmarinic Acid

Objective: To provide a standard HPLC method for the separation and quantification of rosmarinic acid.

ParameterCondition 1Condition 2
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[5]C18 (e.g., 150 x 4.6 mm, 5 µm)[3]
Mobile Phase Isocratic: 0.085% Phosphoric Acid in Water[6]Isocratic: 0.1% Formic Acid and Acetonitrile[3]
Flow Rate 1.0 mL/min[6]0.5 mL/min[3]
Detection Wavelength 330 nm[6]330 nm[3]
Injection Volume 10 - 20 µL20 µL[1]
Column Temperature Ambient or 25-40°C[7]30°C[1]

System Suitability: Before sample analysis, inject a standard solution (e.g., mid-point of the calibration curve) multiple times to ensure the system is performing adequately. Typical system suitability parameters include:

  • Tailing factor: ≤ 2

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2%

Method Validation Data

The following tables summarize typical validation parameters for HPLC methods using rosmarinic acid as a standard.

Table 1: Linearity, LOD, and LOQ
Linearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Reference
2.5 - 25 and 100 - 6000.997 - 0.9990.82.5[7]
25 - 5000.99910.019 (ng/injection)0.063 (ng/injection)[9]
72 - 1100.99951.64.9[5][6]
2.5 - 50> 0.99--[10]
50 - 500 (ng/mL)> 0.9950--[11]
Table 2: Accuracy and Precision
Concentration LevelAccuracy (Recovery %)Precision (RSD %)Reference
Not Specified101.00 ± 6.43%6.36%[3]
Not Specified103.38 - 106.47%< 2% (Intra- and Inter-day)[5]
50 - 500 ng/mL< 7.6% (bias)1.6 - 2.1% (Intra-day)[11]
50 - 500 ng/mL< 3.6% (bias)1.4 - 4.5% (Inter-day)[11]

Signaling Pathway Diagram (Illustrative)

While rosmarinic acid's primary use in this context is as an analytical standard, its biological activities are the impetus for its study. Below is a simplified, illustrative diagram of a potential anti-inflammatory signaling pathway that rosmarinic acid might influence. This is for informational purposes and not directly related to the chromatographic protocol.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Inflammatory Signal IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Rosmarinic_Acid Rosmarinic Acid Rosmarinic_Acid->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces

Caption: Potential anti-inflammatory action of rosmarinic acid via NF-κB pathway inhibition.

Conclusion

Rosmarinic acid serves as a reliable and essential reference standard for the chromatographic quantification of this important bioactive compound in various samples. The protocols and data presented here provide a solid foundation for developing and validating robust analytical methods for quality control and research purposes. The versatility of HPLC and UPLC, combined with the use of a high-purity rosmarinic acid standard, ensures accurate and reproducible results, which are critical in the fields of pharmaceutical science, natural product chemistry, and drug development.

References

Application Notes: Rosmarinic Acid for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosmarinic acid (RA), a naturally occurring polyphenolic compound, is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid. Abundantly found in various Lamiaceae family plants such as rosemary (Rosmarinus officinalis), basil, and mint, RA has garnered significant scientific interest for its broad spectrum of biological activities. Preclinical in vitro studies have established its potent antioxidant, anti-inflammatory, anticancer, neuroprotective, and antiviral properties. These effects are attributed to its ability to modulate multiple cellular signaling pathways, making it a promising candidate for further investigation in drug discovery and development. This document provides a detailed overview of the applications of rosmarinic acid in cell culture, including quantitative data summaries, key signaling pathways, and standardized experimental protocols for in vitro studies.

Key In Vitro Applications and Efficacy

Rosmarinic acid has been evaluated across a diverse range of cell-based assays, demonstrating significant biological effects. The following tables summarize key quantitative data from various in vitro studies.

Anticancer Activity

RA exhibits significant anticancer potential by inhibiting tumor cell proliferation, inducing apoptosis (programmed cell death), and preventing metastasis. Its effects have been documented in numerous cancer cell lines.

Cell LineCancer TypeAssayEndpointResultCitations
Hep-G2 Liver CarcinomaCCK-8IC₅₀14 µM
Hep-G2 Liver CarcinomaAnnexin V/PIApoptosisIncrease from 5.8% to 24.68% at 28 µM
MDA-MB-231 Triple-Negative Breast CancerCell ViabilityIC₅₀321.75 ± 9.75 µM
MDA-MB-468 Triple-Negative Breast CancerCell ViabilityIC₅₀340.45 ± 7.57 µM
U251 & U343 Human GliomaCCK-8ViabilitySignificant suppression
A549/CDDP Cisplatin-Resistant Lung CancerApoptosis AssayApoptosisIncreased apoptosis with RA supplementation
Melanoma Cells MelanomaTUNEL StainingApoptosisDose-dependent increase at 50-200 µg/ml
Neuroprotective Effects

RA demonstrates protective effects against neuronal cell death in various in vitro models of neurotoxicity, including oxidative stress, excitotoxicity, and ischemia-reperfusion.

Cell LineModelAssayEndpointResultCitations
SH-SY5Y Oxidative Stress (t-BOOH)Cell DeathProtection40% to 60% protection at 100 µM
SK-N-BE(2) Excitotoxicity (L-glutamate)Cell DeathEC₅₀0.9 - 3.7 µM
SH-SY5Y Oxygen-Glucose DeprivationCell DeathEC₅₀0.9 - 3.7 µM
N2A Oxidative Stress (H₂O₂)GenotoxicityProtection3.7-fold prevention
Antiviral Activity

RA has been shown to inhibit the replication of various viruses by interfering with viral entry and replication processes.

VirusCell LineAssayEndpointResultCitations
Enterovirus 71 (EV71) Human RhabdomyosarcomaMTTIC₅₀4.33 ± 0.18 µM
Enterovirus 71 (EV71) HeLaqPCRViral mRNA~0.57-fold decrease at 62.5 µM
Influenza A Virus (IAV) Not SpecifiedFunctional AssaysInhibitionInhibited various IAV strains
Antioxidant Activity

RA is a potent scavenger of reactive oxygen species (ROS), a key mechanism underlying many of its other biological effects.

Assay TypeConcentrationScavenging/InhibitionCitations
DPPH Radical Scavenging 100 µg/mL> 95%
H₂O₂ Scavenging 100 µg/mL87.83%
H₂O₂ Scavenging IC₅₀28.12 µg/mL
Anti-inflammatory and Anti-angiogenic Effects

RA modulates inflammatory pathways and inhibits angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.

Cell LineModelEffectResultCitations
Rat Chondrocytes IL-1β StimulationGene ExpressionDown-regulated MMP-1, -3, -13, iNOS, COX-2
A7r5 (Aortic Smooth Muscle) LPS StimulationPro-inflammatory MediatorsInhibition of TNFα, IL-8, iNOS at 10-25 µM
HUVEC Angiogenesis ModelProliferation, Migration, Tube FormationConcentration-dependent inhibition

Modulated Signaling Pathways

Rosmarinic acid exerts its effects by targeting multiple key intracellular signaling pathways. The following diagrams illustrate the primary mechanisms of action.

general_workflow cluster_setup Experimental Setup cluster_assays cluster_analysis Data Interpretation start 1. Seed Cells in Culture Plates treat 2. Treat with Rosmarinic Acid (vs. Vehicle Control) incubate 3. Incubate for Defined Period (e.g., 24, 48, 72h) viability Cell Viability Assay (MTT, CCK-8) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI, TUNEL) incubate->apoptosis protein Protein Expression (Western Blot) incubate->protein migration Cell Migration Assay (Wound Healing) incubate->migration ros ROS Measurement (DCFH-DA) incubate->ros analyze 4. Data Collection & Analysis viability->analyze apoptosis->analyze protein->analyze migration->analyze ros->analyze conclude 5. Conclusion on RA Efficacy

Figure 1: General experimental workflow for in vitro studies of rosmarinic acid.

NFkB_Pathway stimulus Inflammatory Stimuli (e.g., LPS, IL-1β) receptor Receptor (e.g., TLR4) stimulus->receptor IKK IKK Complex receptor->IKK Activates RA Rosmarinic Acid RA->IKK Inhibits IkB p-IκBα IKK->IkB Phosphorylates p65 NF-κB (p65/p50) IkB->p65 Releases p65->IkB Inhibition nucleus Nucleus p65->nucleus Translocates genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->genes Activates

Figure 2: Inhibition of the NF-κB signaling pathway by rosmarinic acid.

MAPK_Pathway stimulus Cellular Stress (e.g., IL-1β, LPS) upstream Upstream Kinases stimulus->upstream RA Rosmarinic Acid p38 p-p38 RA->p38 Inhibits JNK p-JNK RA->JNK Inhibits upstream->p38 Phosphorylates upstream->JNK Phosphorylates ERK p-ERK upstream->ERK Phosphorylates downstream Downstream Effects (Inflammation, Apoptosis) p38->downstream JNK->downstream ERK->downstream

Figure 3: Modulation of the MAPK signaling pathway by rosmarinic acid.

PI3K_AKT_Pathway Fyn Fyn Tyrosine Kinase PI3K PI3K Fyn->PI3K Activates RA Rosmarinic Acid RA->Fyn Akt p-Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates downstream Tumor Proliferation, Migration, & Survival NFkB->downstream

Figure 4: Inhibition of the Fyn/PI3K/Akt/NF-κB pathway in glioma cells.

Experimental Protocols

The following protocols are generalized methodologies based on common practices cited in the literature for studying the effects of rosmarinic acid in vitro. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assessment (CCK-8/MTT Assay)

This protocol measures the cytotoxic or anti-proliferative effects of rosmarinic acid.

  • Cell Seeding:

    • Culture cells (e.g., Hep-G2, U251, MDA-MB-231) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of rosmarinic acid (e.g., in DMSO or ethanol) and dilute it to various final concentrations (e.g., 0, 10, 25, 50, 100, 200, 400 µM) in cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of RA. Include a vehicle control group.

    • Incubate the plate for 24, 48, or 72 hours.

  • Measurement:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot a dose-response curve and calculate the IC₅₀ value (the concentration of RA that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by rosmarinic acid.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to ~70% confluency.

    • Treat cells with various concentrations of rosmarinic acid (e.g., IC₅₀ and 2x IC₅₀ values) for a specified time (e.g., 48 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells. Wash with ice-cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Differentiate cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins in key signaling pathways (e.g., Bcl-2, Bax, p-p38, p-p65).

  • Cell Lysis and Protein Quantification:

    • After treatment with rosmarinic acid, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a specific primary antibody (e.g., anti-Bax, anti-p-JNK, anti-p65) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

    • Quantify band intensities using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of rosmarinic acid on cell migration.

  • Create Monolayer and Scratch:

    • Seed cells in a 6-well plate and grow them to 90-100% confluency.

    • Create a straight "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash gently with PBS to remove detached cells.

  • Treatment and Imaging:

    • Replace the medium with a fresh, low-serum medium containing different concentrations of rosmarinic acid. Using low-serum medium minimizes cell proliferation.

    • Capture an image of the scratch at time 0h using a microscope.

    • Incubate the cells and capture images of the same field at subsequent time points (e.g., 12h, 24h).

  • Data Analysis:

    • Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial scratch area for each condition. Compare the migration rate between RA-treated and control groups.

Conclusion

Rosmarinic acid is a versatile and potent natural compound with diverse applications in in vitro cell culture research. Its well-documented anticancer, anti-inflammatory, neuroprotective, and antioxidant activities are mediated through the modulation of critical signaling pathways, including NF-κB, MAPK, and PI3K/Akt. The protocols and data presented in this document provide a comprehensive resource for scientists and researchers aiming to investigate the therapeutic potential of rosmarinic acid in various disease models. Further studies are warranted to fully elucidate its mechanisms and translate these promising preclinical findings.

Application Notes and Protocols for Topical Delivery of Rosmarinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinic acid, a naturally occurring polyphenolic compound found in numerous Lamiaceae species such as rosemary (Rosmarinus officinalis), is garnering significant attention for its potent antioxidant and anti-inflammatory properties.[1][2] These characteristics make it a promising active pharmaceutical ingredient (API) for the topical treatment of various inflammatory skin conditions. However, the effective delivery of rosmarinic acid into the skin is hampered by its hydrophilic nature and potential instability. Advanced formulation strategies, particularly nanoformulations, are being explored to overcome these limitations and enhance its therapeutic efficacy.

These application notes provide a comprehensive overview of different formulation approaches for the topical delivery of rosmarinate, detailed experimental protocols for their preparation and evaluation, and a summary of comparative data to aid in the selection of suitable delivery systems.

Mechanism of Action: Anti-inflammatory Signaling Pathways

Rosmarinic acid exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Primarily, it has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4][5][6]

NF-κB Pathway Inhibition: In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. Rosmarinic acid can interfere with this pathway by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.[7]

MAPK Pathway Inhibition: The MAPK pathway, comprising cascades of kinases such as ERK, JNK, and p38, is another critical regulator of inflammation. Upon activation by inflammatory signals, these kinases phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory mediators. Rosmarinic acid has been demonstrated to attenuate the phosphorylation of ERK, JNK, and p38, thus dampening the inflammatory response.[4][6]

Rosmarinic Acid Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway Activates IkB IkB IKK->IkB Phosphorylates p_IkB p-IkB IkB->p_IkB NFkB NFkB p_IkB->NFkB Releases p_NFkB p-NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription p_NFkB->Pro_inflammatory_Genes Translocates to a nucleus and activates p_MAPK p-MAPK MAPK_pathway->p_MAPK p_MAPK->Pro_inflammatory_Genes Activates Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-1β, etc.) Pro_inflammatory_Genes->Inflammatory_Mediators Rosmarinic Acid Rosmarinic Acid Rosmarinic Acid->IKK Inhibits Rosmarinic Acid->NFkB Inhibits Translocation Rosmarinic Acid->MAPK_pathway Inhibits

Caption: Rosmarinic acid's anti-inflammatory mechanism.

Formulation Strategies for Topical this compound Delivery

Several formulation strategies can be employed to enhance the topical delivery of rosmarinic acid. These include conventional formulations like hydrogels and advanced nano-delivery systems such as nanoemulsions, liposomes, and ethosomes.

Data Presentation: Comparative Analysis of this compound Formulations

The following tables summarize the physicochemical characteristics and skin permeation data for different this compound formulations based on published studies.

Table 1: Physicochemical Characterization of this compound Formulations

Formulation TypeCarrier SystemRosmarinic Acid Conc.Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
Nanoemulsion Medium Chain Triglyceride, Lecithin (B1663433), Tween® 800.05% (w/v)145.3 ± 2.10.213 ± 0.01> 99%[8][9]
Hydrogel containing Nanoemulsion Hydroxyethyl cellulose (B213188) gel with Nanoemulsion0.05% (w/v)160.7 ± 3.50.245 ± 0.02> 99%[8][9]
Liposomes Phosphatidylcholine, CholesterolNot Specified155 ± 2.340.21 ± 0.0345 ± 2.15[10][11]
Ethosomes Phosphatidylcholine, Ethanol, CholesterolNot Specified138 ± 1.110.18 ± 0.0155 ± 1.80[10][11]
Ultradeformable Liposomes (ULs) Phospholipon 90G, Sodium cholate (B1235396) hydrateNot Specified125.7 ± 11.20.25 ± 0.049.0 (average)[12][13]
ULs with Oleic Acid Phospholipon 90G, Sodium cholate hydrate, Oleic AcidNot Specified59.82 ± 17.30.44 ± 0.119.0 (average)[12][13]

Table 2: In Vitro Skin Permeation and Retention of this compound Formulations

Formulation TypeSkin ModelDuration (h)Amount in Epidermis (µg/cm²)Amount in Dermis (µg/cm²)Total Retention (µg/cm²)Transdermal Flux (µg/cm²/h)Reference
Hydrogel containing Nanoemulsion Porcine ear skin80.45 ± 0.050.20 ± 0.030.65 ± 0.08Not Reported[9]
Liposomes Mouse abdominal skin24Not ReportedNot ReportedNot ReportedLower than Ethosomes[10][11]
Ethosomes Mouse abdominal skin24Not ReportedNot ReportedNot ReportedHigher than Liposomes[10][11]
Ultradeformable Liposomes (ULs) Neonatal porcine skin81.13 ± 0.210.78 ± 0.111.91 ± 0.32Not Reported[12][13]
ULs with Oleic Acid Neonatal porcine skin82.15 ± 0.451.55 ± 0.283.70 ± 0.73Not Reported[12][13]

Experimental Protocols

Detailed methodologies for the preparation and evaluation of this compound formulations are provided below.

Protocol 1: Preparation of Rosmarinic Acid-Loaded Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a low-energy spontaneous emulsification method.

Materials:

  • Rosmarinic Acid (RA)

  • Medium Chain Triglycerides (MCT) - Oil phase

  • Lecithin - Surfactant

  • Tween® 80 - Co-surfactant

  • Purified Water - Aqueous phase

Equipment:

  • Magnetic stirrer

  • Beakers

  • Glass pipettes

Procedure:

  • Prepare the oily phase by dissolving rosmarinic acid (0.05% w/v) and lecithin (2.5% w/v) in MCT (6% w/v) under magnetic stirring until a clear solution is obtained.

  • Prepare the aqueous phase by dissolving Tween® 80 (1% w/v) in purified water.

  • Slowly add the oily phase to the aqueous phase under continuous magnetic stirring at room temperature.

  • Continue stirring for 30 minutes to ensure the formation of a homogenous and stable nanoemulsion.

  • Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: Preparation of Rosmarinic Acid-Loaded Hydrogel

This protocol details the incorporation of the previously prepared RA-loaded nanoemulsion into a hydrogel base.

Materials:

  • RA-loaded nanoemulsion (from Protocol 1)

  • Hydroxyethyl cellulose (HEC) - Gelling agent

  • Glycerin - Humectant

  • Phenoxyethanol (B1677644) - Preservative

  • Purified Water

Equipment:

  • Mechanical stirrer

  • Beakers

  • Spatula

Procedure:

  • Disperse HEC (2% w/w) in purified water containing glycerin (5% w/w) and phenoxyethanol (0.5% w/w) under mechanical stirring.

  • Continue stirring until a homogenous and transparent gel is formed.

  • Slowly incorporate the RA-loaded nanoemulsion into the HEC gel base under continuous stirring.

  • Continue mixing until a uniform and homogenous hydrogel is obtained.

  • Measure the pH of the final formulation and adjust to a skin-compatible range (pH 5.5-6.5) if necessary, using a suitable pH adjuster (e.g., triethanolamine (B1662121) or citric acid solution).

  • Characterize the hydrogel for its physical appearance, pH, viscosity, and spreadability.

Formulation_Workflow cluster_Nanoemulsion Nanoemulsion Preparation cluster_Hydrogel Hydrogel Preparation cluster_Final_Product Final Formulation A Dissolve RA & Lecithin in MCT (Oily Phase) C Add Oily Phase to Aqueous Phase with Stirring A->C B Dissolve Tween 80 in Water (Aqueous Phase) B->C D Homogenize to form RA-Nanoemulsion C->D G Incorporate RA-Nanoemulsion into Hydrogel Base D->G E Disperse HEC in Water with Glycerin & Preservative F Form Homogenous Gel E->F F->G H RA-Loaded Hydrogel G->H

Caption: Workflow for preparing RA-loaded hydrogel.

Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the skin permeation and retention of this compound from a topical formulation using Franz diffusion cells.[14][15][16][17]

Materials:

  • Franz diffusion cells

  • Full-thickness porcine ear skin (or other suitable skin model)

  • Phosphate buffered saline (PBS, pH 7.4) as receptor medium

  • This compound formulation to be tested

  • Magnetic stirrer with stir bars

  • Water bath or heating block to maintain 32 ± 1 °C

  • Syringes and needles for sampling

  • HPLC system for quantification of rosmarinic acid

Procedure:

  • Skin Preparation: Thaw frozen porcine ear skin at room temperature. Excise a section of skin and carefully remove any subcutaneous fat and hair. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Assembly: Mount the prepared skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment. Ensure a leak-proof seal.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32 °C) and degassed PBS, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

  • Equilibration: Place the assembled Franz cells in a water bath or heating block set to maintain a skin surface temperature of 32 ± 1 °C. Allow the system to equilibrate for 30 minutes.

  • Sample Application: Apply a known amount (e.g., 100 mg) of the this compound formulation evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor medium from the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

  • Skin Extraction: At the end of the experiment (24 hours), dismantle the Franz cells. Carefully remove the skin and wash the surface to remove any excess formulation. Separate the epidermis from the dermis using a heat-separation technique or by mechanical means.

  • Quantification:

    • Analyze the collected receptor medium samples for the concentration of rosmarinic acid using a validated HPLC method.

    • Extract the rosmarinic acid from the separated epidermis and dermis using a suitable solvent (e.g., methanol). Analyze the extracts by HPLC to determine the amount of drug retained in each skin layer.

  • Data Analysis: Calculate the cumulative amount of rosmarinic acid permeated per unit area (µg/cm²) at each time point and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Protocol 4: HPLC Method for Quantification of Rosmarinic Acid

This protocol provides a general HPLC method for the quantification of rosmarinic acid in samples from skin permeation studies. Method parameters may need to be optimized based on the specific HPLC system and sample matrix.[1][18][19][20]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B) is commonly used.

  • A typical gradient program: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-10% B.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 330 nm

Standard Curve Preparation:

  • Prepare a stock solution of rosmarinic acid (e.g., 1 mg/mL) in methanol.

  • Prepare a series of standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock solution with the mobile phase.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of rosmarinic acid.

Sample Analysis:

  • Inject the prepared samples (from receptor medium or skin extracts) into the HPLC system.

  • Identify and quantify the rosmarinic acid peak based on its retention time and the calibration curve.

Conclusion

The topical delivery of this compound presents a promising therapeutic strategy for inflammatory skin disorders. The choice of formulation is critical to ensure the stability and effective penetration of this active compound. Nanoformulations, such as nanoemulsions, liposomes, and ethosomes, have demonstrated superior performance in enhancing skin delivery compared to conventional formulations. The protocols and comparative data provided in these application notes serve as a valuable resource for researchers and drug development professionals in the design and evaluation of novel topical products containing rosmarinic acid. Further optimization and in vivo studies are warranted to translate these promising formulations into clinical applications.

References

Rosmarinate as a Natural Food Preservative: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in various Lamiaceae family plants such as rosemary (Salvia rosmarinus), sage (Salvia officinalis), and lemon balm (Melissa officinalis), has garnered significant attention as a potent natural food preservative.[1][2] Its efficacy stems from its robust antioxidant and antimicrobial properties, offering a clean-label alternative to synthetic preservatives like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT).[3] These application notes provide a comprehensive overview of the mechanisms, quantitative efficacy, and practical application protocols for utilizing rosmarinic acid in food preservation.

Mechanisms of Action

Rosmarinic acid exerts its preservative effects through two primary mechanisms: antioxidant activity and antimicrobial activity.

Antioxidant Activity

The antioxidant properties of rosmarinic acid are crucial for preventing lipid oxidation, a major cause of food spoilage that leads to rancidity and the degradation of fats and oils.[3][4] The primary antioxidant mechanisms include:

  • Free Radical Scavenging: Rosmarinic acid effectively neutralizes free radicals, thereby inhibiting the initiation and propagation of oxidative chain reactions.[3]

  • Metal Ion Chelation: By chelating pro-oxidant metal ions such as iron and copper, rosmarinic acid prevents them from catalyzing the formation of reactive oxygen species.

  • Modulation of Antioxidant Enzymes: Rosmarinic acid can upregulate the expression of endogenous antioxidant enzymes through the activation of the Nrf2 signaling pathway, enhancing the cell's natural defense against oxidative stress.[5][6][7][8]

Antimicrobial Activity

Rosmarinic acid exhibits broad-spectrum antimicrobial activity against a range of foodborne pathogens and spoilage microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.[3][9] The primary mechanism of its antimicrobial action is the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell death.[3]

Quantitative Efficacy of Rosmarinic Acid

The effectiveness of rosmarinic acid as an antioxidant and antimicrobial agent has been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Antioxidant Activity of Rosmarinic Acid
Assay TypeTest System/ConcentrationResultReference
DPPH Radical Scavenging100 µg/mL>95% inhibition[10][11]
DPPH Radical ScavengingIC₅₀12.5 µM[1]
H₂O₂ Scavenging100 µg/mL87.83% inhibition[10][11]
Table 2: Antimicrobial Activity of Rosmarinic Acid (Minimum Inhibitory Concentration - MIC)
MicroorganismMIC (mg/mL)Reference
Staphylococcus aureus0.8[12]
Methicillin-resistant Staphylococcus aureus (MRSA)10[12]
Candida albicans0.1 - 0.2[9]
Various Bacteria0.002 - >0.8[9]

Signaling Pathway and Experimental Workflow Diagrams

Antioxidant Signaling Pathway of Rosmarinic Acid

Antioxidant_Pathway cluster_cell Cytoplasm RA Rosmarinic Acid ROS Reactive Oxygen Species (ROS) RA->ROS Scavenges Keap1 Keap1 RA->Keap1 Inhibits Binding Cell Cell Membrane ROS->Cell Oxidative Damage Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds AOE Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AOE Induces Transcription AOE->ROS Neutralizes Oxidative_Stress Reduced Oxidative Stress AOE->Oxidative_Stress

Caption: Nrf2-mediated antioxidant signaling pathway activated by rosmarinic acid.

General Experimental Workflow for Efficacy Testing

Experimental_Workflow P1 Sample Preparation (Food Matrix + Rosmarinic Acid) P2 Incubation/ Storage P1->P2 P3A Antioxidant Activity Assays P2->P3A P3B Antimicrobial Activity Assays P2->P3B P4A1 DPPH Assay P3A->P4A1 P4A2 ABTS Assay P3A->P4A2 P4A3 TBARS Assay P3A->P4A3 P4B1 MIC Determination (Broth Microdilution) P3B->P4B1 P4B2 Plate Count P3B->P4B2 P5 Data Analysis & Shelf-life Determination P4A1->P5 P4A2->P5 P4A3->P5 P4B1->P5 P4B2->P5

Caption: Workflow for evaluating the preservative efficacy of rosmarinic acid.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol assesses the free radical scavenging activity of rosmarinic acid.[10][13][14]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • Rosmarinic acid standard and test samples

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Prepare DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Protect the solution from light by wrapping the container in aluminum foil.

  • Prepare Sample and Standard Dilutions: Prepare a series of dilutions of the rosmarinic acid test sample and the positive control in methanol or ethanol.

  • Reaction Mixture: In a microplate well or cuvette, mix a defined volume of the sample/standard dilution with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity:

    • % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay also measures the free radical scavenging capacity of the test compound.[15][16][17][18][19]

Materials:

  • ABTS

  • Potassium persulfate

  • Ethanol or water

  • Rosmarinic acid standard and test samples

  • Trolox (for standard curve)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Prepare ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • Mix equal volumes of the ABTS stock solution and the potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Prepare Working ABTS•⁺ Solution: Dilute the ABTS•⁺ solution with ethanol or water to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Prepare Trolox Standard Curve: Prepare a series of Trolox dilutions to generate a standard curve.

  • Reaction Mixture: Add a small volume of the sample or Trolox standard to the working ABTS•⁺ solution.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Antioxidant Capacity: Calculate the percentage of inhibition as in the DPPH assay. The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of rosmarinic acid that inhibits the visible growth of a microorganism.[20][21][22][23][24]

Materials:

  • 96-well microplates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Microbial culture

  • Rosmarinic acid stock solution

  • Positive control (antibiotic)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Prepare Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the rosmarinic acid stock solution in the broth medium.

  • Inoculation: Add the microbial inoculum to each well containing the diluted rosmarinic acid.

  • Controls: Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and time for the test microorganism (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of rosmarinic acid at which no visible growth (turbidity) is observed.

TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Oxidation

This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation, in food samples.[25][26][27][28][29]

Materials:

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Food sample homogenate

  • Water bath

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Sample Preparation: Homogenize the food sample in an appropriate buffer.

  • Reaction Mixture:

    • To the sample homogenate, add a solution of TCA to precipitate proteins.

    • Centrifuge and collect the supernatant.

    • Add TBA reagent to the supernatant.

  • Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 15-30 minutes) to develop a pink color.

  • Cooling and Absorbance Measurement: Cool the samples and measure the absorbance at 532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane. Results are typically expressed as mg of MDA per kg of the food sample.

Application Notes for Food Matrices

Meat and Poultry Products

Rosmarinic acid and rosemary extracts are highly effective in preventing lipid oxidation and microbial growth in meat and poultry products.[30][31][32][33][34]

  • Recommended Concentration: 200 - 1600 ppm of rosemary extract (standardized for rosmarinic acid content).[31][34]

  • Application: Can be directly incorporated into ground meat, marinades, or applied as a surface treatment.

  • Expected Outcome: Significant reduction in TBARS values, extension of color stability (reduced discoloration), and inhibition of microbial spoilage, leading to an extended shelf life. For instance, 1600 ppm of a nano-encapsulated rosemary extract extended the shelf life of beef fillets to 21 days under refrigeration.[31]

Edible Oils and Fats

Rosmarinic acid is effective in preventing oxidative rancidity in various edible oils.[4][30][35][36]

  • Recommended Concentration: Dependent on the oil type and processing conditions. Studies have shown efficacy at various concentrations.

  • Application: Added directly to the oil during or after processing.

  • Expected Outcome: Increased oxidative stability, extended shelf life, and preservation of sensory and nutritional qualities. Rosmarinic acid has been shown to be highly stable in oil-based systems.[35]

Bakery and Snack Products

The antifungal properties of rosmarinic acid make it a suitable preservative for bakery and snack items.[3][30][37]

  • Recommended Concentration: To be determined based on the specific product formulation and desired shelf life.

  • Application: Incorporated into the dough or batter during mixing.

  • Expected Outcome: Inhibition of mold growth, extending the freshness and shelf life of products like bread and other baked goods.

Conclusion

Rosmarinic acid is a versatile and effective natural preservative with well-documented antioxidant and antimicrobial properties. Its application can significantly enhance the shelf life and quality of a wide range of food products, meeting the growing consumer demand for clean-label ingredients. The protocols and data presented in these notes provide a solid foundation for researchers and food industry professionals to effectively utilize rosmarinic acid as a natural alternative to synthetic preservatives.

References

Application Notes and Protocols for the Enzymatic Synthesis of Rosmarinate using Rosmarinate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is a naturally occurring phenolic compound with a wide range of documented biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral properties.[1] Its therapeutic potential has garnered significant interest in the pharmaceutical and nutraceutical industries. The enzymatic synthesis of rosmarinate is catalyzed by this compound synthase (EC 2.3.1.140), a key enzyme in the biosynthesis of rosmarinic acid in various plant species.[2][3] This enzyme belongs to the transferase family and specifically functions as an acyltransferase.[2] this compound synthase facilitates the transfer of a caffeoyl group from caffeoyl-CoA to 3-(3,4-dihydroxyphenyl)lactate, yielding this compound and Coenzyme A (CoA) as products.[2][3][4][5] The systematic name for this enzyme is caffeoyl-CoA:3-(3,4-dihydroxyphenyl)lactate 2'-O-caffeoyl-transferase.[2] The study and application of this compound synthase are integral to the biotechnological production of rosmarinic acid and the development of novel therapeutic agents. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, focusing on the expression, purification, and characterization of this compound synthase.

Data Presentation

Table 1: Substrates and Products of this compound Synthase
Molecule TypeNameChemical FormulaRole in Reaction
Acyl DonorCaffeoyl-CoAC30H42N7O19P3SSubstrate
Acyl Acceptor3-(3,4-Dihydroxyphenyl)lactateC9H10O5Substrate
ProductThis compoundC18H16O8Product
By-productCoenzyme A (CoA)C21H36N7O16P3SProduct
Table 2: Kinetic Parameters of this compound Synthase
SubstrateKmkcatkcat/Km
Caffeoyl-CoAData not availableData not availableData not available
3-(3,4-Dihydroxyphenyl)lactateData not availableData not availableData not available
Table 3: Biochemical Properties of this compound Synthase
ParameterValue
Enzyme Commission (EC) Number2.3.1.140[2][3]
Optimal pHData not available
Optimal TemperatureData not available
Specific ActivityData not available
InhibitorsData not available
ActivatorsData not available

Note: While general conditions for enzyme activity can be inferred from related studies, specific values for optimal pH, temperature, specific activity, and the effects of inhibitors/activators on this compound synthase require experimental determination.

Mandatory Visualizations

Rosmarinic_Acid_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_tyrosine Tyrosine-Derived Pathway L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3'H Rosmarinate_Precursor 4-Coumaroyl-4'- hydroxyphenyllactate p_Coumaroyl_CoA->Rosmarinate_Precursor L_Tyrosine L-Tyrosine p_Hydroxyphenylpyruvic_Acid 4-Hydroxyphenyl- pyruvic Acid L_Tyrosine->p_Hydroxyphenylpyruvic_Acid TAT p_Hydroxyphenyllactic_Acid 4-Hydroxyphenyl- lactic Acid p_Hydroxyphenylpyruvic_Acid->p_Hydroxyphenyllactic_Acid HPPR Dihydroxyphenyllactic_Acid 3,4-Dihydroxy- phenyllactic Acid p_Hydroxyphenyllactic_Acid->Dihydroxyphenyllactic_Acid Hydroxylase p_Hydroxyphenyllactic_Acid->Rosmarinate_Precursor This compound Synthase (RAS) This compound Rosmarinic Acid Rosmarinate_Precursor->this compound Hydroxylases

Biosynthesis of Rosmarinic Acid.

Experimental_Workflow cluster_expression Recombinant Enzyme Expression cluster_purification Enzyme Purification cluster_synthesis Enzymatic Synthesis & Analysis start Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector start->cloning transformation Transformation into E. coli cloning->transformation culture Cell Culture & Induction transformation->culture harvest Cell Harvest culture->harvest lysis Cell Lysis harvest->lysis clarification Clarification of Lysate lysis->clarification imac IMAC Purification clarification->imac dialysis Dialysis & Concentration imac->dialysis sds_page Purity Analysis (SDS-PAGE) dialysis->sds_page assay_setup Enzymatic Assay Setup dialysis->assay_setup incubation Incubation assay_setup->incubation reaction_stop Reaction Termination incubation->reaction_stop hplc_analysis HPLC Analysis reaction_stop->hplc_analysis data_analysis Data Analysis & Kinetics hplc_analysis->data_analysis

Experimental Workflow for Enzymatic Synthesis.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant His-tagged this compound Synthase from E. coli

This protocol describes the expression of a codon-optimized, N-terminally His-tagged this compound synthase in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

1. Gene Synthesis and Cloning:

  • The amino acid sequence of this compound synthase (e.g., from Coleus blumei or Melissa officinalis) should be reverse-translated and codon-optimized for expression in E. coli.

  • The synthesized gene should be cloned into a suitable expression vector containing an N-terminal hexahistidine (6xHis) tag and a strong, inducible promoter (e.g., T7 promoter in pET vectors).

2. Expression in E. coli:

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

3. Cell Lysis:

  • Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer (50 mM sodium phosphate (B84403), pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and a protease inhibitor cocktail).

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice using a probe sonicator. Use short bursts (e.g., 10 seconds on, 20 seconds off) for a total of 5-10 minutes of sonication time, or until the lysate is no longer viscous.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

4. Immobilized Metal Affinity Chromatography (IMAC) Purification:

  • Equilibrate a Ni-NTA (or other suitable IMAC resin) column with 5-10 column volumes of Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10-20 column volumes of Wash Buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged this compound synthase with 5-10 column volumes of Elution Buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect fractions of 1-2 mL.

5. Analysis of Purity and Concentration:

  • Analyze the collected fractions by SDS-PAGE to assess purity.

  • Pool the fractions containing the purified protein.

  • Determine the protein concentration using a standard method such as the Bradford assay.

6. Dialysis and Storage:

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and for long-term stability.

  • Aliquot the purified enzyme and store at -80°C.

Protocol 2: Enzymatic Assay for this compound Synthase Activity

This protocol outlines a method to determine the activity of purified this compound synthase by quantifying the formation of this compound using High-Performance Liquid Chromatography (HPLC).

1. Reagents and Materials:

  • Purified this compound synthase

  • Caffeoyl-CoA

  • 3-(3,4-Dihydroxyphenyl)lactate

  • Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Quenching Solution (e.g., 10% formic acid or 2 M HCl)

  • Rosmarinic acid standard

  • HPLC system with a C18 column and UV detector

2. Standard Curve Preparation:

  • Prepare a series of standard solutions of rosmarinic acid of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in the mobile phase.

  • Inject each standard onto the HPLC system and record the peak area at the appropriate wavelength (typically around 330 nm).

  • Generate a standard curve by plotting peak area versus concentration.

3. Enzymatic Reaction:

  • Prepare a reaction mixture containing:

    • 100 mM Reaction Buffer

    • 50-200 µM Caffeoyl-CoA

    • 100-500 µM 3-(3,4-Dihydroxyphenyl)lactate

    • Purified this compound synthase (e.g., 1-10 µg)

  • The final reaction volume can be 100-200 µL.

  • Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme.

  • Incubate the reaction at the same temperature for a defined period (e.g., 10-60 minutes). The reaction time should be within the linear range of product formation.

4. Reaction Termination and Sample Preparation:

  • Stop the reaction by adding an equal volume of Quenching Solution.

  • Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

5. HPLC Analysis:

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • A typical mobile phase could be a gradient of acetonitrile (B52724) and water with 0.1% formic acid. For example:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10-50% Acetonitrile

    • 25-30 min: 50-10% Acetonitrile

    • 30-35 min: 10% Acetonitrile

  • Set the flow rate to 1 mL/min.

  • Monitor the absorbance at 330 nm.

  • Identify and quantify the this compound peak by comparing its retention time and peak area to the standard curve.

6. Calculation of Enzyme Activity:

  • Calculate the amount of this compound produced using the standard curve.

  • Express the enzyme activity in appropriate units, such as µmol of product formed per minute (U).

  • Calculate the specific activity by dividing the enzyme activity by the amount of enzyme used in the assay (U/mg).

7. Determination of Kinetic Parameters:

  • To determine the Km and Vmax for each substrate, perform a series of assays with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

  • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Conclusion

These application notes and protocols provide a comprehensive framework for researchers interested in the enzymatic synthesis of this compound using this compound synthase. The provided methodologies for enzyme expression, purification, and activity assessment will enable further characterization of this important enzyme and facilitate its application in the biotechnological production of rosmarinic acid for various therapeutic and industrial purposes. It is important to note that while foundational protocols are provided, optimization of specific parameters such as induction conditions, buffer compositions, and assay timing may be necessary to achieve maximal yield and activity.

References

Application of Rosmarinate in Nanoparticle Formulation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in numerous medicinal herbs, has garnered significant attention for its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] However, its clinical translation is often hampered by poor water solubility, low bioavailability, and chemical instability.[4][5][6][7] Encapsulation of rosmarinic acid into nanoparticle formulations presents a promising strategy to overcome these limitations, enhancing its therapeutic efficacy. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the formulation of rosmarinate-based nanoparticles. It covers various nanoparticle systems, their characterization, and their applications in different therapeutic areas, supported by quantitative data and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound Nanoparticles

Nanoparticle-based delivery systems can significantly improve the pharmacokinetic profile of rosmarinic acid, enabling targeted delivery and controlled release.[4][5][8] These nanoformulations protect RA from enzymatic degradation, increase its circulation time, and enhance its accumulation at specific sites of action.[9] Various types of nanoparticles have been explored for the delivery of rosmarinic acid, including polymeric nanoparticles, lipid-based nanocarriers, and metallic nanoparticles, each offering unique advantages for specific applications.[10][11][12][13]

Applications and Therapeutic Potential

This compound-loaded nanoparticles have shown promise in a wide range of therapeutic areas:

  • Cancer Therapy: Nanoformulations of RA have demonstrated enhanced antitumor activity in various cancer cell lines, including breast, cervical, and prostate cancer.[1][2][3][14] The proposed mechanisms include the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways involved in metastasis.[1][2][3]

  • Anti-inflammatory and Antioxidant Effects: Rosmarinic acid's potent anti-inflammatory and antioxidant properties are amplified when delivered via nanoparticles.[11][15][16] These formulations can effectively scavenge free radicals and suppress the expression of pro-inflammatory cytokines, making them suitable for treating inflammatory conditions like inflammatory bowel disease (IBD) and reducing oxidative stress.[7][15][16][17]

  • Neurodegenerative Disorders: Nanotechnology offers a promising approach to deliver rosmarinic acid across the blood-brain barrier (BBB) for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][18][19] RA-loaded nanoparticles can protect neuronal cells from oxidative stress and neuroinflammation.[8][20]

  • Dermatological Applications: For topical applications, nanoemulsions and other nanoparticles can improve the skin penetration of rosmarinic acid, offering benefits for anti-aging and photoprotective skincare products.[21][22][23]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound nanoparticle formulations.

Table 1: Physicochemical Properties of this compound Nanoparticles

Nanoparticle TypeCore Material(s)Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference(s)
Polymeric NanoparticlesPoly(lactic-co-glycolic acid) (PLGA)70-100-High-[10]
Silk Fibroin NanoparticlesSilk Fibroin255-17-9.4[2][3]
Chitosan (B1678972) NanoparticlesChitosan, Sodium tripolyphosphate (TPP)200-300+20 to +3051.2 - 98.240-50 (theoretical)[12][24]
PEG-Chitosan NanoparticlesPolyethylene glycol (PEG), Chitosan305 ± 5+14.282-[9]
PEGylated RA NanoparticlesPEGylated Rosmarinic Acid63.5 ± 4.0---[7][17]
Liposomes---55.6-[13]
Nanospheres---43.4-[13]
CrFe₂O₄ NanoparticlesChromium Iron Oxide~25---[11]

Table 2: In Vitro Efficacy of this compound Nanoparticles

Nanoparticle TypeCell LineAssayEndpointResultReference(s)
Silk Fibroin NanoparticlesHeLa, MCF-7CytotoxicityIC₅₀1.568 mg/mL (HeLa), 1.377 mg/mL (MCF-7)[2][3]
CrFe₂O₄ NanoparticlesRAW 264.7DPPH ScavengingIC₅₀59.61 ± 4.52 µg/mL[11]
PLGA Nanoparticles-DPPH ScavengingRadical Scavenging Activity56% at 0.112 mg/mL[10]
Rosmarinic Acid Nanofibers-DPPH ScavengingAntioxidant Activity82 ± 1% after 25h (10% RA loading)[6]
PEG-Chitosan NanoparticlesMDA-MB-231, H9c2CytotoxicityIC₅₀ (of Doxorubicin)2.4 µM (MDA-231), >2 µM (H9c2, protective effect)[9]
Se-TiO₂-GO NanoparticlesPC3, LNCaPCell ViabilityIC₅₀ (after 48h)Lower than free RA[14]

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of this compound-loaded nanoparticles.

Protocol for Preparation of Rosmarinic Acid-Loaded PLGA Nanoparticles via Nano-emulsion Templating

This protocol is based on the phase-inversion composition (PIC) method.[10]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Rosmarinic acid (RA)

  • Surfactant (e.g., Kolliphor® P188)

  • Organic solvent (e.g., ethyl acetate)

  • Ultrapure water

Procedure:

  • Dissolve PLGA and rosmarinic acid in the organic solvent.

  • Prepare an aqueous solution of the surfactant.

  • Add the aqueous phase dropwise to the organic phase under constant stirring at room temperature.

  • Continue stirring until a transparent to bluish-white nano-emulsion is formed.

  • Remove the organic solvent by evaporation under reduced pressure to allow for nanoparticle formation.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticles with ultrapure water to remove any unentrapped RA and surfactant.

  • Resuspend the nanoparticle pellet in a suitable buffer or lyophilize for long-term storage.

Protocol for Preparation of Rosmarinic Acid-Loaded Chitosan Nanoparticles via Ionic Gelation

This method relies on the electrostatic interaction between positively charged chitosan and a negatively charged crosslinker.[12][24]

Materials:

  • Chitosan (low molecular weight)

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Rosmarinic acid (or RA-rich plant extracts)

  • Ultrapure water

Procedure:

  • Prepare a chitosan solution by dissolving chitosan in an aqueous acetic acid solution (e.g., 1% v/v). Adjust the pH to around 5.8 with NaOH.

  • Dissolve rosmarinic acid in the chitosan solution.

  • Prepare a TPP solution in ultrapure water.

  • Add the TPP solution dropwise to the chitosan-RA solution under constant magnetic stirring at room temperature. A 7:1 mass ratio of CS:TPP is often optimal.[12][24]

  • Continue stirring for a defined period (e.g., 30 minutes) to allow for the formation of nanoparticles.

  • The resulting nanoparticle suspension can be used directly or purified by centrifugation.

Characterization of Nanoparticles

a) Particle Size and Zeta Potential:

  • Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and polydispersity index (PDI).[2]

  • Use Laser Doppler Anemometry or Phase Analysis Light Scattering (PALS) to measure the zeta potential, which indicates the surface charge and colloidal stability of the nanoparticles.[2]

b) Morphology:

  • Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).[2][11]

c) Encapsulation Efficiency and Drug Loading:

  • Separate the nanoparticles from the aqueous medium containing unencapsulated RA by ultracentrifugation.

  • Quantify the amount of free RA in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[22][25]

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE (%) = [(Total amount of RA - Amount of free RA) / Total amount of RA] x 100

    • DL (%) = [(Total amount of RA - Amount of free RA) / Weight of nanoparticles] x 100

d) In Vitro Drug Release:

  • Perform in vitro release studies using the dialysis bag method.[10]

  • Place a known amount of RA-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the amount of released RA in the aliquots using HPLC or UV-Vis spectrophotometry.

Signaling Pathways and Mechanisms of Action

Rosmarinic acid and its nanoformulations exert their therapeutic effects by modulating various signaling pathways.

Anti-inflammatory Signaling

Rosmarinic acid has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[6] It can also modulate the NLRP3 inflammasome and the TLR9/NF-κB pathway.[16][26]

G This compound in Anti-inflammatory Signaling This compound This compound Nanoparticles TLR9 TLR9 This compound->TLR9 inhibits NFkB NF-κB This compound->NFkB inhibits NLRP3 NLRP3 Inflammasome This compound->NLRP3 inhibits LPS LPS LPS->TLR9 activates TLR9->NFkB activates ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatoryCytokines induces Inflammation Inflammation ProInflammatoryCytokines->Inflammation IL1b IL-1β NLRP3->IL1b activates IL1b->Inflammation

Caption: Inhibition of TLR9/NF-κB and NLRP3 inflammasome pathways by this compound nanoparticles.

Pro-survival and Antioxidant Signaling

The PI3K/Akt signaling pathway is crucial for cell survival and is activated by rosmarinic acid, contributing to its neuroprotective and cardioprotective effects.[27] This pathway can also regulate the expression of antioxidant enzymes.

G This compound in Pro-survival Signaling This compound This compound Nanoparticles PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival Akt->CellSurvival promotes AntioxidantEnzymes Antioxidant Enzymes (SOD1, SOD2) Akt->AntioxidantEnzymes upregulates OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress reduces

Caption: Activation of the PI3K/Akt pathway by this compound nanoparticles promotes cell survival.

Anticancer Signaling

In cancer, rosmarinic acid can induce apoptosis through the modulation of Bax/Bcl-2 ratio and inhibit key proliferation pathways.[1]

G This compound in Anticancer Signaling This compound This compound Nanoparticles Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates MARK4 MARK4 This compound->MARK4 inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR This compound->PI3K_Akt_mTOR inhibits Apoptosis Apoptosis Bax->Apoptosis promotes Bcl2->Apoptosis inhibits CellProliferation Cell Proliferation MARK4->CellProliferation promotes PI3K_Akt_mTOR->CellProliferation promotes

Caption: Anticancer mechanisms of this compound nanoparticles involving apoptosis and proliferation pathways.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the development and evaluation of this compound-loaded nanoparticles.

G Workflow for this compound Nanoparticle Development cluster_char cluster_invitro Formulation Nanoparticle Formulation Characterization Physicochemical Characterization Formulation->Characterization InVitro In Vitro Studies Characterization->InVitro Size Size & Zeta Potential Morphology Morphology (SEM/TEM) EE_DL EE% & DL% Release In Vitro Release InVivo In Vivo Studies (Optional) InVitro->InVivo Cytotoxicity Cytotoxicity CellularUptake Cellular Uptake Bioactivity Biological Activity (Antioxidant, Anti-inflammatory) DataAnalysis Data Analysis and Conclusion InVivo->DataAnalysis

Caption: General experimental workflow for this compound nanoparticle formulation and evaluation.

Conclusion

The formulation of rosmarinic acid into nanoparticles is a highly effective strategy to enhance its therapeutic potential by improving its bioavailability and enabling targeted delivery. This document provides a foundational guide for researchers to design, synthesize, and characterize this compound-loaded nanoparticles for various biomedical applications. The detailed protocols and summarized data serve as a valuable resource for initiating and advancing research in this promising field. Further investigations, particularly in vivo studies, are warranted to translate these nanoformulations into clinical practice.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Rosmarinic Acid Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal solubility of rosmarinic acid is a critical first step for reliable and reproducible biological assays. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the experimental workflow.

Troubleshooting Guide

Issue 1: Rosmarinic acid precipitates when added to aqueous buffer or cell culture medium.

Possible Cause 1: Low Aqueous Solubility

Rosmarinic acid is sparingly soluble in water. Direct addition of a concentrated stock in an organic solvent to an aqueous solution can cause it to crash out.

Solution:

  • Stepwise Dilution: Instead of a single dilution, perform a serial dilution of your concentrated stock into the aqueous buffer or medium.

  • Pre-warming Medium: Warm the cell culture medium to 37°C before adding the rosmarinic acid stock solution. Add the stock dropwise while gently vortexing or swirling the medium to facilitate rapid dissolution and prevent localized high concentrations.[1]

  • pH Adjustment: The solubility of rosmarinic acid can be pH-dependent. Slightly adjusting the pH of your buffer, while ensuring it remains within the physiological range for your assay, may improve solubility.

Possible Cause 2: Solvent Shock

Rapidly adding a large volume of an organic solvent stock (e.g., DMSO, ethanol) to an aqueous solution can cause the compound to precipitate.

Solution:

  • Minimize Organic Solvent Concentration: Aim for a final organic solvent concentration that is non-toxic to your cells and as low as possible to maintain solubility. Many cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to perform a vehicle control to account for any solvent effects.[1]

Possible Cause 3: Interaction with Media Components

Components in complex cell culture media, such as salts and proteins, can sometimes interact with the compound, leading to precipitation.

Solution:

  • Use Serum: If your experimental design allows, the presence of serum in the medium can aid in solubility. Proteins like albumin can bind to the compound and help keep it in solution.[1]

  • Dissolve in PBS First: For some applications, dissolving rosmarinic acid directly in Phosphate Buffered Saline (PBS) at pH 7.2 can achieve a reasonable concentration before further dilution into more complex media.[2][3][4]

Issue 2: Inconsistent results in biological assays.

Possible Cause 1: Degradation of Rosmarinic Acid

Rosmarinic acid can be unstable in certain conditions, leading to variability in its effective concentration.

Solution:

  • Freshly Prepare Solutions: It is recommended to prepare fresh aqueous solutions of rosmarinic acid daily.[2][4] Stock solutions in organic solvents like DMSO and ethanol (B145695) are more stable and can be stored at -20°C for at least six months.[2][4]

  • Protect from Light: Store solutions protected from light, as light exposure can contribute to degradation.

  • Solvent Choice: Methanol has been suggested as a suitable solvent for rosmarinic acid in research due to its stability.[5]

Possible Cause 2: Cytotoxicity of the Solvent

High concentrations of organic solvents can have physiological effects on cells, confounding the experimental results.

Solution:

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of the solvent used to dissolve the rosmarinic acid. This allows you to differentiate the effects of the compound from the effects of the solvent.

  • Limit Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is insignificant and non-toxic to the cells being studied.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for making a stock solution of rosmarinic acid?

Rosmarinic acid is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[2][3][4]

Q2: What is the solubility of rosmarinic acid in common solvents?

The solubility of rosmarinic acid in these solvents is at least 25 mg/mL.[2][4] The solubility in ethanol is approximately 35 mg/mL, and in DMSO, it is about 25 mg/mL.[3] In PBS (pH 7.2), the solubility is at least 15 mg/mL.[2][3][4]

Q3: How can I significantly increase the aqueous solubility of rosmarinic acid?

For applications requiring higher aqueous concentrations, several advanced methods can be employed:

  • Cyclodextrin (B1172386) Inclusion Complexes: Forming an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or hydroxypropyl-γ-cyclodextrin (HP-γ-CD), can dramatically increase water solubility.

  • Nanoformulations: Encapsulating rosmarinic acid in lipid-based nanocarriers like liposomes or preparing nanoemulsions can improve its solubility and stability in aqueous environments.

Quantitative Data Summary

Solvent/MethodSolubility/ConcentrationFold Increase in Solubility (vs. Water)Reference(s)
Organic Solvents
Dimethyl Sulfoxide (DMSO)~25 mg/mL-[3]
Ethanol~35 mg/mL-[3]
Dimethylformamide (DMF)~25 mg/mL-[3]
Aqueous Buffers
Phosphate Buffered Saline (PBS), pH 7.2~15 mg/mL-[3]
Water5.869 mg/mL-[6][7]
Solubility Enhancement Techniques
Hydroxypropyl-α-cyclodextrin (HP-α-CD)113.027 mg/mL~19-fold[6][7]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)179.840 mg/mL~30-fold[6][7]
Hydroxypropyl-γ-cyclodextrin (HP-γ-CD)194.354 mg/mL~33-fold[6][7]

Experimental Protocols

Protocol 1: Preparation of Rosmarinic Acid Stock Solution in DMSO
  • Weigh the desired amount of rosmarinic acid powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

  • Vortex the tube until the rosmarinic acid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. The stock solution is stable for at least six months under these conditions.[2][4]

Protocol 2: Preparation of Rosmarinic Acid-Cyclodextrin Inclusion Complex (Kneading Method)

This method is suitable for preparing a solid dispersion that can be dissolved in aqueous solutions.

  • Accurately weigh equimolar amounts of rosmarinic acid and a suitable cyclodextrin (e.g., HP-β-CD).

  • Place the cyclodextrin in a mortar and add a small amount of a water-methanol mixture to form a paste.

  • Gradually add the rosmarinic acid powder to the paste while continuously triturating for 45-60 minutes.

  • Continue kneading the mixture to maintain a paste-like consistency.

  • Dry the resulting solid mass in an oven at 40-50°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder and store it in a desiccator.

Visualizations

Signaling Pathways

Rosmarinic acid has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival.

Rosmarinic_Acid_Signaling_Pathways RA Rosmarinic Acid PI3K PI3K RA->PI3K MAPK MAPK (p38, JNK, ERK) RA->MAPK Inhibits NFkB NF-κB RA->NFkB Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Inflammation Inflammation (↓ NO, PGE2, TNF-α, IL-6) MAPK->Inflammation NFkB->Inflammation

Caption: Rosmarinic acid's impact on PI3K/Akt and MAPK/NF-κB signaling pathways.

Experimental Workflow

The following diagram outlines a logical workflow for preparing and using rosmarinic acid in a typical cell-based assay.

Rosmarinic_Acid_Workflow Start Start: Rosmarinic Acid Powder PrepStock Prepare Concentrated Stock (e.g., 25 mg/mL in DMSO) Start->PrepStock StoreStock Aliquot and Store Stock at -20°C PrepStock->StoreStock PrepWorking Prepare Working Solution StoreStock->PrepWorking Dilution Dilute Stock into Pre-warmed (37°C) Media PrepWorking->Dilution Troubleshoot Precipitation? See Troubleshooting Guide Dilution->Troubleshoot AddCells Add to Cell Culture Incubate Incubate AddCells->Incubate Assay Perform Biological Assay Incubate->Assay Troubleshoot->PrepWorking Yes Troubleshoot->AddCells No

Caption: Workflow for preparing rosmarinic acid for cell-based assays.

References

Technical Support Center: Large-Scale Production of Rosmarinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale production of rosmarinate (rosmarinic acid).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of this compound production.

Issue 1: Low this compound Yield in Plant Cell Suspension Cultures

  • Question: My cell suspension culture is growing, but the rosmarinic acid (RA) yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

  • Answer: Low RA yield in cell suspension cultures is a common challenge. Several factors could be contributing to this issue. Consider the following troubleshooting steps:

    • Optimize Culture Medium: The composition of the culture medium is critical. High nitrogen levels, particularly nitrates, in standard media like Murashige and Skoog (MS), can favor biomass growth over secondary metabolite production.[1]

      • Recommendation: Test different basal media. For instance, Gamborg (B5) medium has been shown to enhance RA content.[1][2] Alternatively, try reducing the nitrate (B79036) concentration in your current medium.

    • Evaluate Sucrose (B13894) Concentration: Sucrose concentration directly impacts RA biosynthesis.

      • Recommendation: Experiment with increasing the sucrose concentration. Studies on Coleus blumei have shown that a medium with 4% sucrose can stimulate RA biosynthesis.[3]

    • Implement Elicitation Strategies: Elicitors can trigger defense responses in plant cells, leading to an increase in secondary metabolite production.[4]

      • Recommendation: Introduce elicitors such as methyl jasmonate (MeJA), salicylic (B10762653) acid (SA), or yeast extract (YE) to the culture.[4][5] The optimal concentration and exposure time will need to be determined empirically for your specific cell line.

    • Precursor Feeding: The biosynthesis of rosmarinic acid depends on the availability of precursors from the L-phenylalanine and L-tyrosine pathways.[4][6][7][8][9]

      • Recommendation: Supplement the culture medium with precursors like phenylalanine. Adding phenylalanine to the basal medium has been shown to increase RA yield.[10]

Issue 2: Poor Growth and Browning of Hairy Root Cultures

  • Question: I have successfully induced hairy roots, but they are growing slowly and turning brown. What could be the problem?

  • Answer: Slow growth and browning of hairy root cultures can indicate suboptimal culture conditions or stress. Here’s how to address this:

    • Select an Appropriate Basal Medium: Just as with cell suspensions, the medium composition affects hairy root growth and RA production.

      • Recommendation: Test different media formulations. McCown Woody Plant (WP) and Schenk and Hildebrandt (SH) media have been shown to promote biomass accumulation in Perovskia atriplicifolia hairy roots.[1][2]

    • Ensure Proper Aeration: Oxygen availability is crucial for root growth and metabolism. In liquid cultures, inadequate agitation can lead to oxygen deprivation.

      • Recommendation: Optimize the agitation speed in your shake flasks or bioreactor. For bioreactors, ensure the dissolved oxygen concentration is maintained at an optimal level, which may be as high as 50% of air saturation.[11]

    • Check for Contamination: Microbial contamination can compete for nutrients and produce toxins that inhibit root growth.

      • Recommendation: Aseptically collect a sample of the culture medium and plate it on a general-purpose microbial growth medium to check for bacterial or fungal contamination. If contamination is present, the culture will need to be discarded and re-initiated from a sterile source.

Issue 3: Inconsistent this compound Quantification with HPLC

  • Question: My HPLC results for rosmarinic acid quantification are not reproducible. What are the common pitfalls and how can I improve my method?

  • Answer: High-Performance Liquid Chromatography (HPLC) is a reliable method for RA quantification, but requires careful optimization for consistent results.[12][13][14][15][16]

    • Sample Preparation: Incomplete extraction or the presence of interfering compounds can lead to variability.

      • Recommendation: Ensure a standardized and validated extraction protocol. A common method involves extraction with a methanol-water or ethanol-water mixture, sometimes acidified to improve stability and recovery.[17]

    • Mobile Phase Composition: The choice and preparation of the mobile phase are critical for good separation.

      • Recommendation: A typical mobile phase consists of an aqueous component (often with an acid like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[12][13][16] Ensure the mobile phase is freshly prepared, degassed, and filtered.

    • Column and Detection Parameters: The stationary phase and detection wavelength must be appropriate for rosmarinic acid.

      • Recommendation: A C18 reversed-phase column is commonly used.[13][16] The detection wavelength should be set to the maximum absorbance of rosmarinic acid, which is around 330 nm.[13]

    • Standard Curve: An inaccurate standard curve will lead to incorrect quantification.

      • Recommendation: Prepare a fresh standard curve for each batch of samples using a certified rosmarinic acid standard. Ensure the concentrations of your samples fall within the linear range of the standard curve.

Frequently Asked Questions (FAQs)

Production & Optimization

  • Q1: What are the main methods for large-scale production of rosmarinic acid?

    • A1: The primary methods include extraction from plants (e.g., rosemary, sage), plant cell suspension cultures, and hairy root cultures.[5][18] While direct extraction is a traditional method, it can be limited by low yields, environmental factors, and high costs.[18] Biotechnological approaches like cell and hairy root cultures offer a more controlled and sustainable alternative.[1][19]

  • Q2: Which plant families are the best natural sources of rosmarinic acid?

    • A2: Rosmarinic acid is most notably found in many plants of the Lamiaceae (mint) and Boraginaceae (borage) families.[4][8] Common culinary herbs like rosemary (Salvia rosmarinus), sage (Salvia officinalis), basil (Ocimum basilicum), and lemon balm (Melissa officinalis) are rich sources.[8]

  • Q3: What is the role of elicitors in rosmarinic acid production?

    • A3: Elicitors are compounds that, when added to plant cell or organ cultures, stimulate the plant's defense mechanisms. This often leads to an increased production of secondary metabolites, including rosmarinic acid.[4] Commonly used elicitors include methyl jasmonate, salicylic acid, and yeast extract.[5]

  • Q4: Can metabolic engineering be used to enhance this compound production?

    • A4: Yes, metabolic engineering is a promising strategy.[18] Overexpression of key genes in the rosmarinic acid biosynthetic pathway, such as those encoding phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), tyrosine aminotransferase (TAT), and rosmarinic acid synthase (RAS), can lead to increased RA accumulation.[1][4][6]

Stability & Degradation

  • Q5: How stable is rosmarinic acid in solution and what factors contribute to its degradation?

    • A5: Trans-rosmarinic acid can be unstable in solution and may readily isomerize to its cis-form.[20][21] Factors that can accelerate degradation or isomerization include exposure to light, higher temperatures, and the type of solvent.[20][21][22] Protic solvents like ethanol (B145695) and methanol can promote isomerization more than aprotic solvents.[20][21]

  • Q6: What are the optimal storage conditions for purified rosmarinic acid?

    • A6: In its solid state, trans-rosmarinic acid is relatively stable.[20][21] For long-term storage, it should be kept in a cool, dark, and dry place. In solution, it is best to prepare fresh solutions for immediate use. If storage is necessary, store at low temperatures (e.g., -10°C) in the dark.[23]

Extraction & Purification

  • Q7: What is an effective method for extracting rosmarinic acid from plant material?

    • A7: Solvent extraction using aqueous ethanol or methanol is a common and effective method.[17][24] The efficiency can be enhanced by optimizing parameters such as solvent concentration, temperature, and extraction time.[24][25] Acidifying the solvent can also improve the recovery of RA.[17]

  • Q8: What techniques can be used to purify rosmarinic acid from a crude extract?

    • A8: After initial extraction, purification can be achieved through various chromatographic techniques. Silica gel column chromatography is a common method.[26] Other techniques like electrodialysis have been explored but may face challenges with efficiency and membrane fouling.[27] Flash chromatography can also be used to fractionate the extract.[28]

Data Presentation

Table 1: Rosmarinic Acid Yield in Hairy Root Cultures of Various Species

Plant SpeciesCulture ConditionsRosmarinic Acid Yield (mg/g DW)Reference
Perovskia atriplicifoliaGamborg (B5) medium40.8[1][2]
Salvia apianaShake flasksup to 38.1[29]
Salvia apianaSpray bioreactor39.6[29]
Nepeta catariaMurashige and Skoog (MS) liquid medium13.6
Salvia viridisNot specified35[1]
Salvia miltiorrhizaNot specified30[1]

Table 2: Influence of Culture Medium on Rosmarinic Acid Production in P. atriplicifolia Hairy Roots

MediumBiomass Accumulation (Growth Index)Rosmarinic Acid Content (mg/g DW)
McCown Woody Plant (WP)> 13Not specified as highest
Schenk and Hildebrandt (SH)> 13Not specified as highest
Gamborg (B5)Lower than WP/SHup to 40.8
Murashige and Skoog (MS)Least favorable~10 (fourfold lower than B5)
Data adapted from[1][2]

Experimental Protocols

Protocol 1: Induction of Hairy Root Cultures

  • Explant Preparation: Sterilize leaf or stem explants from a healthy, in vitro-grown plant.

  • Infection: Wound the explants and infect them with a culture of Agrobacterium rhizogenes (e.g., strain R1000 or A4).

  • Co-cultivation: Co-cultivate the explants with the bacteria for 2-3 days in the dark on a suitable medium.

  • Antibiotic Treatment: Transfer the explants to a hormone-free medium (e.g., MS) containing an antibiotic (e.g., timentin or cefotaxime) to eliminate the Agrobacterium.

  • Root Development: Subculture the explants on fresh antibiotic-containing medium every 2-3 weeks. Hairy roots should emerge from the wound sites within 4 weeks.

  • Establishment of Clonal Lines: Once the roots are well-developed, excise them from the explant and culture them separately in liquid or on solid hormone-free medium to establish rapidly growing, bacteria-free clonal lines.

Protocol 2: Quantification of Rosmarinic Acid by HPLC

  • Standard Preparation: Prepare a stock solution of rosmarinic acid standard (e.g., 1 mg/mL) in 30% acetonitrile. Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 5-100 µg/mL).

  • Sample Extraction:

    • Grind dried plant material (e.g., lyophilized hairy roots) to a fine powder.

    • Extract a known weight of the powder with a suitable solvent (e.g., 70% methanol) using sonication or stirring.

    • Centrifuge the mixture and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile (or methanol) and an aqueous solution of a weak acid (e.g., 0.1% formic acid).[13]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at 330 nm.[13]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Analysis: Inject the standards and samples. Identify the rosmarinic acid peak in the samples by comparing its retention time with the standard. Quantify the amount of rosmarinic acid in the samples using the calibration curve.

Visualizations

Rosmarinic_Acid_Biosynthesis cluster_phenylalanine Phenylalanine Pathway cluster_tyrosine Tyrosine Pathway cluster_key Enzyme Key L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid 4-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->Coumaroyl_CoA 4CL Rosmarinic_Acid Rosmarinic Acid Coumaroyl_CoA->Rosmarinic_Acid RAS L_Tyrosine L-Tyrosine Hydroxyphenylpyruvic_Acid 4-Hydroxyphenyl- pyruvic Acid L_Tyrosine->Hydroxyphenylpyruvic_Acid TAT Hydroxyphenyllactic_Acid 4-Hydroxyphenyl- lactic Acid Hydroxyphenylpyruvic_Acid->Hydroxyphenyllactic_Acid HPPR DHPL 3,4-Dihydroxy- phenyllactic Acid Hydroxyphenyllactic_Acid->DHPL DHPL->Rosmarinic_Acid RAS key PAL: Phenylalanine Ammonia-Lyase C4H: Cinnamate 4-Hydroxylase 4CL: 4-Coumarate-CoA Ligase TAT: Tyrosine Aminotransferase HPPR: Hydroxyphenylpyruvate Reductase RAS: Rosmarinic Acid Synthase

Caption: Biosynthesis pathway of rosmarinic acid.

Hairy_Root_Workflow Start Start: Select Healthy In Vitro Plant Explant_Prep 1. Prepare Explants (Leaves/Stems) Start->Explant_Prep Infection 2. Infect with Agrobacterium rhizogenes Explant_Prep->Infection Co_Cultivation 3. Co-cultivation (2-3 days) Infection->Co_Cultivation Antibiotic_Wash 4. Transfer to Medium with Antibiotics Co_Cultivation->Antibiotic_Wash Root_Induction 5. Hairy Root Induction (2-4 weeks) Antibiotic_Wash->Root_Induction Establish_Culture 6. Excise Roots & Establish Liquid Culture Root_Induction->Establish_Culture Optimization 7. Culture Optimization (Medium, Elicitors) Establish_Culture->Optimization Scale_Up 8. Scale-Up in Bioreactor Optimization->Scale_Up Harvest 9. Harvest Biomass Scale_Up->Harvest Extraction 10. Extraction & Purification Harvest->Extraction End End: Purified Rosmarinic Acid Extraction->End

Caption: Experimental workflow for rosmarinic acid production.

References

Technical Support Center: Extraction of Rosmarinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of rosmarinic acid, with a specific focus on preventing its oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of rosmarinic acid degradation during extraction?

A1: Rosmarinic acid is a polyphenolic compound susceptible to oxidative and non-oxidative degradation. The primary factors contributing to its degradation during extraction are:

  • Presence of Oxygen: Molecular oxygen can directly oxidize the catechol rings of rosmarinic acid, especially in the presence of light or metal ions.

  • High Temperatures: Elevated temperatures, particularly above 100°C, can accelerate the rate of both oxidative and hydrolytic degradation.[1] For instance, subcritical water extraction at 150°C was found to decrease rosmarinic acid content by up to 20% due to thermal degradation.[1]

  • Light Exposure: UV and visible light can promote the formation of free radicals, leading to the photochemical degradation of rosmarinic acid.[2][3]

  • pH of the Extraction Medium: The stability of rosmarinic acid is highly pH-dependent. Acidic conditions (e.g., pH 2.5) have been shown to significantly decrease its stability, while it is more stable in neutral to slightly alkaline conditions (pH 7.5).[4][5]

  • Enzymatic Activity: Endogenous plant enzymes, such as polyphenol oxidases (PPOs) and peroxidases (PODs), can be released upon cell lysis during extraction and catalyze the oxidation of rosmarinic acid.

  • Presence of Metal Ions: Metal ions, such as Fe³⁺ and Cu²⁺, can act as catalysts in oxidation reactions, accelerating the degradation of rosmarinic acid.[6]

Q2: My rosmarinic acid yield is consistently low. What are the likely causes and how can I troubleshoot this?

A2: Low yields can result from incomplete extraction or degradation during the process. Consider the following troubleshooting steps:

  • Review Your Solvent Choice: The polarity of the solvent is crucial. Aqueous mixtures of ethanol (B145695) and methanol (B129727) (e.g., 70% concentration) are generally effective for extracting rosmarinic acid.[6] Purely aqueous extractions may lead to lower stability.[2][6]

  • Optimize Extraction Parameters: Ensure your solid-to-liquid ratio, extraction time, and temperature are optimized. Longer extraction times do not always lead to higher yields and can increase degradation.[7]

  • Check for Degradation: A color change in your extract (e.g., turning brown or dark) is a common sign of phenolic oxidation. Refer to the troubleshooting guide below for specific strategies to prevent this.

  • Evaluate pH: As noted, highly acidic conditions can degrade rosmarinic acid.[4][5] While some protocols use acidified solvents to improve the initial extraction of phenolic acids, this can be a trade-off. If you are using an acidified solvent, consider performing the extraction at a lower temperature and for a shorter duration to minimize degradation.

Q3: Can I add antioxidants to the extraction solvent to protect the rosmarinic acid?

A3: Yes, this is a highly recommended strategy, although direct comparative studies for rosmarinic acid are limited. The addition of antioxidants to the extraction medium can effectively scavenge free radicals and inhibit oxidative enzymes.

  • Ascorbic Acid (Vitamin C): Often used to protect phenolic compounds. It is a potent antioxidant and can help maintain a reduced environment, inhibiting polyphenol oxidase activity.

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that can be effective, though there is a growing preference for natural alternatives in food and pharmaceutical applications.[8]

  • Chelating Agents (e.g., EDTA): These agents can sequester metal ions that catalyze oxidation reactions. The addition of EDTA or EGTA has been explored to protect biomolecules in combination with rosmarinic acid.[9]

Q4: How should I store my extracts to ensure the long-term stability of rosmarinic acid?

A4: To ensure stability, extracts should be stored under conditions that minimize exposure to oxygen, light, and high temperatures.

  • Temperature: Store extracts at low temperatures (-20°C or -80°C).

  • Atmosphere: For maximum stability, evaporate the solvent and store the dried extract under an inert atmosphere (e.g., nitrogen or argon). If storing as a liquid, using amber vials with minimal headspace can reduce oxygen exposure.

  • Light: Always store extracts in amber-colored vials or wrapped in aluminum foil to protect them from light.[2][3]

  • Solvent: Rosmarinic acid shows good stability in ethanolic solutions but is less stable in aqueous solutions.[2][6] If long-term storage in solution is necessary, an ethanolic or a specialized solvent like a Natural Deep Eutectic Solvent (NADES) may offer enhanced stability.[7]

Troubleshooting Guide: Preventing Oxidation

This guide provides specific solutions to common problems related to rosmarinic acid oxidation during extraction.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Extract turns brown/dark during or after extraction. Oxidation of rosmarinic acid and other phenols, likely catalyzed by oxygen, light, or enzymes.1. Deoxygenate Solvents: Purge your extraction solvent with nitrogen or argon gas for 15-30 minutes before use. 2. Use an Inert Atmosphere: Perform the extraction under a blanket of nitrogen or argon gas.[3] 3. Protect from Light: Cover all glassware (flasks, funnels, etc.) with aluminum foil during the entire process.[2] 4. Add Protective Agents: Incorporate ascorbic acid (e.g., 0.1% w/v) or a chelating agent like EDTA (e.g., 1 mM) into your extraction solvent.
Yield decreases with increased extraction temperature. Thermal degradation of rosmarinic acid is occurring at a faster rate than its extraction.1. Lower the Temperature: Reduce the extraction temperature. For heat-assisted methods, aim for moderate temperatures (e.g., 40-60°C).[7] 2. Use Non-Thermal Methods: Switch to methods like Ultrasound-Assisted Extraction (UAE) or maceration at room temperature, which can enhance extraction efficiency without excessive heat.[7] 3. Reduce Extraction Time: Shorten the duration of heat exposure to find a balance between yield and stability.
Low purity of rosmarinic acid in the final extract. Co-extraction of oxidative enzymes or interfering compounds; degradation products are present.1. Adjust pH during Purification: While extraction at low pH can cause degradation, adjusting the pH of the aqueous extract to ~2.0 before liquid-liquid partitioning with a solvent like ethyl acetate (B1210297) can improve the selective extraction and purity of rosmarinic acid.[10] 2. Inactivate Enzymes: Consider a brief blanching step for fresh plant material (if appropriate for the overall process) to denature oxidative enzymes before solvent extraction. 3. Use Stabilizing Solvents: Natural Deep Eutectic Solvents (NADES) have been shown to not only extract but also stabilize bioactive compounds like rosmarinic acid.[7]

Quantitative Data Summary

The stability of rosmarinic acid is significantly influenced by the extraction and storage conditions. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of pH on Rosmarinic Acid Stability

pH Condition Stability (% Remaining) Duration Comments Source
2.5 (Acidic) <50% 30 minutes Acidic medium significantly reduces stability. [4][5]

| 7.5 (Slightly Alkaline) | Almost completely stable | Not specified | Rosmarinic acid is significantly more stable at a slightly alkaline pH. |[4][5] |

Table 2: Effect of Temperature and Solvent on Rosmarinic Acid Stability

Temperature Solvent/Method Stability/Yield Outcome Comments Source
100°C Subcritical Water Efficient extraction, comparable to 50% ethanol. Good alternative for "green" extraction. [1]
150°C Subcritical Water ~20% decrease in RA content. High temperatures lead to significant thermal degradation. [1]
-10°C to 40°C Ethanol Stable Rosmarinic acid is very stable in ethanolic solutions across a range of temperatures when protected from light. [2]

| Not specified | Water | Unstable | Degrades in aqueous solutions, especially infusions. |[6] |

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) with Protective Measures

This protocol is designed to maximize rosmarinic acid yield while actively minimizing oxidative degradation.

  • Preparation of Solvent:

    • Prepare a 70% (v/v) ethanol-water solution.

    • Add 0.1% (w/v) ascorbic acid to the solvent mixture.

    • Deoxygenate the solvent by bubbling with nitrogen gas for 20-30 minutes in an ice bath.

  • Sample Preparation:

    • Mill the dried plant material (e.g., rosemary, lemon balm) to a fine powder (e.g., 40-60 mesh).

    • Dry the powder in an oven at 40°C for 2 hours to remove residual moisture.

  • Extraction:

    • Combine the powdered plant material with the prepared solvent in a flask at a solid-to-liquid ratio of 1:30 (g/mL).

    • Wrap the flask completely in aluminum foil to protect it from light.

    • Place the flask in an ultrasonic bath. Maintain the bath temperature at 35-40°C.

    • Perform sonication for 45 minutes.

  • Post-Extraction Processing:

    • Immediately after extraction, filter the mixture through Whatman No. 1 paper. A vacuum filtration setup is recommended for efficiency.

    • If a second extraction is performed, use fresh, deoxygenated solvent.

    • Combine the filtrates and immediately evaporate the solvent using a rotary evaporator at a low temperature (≤40°C).

    • Once the solvent is removed, flush the flask containing the dried extract with nitrogen gas before sealing for storage.

  • Storage:

    • Store the dried extract at -20°C or below in a sealed, amber-colored container.

Visualizations

Diagrams of Workflows and Relationships

Oxidation_Factors RA Rosmarinic Acid (in plant matrix) Product Oxidized/Degraded Products (Lower Yield & Purity) RA->Product Oxidation/ Degradation O2 Oxygen (Air) Temp High Temperature (>60°C) Light UV/Visible Light pH Low pH (< 4.0) Extraction_Workflow cluster_prep Preparation Stage cluster_extract Extraction Stage cluster_post Post-Extraction Stage A 1. Prepare Solvent (e.g., 70% EtOH) B 2. Add Antioxidants (e.g., Ascorbic Acid) A->B C 3. Deoxygenate (N2 Purge) B->C D 4. Combine Sample & Solvent C->D E 5. Protect from Light (Wrap in Foil) D->E F 6. Extract (e.g., UAE at <40°C) E->F G 7. Filter Immediately F->G H 8. Evaporate Solvent (Low Temp) G->H I 9. Store under N2 at -20°C H->I

References

Technical Support Center: Optimizing HPLC Separation of Rosmarinate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of rosmarinic acid and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for the standard (achiral) HPLC analysis of rosmarinic acid?

A1: A common starting point for the analysis of rosmarinic acid involves a reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). The acidic modifier, often formic acid, phosphoric acid, or trifluoroacetic acid, is crucial for obtaining good peak shape by suppressing the ionization of the carboxylic acid group in rosmarinic acid.[1] Detection is typically performed at 330 nm, which is a wavelength of maximum absorbance for rosmarinic acid.[2]

Q2: My rosmarinic acid peak is tailing. What are the common causes and how can I fix it?

A2: Peak tailing for acidic compounds like rosmarinic acid is a frequent issue. It is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) support. Here are the primary causes and solutions:

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is too close to the pKa of rosmarinic acid, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Lower the pH of the aqueous portion of your mobile phase by adding an acid modifier like 0.1% formic acid or phosphoric acid. This ensures the rosmarinic acid is fully protonated, minimizing interactions with the stationary phase.[1]

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the C18 column packing can interact with the polar functional groups of rosmarinic acid.

    • Solution: Use a modern, high-purity, end-capped silica column. These columns have fewer accessible silanol groups, reducing the chances of secondary interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Try diluting your sample or reducing the injection volume.

Q3: I am observing split peaks for my rosmarinic acid standard. What could be the problem?

A3: Peak splitting can arise from several issues related to the column, the mobile phase, or the sample itself. Here's a troubleshooting guide:

  • Column Void or Contamination: A void at the head of the column or a blocked frit can cause the sample to travel through different paths, resulting in a split peak.

    • Solution: First, try flushing the column with a strong solvent. If that doesn't work, reverse the column (if the manufacturer allows) and flush it at a low flow rate. If the problem persists, the column may need to be replaced.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 20% acetonitrile), it can cause peak distortion and splitting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If sample solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

  • Co-elution: It's possible that you are not observing a split peak of a single compound, but rather the co-elution of two different compounds.

    • Solution: To test for this, try changing the mobile phase composition or the gradient slope to see if the two peaks resolve.

Q4: How do I begin to develop a method for the chiral separation of rosmarinate isomers (enantiomers)?

A4: The chiral separation of rosmarinic acid enantiomers is challenging and there is limited direct literature. However, rosmarinic acid is an ester of caffeic acid and (R)-Danshensu ((R)-α,3,4-Trihydroxy-benzenepropanoic acid). The chiral center is on the Danshensu moiety, so methods developed for the chiral separation of Danshensu are an excellent starting point.

A successful approach for a closely related compound involved a CHIRALPAK® AD-RH column, which is an amylose-based reversed-phase chiral stationary phase.[1][3] The mobile phase consisted of methanol with a small amount of phosphoric acid.[1][3]

Here is a general strategy for developing a chiral separation method:

  • Column Screening: Chiral separations are highly dependent on the choice of the chiral stationary phase (CSP). It is recommended to screen several different types of CSPs, such as those based on polysaccharides (cellulose and amylose), cyclodextrins, or Pirkle-type phases.[4][5]

  • Mobile Phase Optimization: Once a promising CSP is identified, optimize the mobile phase.

    • Normal Phase: Typically uses hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol.

    • Reversed Phase: Uses an aqueous buffer with an organic modifier like acetonitrile or methanol. For acidic compounds like rosmarinic acid, adding an acidic modifier (e.g., formic acid, acetic acid, or phosphoric acid) is crucial to control ionization and improve peak shape.[1][3]

  • Optimize Other Parameters: Fine-tune the separation by adjusting the flow rate (chiral separations often benefit from lower flow rates), column temperature, and the concentration of any mobile phase additives.

Another approach is to use a standard C18 column with a chiral mobile phase additive, such as a cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin).[6]

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Recommended Action
Peak Tailing 1. Mobile phase pH is too high.1. Add 0.1% formic or phosphoric acid to the aqueous mobile phase.[1]
2. Secondary interactions with the column.2. Use a high-purity, end-capped C18 column.
3. Column overload.3. Reduce sample concentration or injection volume.
4. Column contamination or degradation.4. Flush the column with a strong solvent or replace it.
Peak Fronting 1. Sample overload.1. Reduce sample concentration or injection volume.
2. Poorly packed column bed.2. Replace the column.
3. Sample solvent stronger than mobile phase.3. Dissolve the sample in the mobile phase.
Guide 2: Unstable Retention Times
Symptom Possible Cause Recommended Action
Gradual shift in retention time 1. Change in mobile phase composition.1. Prepare fresh mobile phase daily. Ensure accurate measurements.
2. Column temperature fluctuations.2. Use a column oven to maintain a stable temperature.
3. Column aging or contamination.3. Flush the column or replace if necessary.
Sudden changes in retention time 1. Air bubbles in the pump.1. Degas the mobile phase and prime the pump.
2. Leak in the system.2. Check all fittings for leaks.
3. Incorrect mobile phase.3. Verify that the correct mobile phase is being used.

Experimental Protocols

Protocol 1: Standard Achiral Analysis of Rosmarinic Acid

This protocol is a representative method for the quantification of rosmarinic acid in samples.

Parameter Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase A Water with 0.1% Formic Acid[2]
Mobile Phase B Acetonitrile[2]
Gradient Start with a low percentage of B, and gradually increase. A typical gradient might be 10-40% B over 20-30 minutes.
Flow Rate 0.8 - 1.0 mL/min[2][6]
Column Temperature 25 - 30 °C[2][6]
Detection Wavelength 330 nm[2]
Injection Volume 10 µL
Protocol 2: Starting Point for Chiral Separation of this compound Isomers

This protocol is a suggested starting point for method development based on the successful separation of the structurally related compound, Danshensu.[1][3]

Parameter Condition
Column CHIRALPAK® AD-RH (amylose-based CSP) or similar polysaccharide-based chiral column.
Mobile Phase Methanol with 0.05% Phosphoric Acid
Mode Isocratic
Flow Rate Start with a lower flow rate, e.g., 0.5 mL/min, and optimize.
Column Temperature 40 °C[1][3]
Detection Wavelength 330 nm
Injection Volume 5-10 µL

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_pH Is mobile phase pH sufficiently low? (e.g., < 3.0) start->check_pH add_acid Action: Add 0.1% Formic or Phosphoric Acid to aqueous phase. check_pH->add_acid No check_load Is sample concentration and injection volume low? check_pH->check_load Yes resolved Problem Resolved add_acid->resolved dilute_sample Action: Dilute sample or reduce injection volume. check_load->dilute_sample No check_column Is the column modern, end-capped, and in good condition? check_load->check_column Yes dilute_sample->resolved replace_column Action: Use a new, high-purity, end-capped column. check_column->replace_column No check_column->resolved Yes replace_column->resolved

Caption: Troubleshooting workflow for addressing peak tailing issues.

Chiral_Method_Development start Goal: Separate this compound Enantiomers screen_csps Step 1: Screen Chiral Stationary Phases (CSPs) - Polysaccharide (Amylose/Cellulose) - Cyclodextrin - Pirkle-type start->screen_csps any_separation Is any separation or peak broadening observed? screen_csps->any_separation optimize_mp Step 2: Optimize Mobile Phase - Adjust organic modifier % - Add acidic modifier (e.g., H₃PO₄) - Test different modifiers (MeOH, ACN) any_separation->optimize_mp Yes no_sep No Separation any_separation->no_sep No, try different CSPs optimize_conditions Step 3: Fine-Tune Conditions - Lower flow rate - Vary temperature optimize_mp->optimize_conditions baseline_separation Baseline Separation Achieved? optimize_conditions->baseline_separation baseline_separation->optimize_mp No, re-optimize end Validated Chiral Method baseline_separation->end Yes

Caption: Logical workflow for developing a chiral HPLC separation method.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Rosmarinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the in vivo bioavailability of rosmarinate (rosmarinic acid, RA).

Troubleshooting Guides & FAQs

This section is designed to help you troubleshoot common experimental challenges.

Problem 1: Low oral bioavailability of our rosmarinic acid formulation in preclinical animal models.

  • Possible Cause 1: Poor Aqueous Solubility.

    • Troubleshooting Step: Rosmarinic acid's inherent low water solubility limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2] Consider formulation strategies known to improve solubility. Cyclodextrin inclusion complexes, particularly with hydroxypropyl-γ-cyclodextrin and β-cyclodextrin, have been shown to dramatically increase water solubility.[3] Nanoformulation approaches such as lipid-based nanocarriers or polymeric nanoparticles can also enhance solubility and dissolution rates.[[“]][5]

  • Possible Cause 2: Low Intestinal Permeability.

    • Troubleshooting Step: RA has poor membrane permeability, which restricts its passage across the intestinal epithelium.[1][2] Investigate the use of permeation enhancers or formulation strategies that can improve membrane transport. Phospholipid complexes, for instance, have been shown to increase intestinal permeability.[5] Additionally, structural modification of RA through esterification with short alkyl chains (C1-C4) can increase its lipophilicity and subsequent permeability.[6]

  • Possible Cause 3: High First-Pass Metabolism.

    • Troubleshooting Step: Rosmarinic acid is subject to extensive metabolism in the intestine and liver before it reaches systemic circulation.[1][6] This "first-pass effect" significantly reduces the amount of active compound that becomes available. Co-administration with inhibitors of metabolic enzymes can be a strategy, though specific inhibitors for RA metabolism need careful selection. Formulation approaches that protect RA from enzymatic degradation in the GI tract, such as encapsulation in nanoparticles, can also mitigate this issue.[7]

  • Possible Cause 4: P-glycoprotein (P-gp) Efflux.

    • Troubleshooting Step: The compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump it back into the intestinal lumen.[8] In vitro studies using Caco-2 cell monolayers can help determine if your formulation is subject to P-gp efflux.[8] If so, co-formulation with a known P-gp inhibitor could be explored.

Problem 2: High variability in bioavailability data across test subjects.

  • Possible Cause 1: Food Effects.

    • Troubleshooting Step: The presence and composition of food in the GI tract can significantly influence the absorption of compounds, particularly lipid-based formulations. It is crucial to conduct bioavailability studies in both fasted and fed states to understand the impact of food on your specific formulation.

  • Possible Cause 2: Genetic Polymorphisms in Metabolic Enzymes.

    • Troubleshooting Step: Individual differences in the expression and activity of metabolic enzymes can lead to variations in the extent of first-pass metabolism. While challenging to control in early preclinical models, being aware of the primary metabolic pathways of rosmarinic acid can help in interpreting data variability.

  • Possible Cause 3: Formulation Instability.

    • Troubleshooting Step: The formulation may not be stable in the diverse environments of the GI tract, leading to inconsistent release and absorption of rosmarinic acid. Evaluate the stability of your formulation in simulated gastric and intestinal fluids to ensure its integrity and predictable performance.

Problem 3: Our nanoformulation shows good in vitro characteristics but fails to significantly enhance bioavailability in vivo.

  • Possible Cause 1: In Vitro-In Vivo Correlation (IVIVC) Mismatch.

    • Troubleshooting Step: Favorable in vitro results, such as high encapsulation efficiency and controlled release, do not always translate to improved in vivo performance. The complexity of the GI tract, including enzymatic degradation, mucus interaction, and transit time, can affect the formulation's behavior. Consider refining your in vitro models to better mimic in vivo conditions, for example, by incorporating relevant enzymes and simulating GI motility.

  • Possible Cause 2: Nanoparticle Aggregation in the GI Tract.

    • Troubleshooting Step: Nanoparticles can aggregate in the acidic environment of the stomach or in the presence of salts and proteins in the intestine, which can alter their dissolution and absorption characteristics. Evaluate the colloidal stability of your nanoparticles in simulated GI fluids. Surface modification with polymers like PEG (PEGylation) can improve stability and prevent aggregation.[9]

  • Possible Cause 3: Rapid Clearance from Systemic Circulation.

    • Troubleshooting Step: Even if absorption is improved, the formulated rosmarinic acid might be rapidly cleared from the bloodstream. Pharmacokinetic studies should be designed to capture the full plasma concentration-time profile, including a sufficient number of time points in the elimination phase to accurately determine the half-life. PEGylated nanoparticles have been shown to prolong circulation time.[[“]]

Quantitative Data Summary

The following table summarizes the reported enhancements in the bioavailability of rosmarinic acid using various strategies.

Enhancement StrategyFormulation/ModificationAnimal ModelKey Pharmacokinetic ImprovementReference
Nanoformulation Lipid Nanocapsules with Hydrophobic Ion PairingNot Specified1.88-fold increase in plasma drug levels[[“]][[“]]
Phospholipid ComplexRats2.9-fold improvement in oral bioavailability[[“]]
PEGylated RA-derived Nanoparticles (RANPs)MiceSignificantly improved pharmacokinetic parameters compared to parent RA[9]
Structural Modification Butyl Ester of Rosmarinic AcidRatsAbsolute bioavailability increased to 10.52% (compared to 1.57% for RA)[6]
Ethyl Ester of Rosmarinic AcidRats~7-fold increase in bioavailability of RA[6]
Co-administration Luteolin (B72000) and Apigenin (B1666066)Caco-2 cellsBioavailability increased from 43% to 90%[11][12]

Note: Direct comparison between studies should be made with caution due to differences in experimental design, dosing, and animal models.

Experimental Protocols

1. In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats are commonly used.[13][14] Animals should be acclimatized for at least one week before the experiment.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

  • Dosing:

    • For oral administration, fast the rats overnight (approximately 12 hours) with free access to water.[15][16]

    • Administer the rosmarinic acid formulation or pure compound via oral gavage at a specific dose (e.g., 10-50 mg/kg).[14][16]

    • For intravenous administration (to determine absolute bioavailability), administer a lower dose (e.g., 0.625 mg/kg) via the tail vein.[15][16]

  • Blood Sampling:

    • Collect blood samples (approximately 0.3-0.5 mL) from the jugular or tail vein at predetermined time points (e.g., 0, 5, 15, 30, 45, 60, 90, 120, 240, 360, 480, and 720 minutes) after administration.[14]

    • Collect blood into heparinized tubes.[14]

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 12,000 g for 10 minutes) to separate the plasma.[14] Store the plasma samples at -20°C or lower until analysis.[14]

  • Data Analysis: Use pharmacokinetic software (e.g., DAS 3.0) to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).[15]

  • Absolute Bioavailability Calculation: Calculate absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.[13]

2. Quantification of Rosmarinic Acid in Plasma by LC-MS/MS

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is required.[13][14][17]

  • Chromatographic Separation:

    • Column: A C18 column is typically used for separation (e.g., Zorbax SB-C18 or Hypersil GOLD C18).[13][14]

    • Mobile Phase: A common mobile phase consists of a gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier like formic acid (e.g., 0.1%).[14][18]

    • Flow Rate and Injection Volume: Typical flow rates are around 0.2-1 mL/min, with injection volumes of 2-10 µL.[14][18]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for rosmarinic acid.[19]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for rosmarinic acid and its internal standard.[19]

  • Sample Preparation:

    • Protein Precipitation: Add a precipitating agent like acetonitrile or methanol (B129727) to the plasma samples to remove proteins.

    • Liquid-Liquid Extraction: Alternatively, use a solvent like ethyl acetate (B1210297) for extraction.[19]

    • Centrifugation and Supernatant Collection: After precipitation or extraction, centrifuge the samples and collect the supernatant for injection into the LC-MS/MS system.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[13][19]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Sample Analysis & Data Processing cluster_results Results Formulation Rosmarinic Acid Formulation Preparation Dosing Oral or IV Administration Formulation->Dosing Animals Animal Acclimatization (e.g., Sprague-Dawley Rats) Fasting Overnight Fasting Animals->Fasting Fasting->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Sample Extraction (e.g., Protein Precipitation) Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) LCMS->PK_Analysis Bioavailability Determination of Bioavailability PK_Analysis->Bioavailability Bioavailability_Challenges cluster_GI Gastrointestinal Tract cluster_Metabolism Metabolism RA Oral Rosmarinic Acid Solubility Poor Aqueous Solubility RA->Solubility Challenge Permeability Low Intestinal Permeability RA->Permeability Challenge FirstPass High First-Pass Metabolism (Intestine & Liver) Solubility->FirstPass Contributes to Permeability->FirstPass Leads to Systemic_Circulation Systemic Circulation (Low Bioavailability) FirstPass->Systemic_Circulation Results in Enhancement_Strategies cluster_strategies Enhancement Strategies RA Low Bioavailability Rosmarinic Acid Nano Nanoformulations (Liposomes, Nanoparticles, etc.) RA->Nano Modification Structural Modification (e.g., Esterification) RA->Modification Coadmin Co-administration (e.g., with Flavonoids) RA->Coadmin Enhanced_RA Enhanced Bioavailability Nano->Enhanced_RA Modification->Enhanced_RA Coadmin->Enhanced_RA

References

Technical Support Center: Overcoming the Limitations of Rosmarinic Acid in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the clinical evaluation of rosmarinic acid (RA).

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected plasma concentrations of rosmarinic acid in our clinical trial participants. What are the potential causes?

A1: Low plasma concentrations of rosmarinic acid are a frequently reported issue and can be attributed to several factors:

  • Poor Oral Bioavailability: Rosmarinic acid inherently has low oral bioavailability, with some studies in animal models showing it to be as low as 0.91% to 1.69%.[1][2] This is primarily due to its high hydrophilicity, which limits its ability to permeate across intestinal epithelial cells.[2]

  • Rapid Metabolism: Upon oral administration, rosmarinic acid is extensively and rapidly metabolized by the gut microflora and undergoes further conjugation reactions in the body.[3][4] It is often broken down into simpler, more easily absorbed phenolic units like caffeic acid and m-coumaric acid.[3][5] This means that the parent compound is quickly cleared from circulation.

  • Food Effects: The presence of food can impact the absorption of rosmarinic acid. One study found that food intake increased the overall exposure (AUC) but delayed the time to reach maximum serum concentration.[6][7]

  • Formulation Issues: The formulation of the investigational product can significantly impact dissolution and absorption. The stability of rosmarinic acid in the formulation itself might also be a concern.

Q2: What strategies can we implement to enhance the bioavailability of rosmarinic acid in our formulation?

A2: Several formulation strategies have been explored to overcome the poor bioavailability of rosmarinic acid:

  • Encapsulation Techniques:

    • Lipid-Based Nanocarriers: Formulations like lipid nanocapsules and solid lipid nanoparticles can improve the lipophilicity and permeability of rosmarinic acid.[[“]][9]

    • Phytophospholipid Complexes: Complexing rosmarinic acid with phospholipids (B1166683) has been shown to enhance its permeation through biological membranes.[10]

    • Nanoparticles: Biodegradable polymeric nanoparticles (e.g., PLGA-based) can offer controlled release and improve cellular uptake.[[“]][11]

  • Esterification: Creating ester derivatives of rosmarinic acid, such as butyl ester, has been shown to significantly increase its bioavailability in preclinical models.[12]

  • Conjugation: Conjugating rosmarinic acid to molecules like dextran (B179266) has been investigated to improve its stability and efficacy.[13]

Q3: We are concerned about the stability of our rosmarinic acid investigational product. What are the known stability issues?

A3: Rosmarinic acid is susceptible to degradation under certain conditions:

  • Isomerization in Solution: In solution, the biologically active trans-isomer of rosmarinic acid can readily convert to its cis-isomer, which is considered a degradation product.[14][15] This process is influenced by the solvent, with protic solvents like ethanol (B145695) and methanol (B129727) facilitating isomerization more than aprotic solvents.[15]

  • Solvent Effects: The stability of rosmarinic acid is solvent-dependent. It has been found to be more stable in hydroethanolic solutions compared to purely aqueous solutions.[14][16][17] Methanol has also been suggested as a suitable solvent for research purposes due to better stability.[18]

  • Temperature and pH: Higher temperatures can accelerate the degradation of rosmarinic acid.[16][18] The pH of the solution can also impact its stability.[16]

  • Solid-State Stability: In its solid form, trans-rosmarinic acid is reported to be stable even with exposure to daylight, moisture, and varying temperatures for up to three months.[15]

Q4: What is a safe and potentially efficacious dose of rosmarinic acid for human clinical trials?

A4: Based on available human clinical trials, doses of rosmarinic acid ranging from 50 mg to 500 mg per day have been used and appear to be safe and well-tolerated.[6][7][19] No serious adverse events have been reported in this dose range.[3][4] One study on seasonal allergic rhinoconjunctivitis found that both 50 mg and 200 mg doses were effective, with no significant difference in outcomes between the two.[19] The optimal therapeutic dose will likely depend on the indication and the formulation's bioavailability.

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Pharmacokinetic Profiles

Potential Cause Troubleshooting Steps
Genetic Polymorphisms in Drug Metabolizing Enzymes Consider pharmacogenomic sub-studies to identify potential genetic factors influencing metabolism.
Differences in Gut Microbiota Composition Collect and analyze fecal samples to investigate the relationship between gut microbiome composition and RA metabolism.[3][4]
Dietary Interactions Standardize the diet of participants, particularly around the time of drug administration, to minimize variability from food effects.[6][7]
Inconsistent Dosing Compliance Implement robust methods for monitoring and encouraging patient compliance.

Issue 2: Lack of Expected Efficacy Despite In Vitro Potency

Potential Cause Troubleshooting Steps
Insufficient Bioavailability Re-evaluate the formulation. Consider bioavailability-enhancing strategies as mentioned in FAQ 2.[[“]][9][10][12][[“]]
Rapid Metabolism and Clearance Measure plasma concentrations of major metabolites in addition to the parent compound to understand the full pharmacokinetic profile.[5] The metabolites themselves may have biological activity.
Incorrect Dosing Regimen Based on pharmacokinetic data, adjust the dosing frequency or dose level to maintain therapeutic concentrations.
Target Engagement Not Achieved If possible, incorporate biomarkers into the trial to confirm that rosmarinic acid is reaching its intended target and modulating the desired signaling pathways (e.g., NF-κB, PI3K/Akt).[21][22][23]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Rosmarinic Acid in Humans (from Melissa officinalis extract)

Parameter 500 mg RA (Fasted State) 500 mg RA (Fed State) Reference
Cmax (Maximum Serum Concentration) 162.20 ± 40.20 nmol/L142.20 ± 45.20 nmol/L[6]
Tmax (Time to Maximum Concentration) 1 hour3 hours[6]
AUC (Area Under the Curve) 832.13 nmol·hour/L (for intact RA)1.3 times higher than fasted state (for total RA)[6]

Data presented as mean ± SEM where available.

Table 2: Absolute Bioavailability of Rosmarinic Acid and its Esters in Rats

Compound Administered (80 µmol/kg) Absolute Bioavailability of RA Reference
Rosmarinic Acid (RA)1.57%[12]
Rosmarinic Acid Methyl Ester (RAME)3.30%[12]
Rosmarinic Acid Ethyl Ester (RAET)9.65%[12]
Rosmarinic Acid Butyl Ester (RABU)10.52%[12]
Rosmarinic Acid Octyl Ester (RAOCT)1.93%[12]
Rosmarinic Acid Dodecyl Ester (RADOD)0.22%[12]

Detailed Experimental Protocols

Protocol 1: Quantification of Rosmarinic Acid in Human Serum

This protocol is based on the methodology described in a pharmacokinetic study of Melissa officinalis extract.[6][7]

  • Sample Collection: Collect blood samples from participants at predetermined time points post-administration.

  • Sample Preparation:

    • Separate serum from the blood samples.

    • Perform a solid-phase extraction to isolate rosmarinic acid and its metabolites from the serum matrix.

  • Chromatographic Analysis:

    • Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a coulometric electrochemical detector.[7]

    • Use a suitable C18 column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[5]

  • Quantification:

    • Create a standard curve using known concentrations of pure rosmarinic acid.

    • Calculate the concentration of rosmarinic acid in the serum samples by comparing their peak areas to the standard curve.

Protocol 2: Extraction of Rosmarinic Acid from Plant Material for Preclinical Studies

This is a general protocol for isolating rosmarinic acid from plant sources like Rosmarinus officinalis.[24]

  • Material Preparation: Use shade-dried and powdered plant material.

  • Aqueous Extraction:

    • Extract the powdered material multiple times (3-4x) with boiling water for 1 hour each time.

    • Pool the aqueous extracts.

  • Acidification and Filtration:

    • Acidify the combined aqueous extract to a pH of 2.

    • Filter the solution to remove any precipitate.

  • Liquid-Liquid Extraction:

    • Perform a liquid-liquid extraction on the filtered, acidified aqueous extract using diethyl ether (e.g., 40 mL of ether per 100 mL of aqueous extract).

    • Repeat the extraction multiple times.

  • Solvent Evaporation:

    • Collect the organic (diethyl ether) phases.

    • Evaporate the solvent using a rotary evaporator to obtain the crude rosmarinic acid extract.

  • Purity Analysis: Assess the purity of the extract using techniques like Thin-Layer Chromatography (TLC) or HPLC.

Visualizations

experimental_workflow Experimental Workflow for Bioavailability Assessment cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase formulation Formulation Development (e.g., Nanoparticles, Esters) animal_studies Animal Pharmacokinetic Studies (e.g., Rats) formulation->animal_studies Test Formulation bioavailability Determine Absolute Bioavailability animal_studies->bioavailability Calculate dose_selection Dose Selection for Human Trial bioavailability->dose_selection Inform human_pk Human Pharmacokinetic Study dose_selection->human_pk Administer data_analysis Analyze Plasma Concentrations and Metabolites human_pk->data_analysis Measure

Caption: Workflow for assessing rosmarinic acid bioavailability.

signaling_pathway Key Signaling Pathways Modulated by Rosmarinic Acid cluster_inflammation Inflammation & Cell Survival cluster_antioxidant Antioxidant Response cluster_proliferation Cell Proliferation & Survival RA Rosmarinic Acid IKK IKK RA->IKK Inhibits Keap1 Keap1 RA->Keap1 Inhibits PI3K PI3K RA->PI3K Activates NFkB NF-κB p65_p50 p65/p50 NFkB->p65_p50 Releases IKK->NFkB Activates nucleus1 Nucleus p65_p50->nucleus1 Translocates to inflammation_genes Inflammatory Gene Expression nucleus1->inflammation_genes Activates Nrf2 Nrf2 nucleus2 Nucleus Nrf2->nucleus2 Translocates to Keap1->Nrf2 Degrades ARE Antioxidant Response Element (ARE) nucleus2->ARE Binds to antioxidant_enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->antioxidant_enzymes Induces Akt Akt PI3K->Akt Activates cell_survival Cell Survival & Proliferation Akt->cell_survival Promotes

Caption: Signaling pathways modulated by rosmarinic acid.

References

Technical Support Center: Strategies to Improve Rosmarinic Acid Yield from Plant Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to enhancing the production of rosmarinic acid (RA) in plant cell and organ cultures. Below, you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data summaries to guide your research and development efforts.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments and offers targeted solutions.

Issue 1: Low or No Increase in Rosmarinic Acid Yield After Elicitation
Possible CauseTroubleshooting Step
Incorrect Elicitor Concentration The concentration of an elicitor is critical; too low may not induce a response, while too high can be toxic. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., for Methyl Jasmonate: 10 µM, 50 µM, 100 µM, 200 µM) to determine the optimal level for your specific culture.
Inappropriate Elicitation Timing The timing of elicitor application and the duration of exposure are crucial factors. Elicitors should be added during the exponential growth phase of the culture. To identify the peak of RA accumulation, harvest cells at various time points post-elicitation (e.g., 24, 48, 72 hours).
Cell Line Insensitivity Responsiveness to elicitors can vary significantly between different plant species and even different cell lines of the same species. If one elicitor proves ineffective, consider screening other types (e.g., Yeast Extract, Salicylic Acid, Chitosan).
Nutrient Limitation Elicitation boosts metabolic activity, which can lead to the rapid depletion of nutrients in the medium. Ensure that essential nutrients, particularly sucrose (B13894) and phosphates, are not limited before adding the elicitor.
Issue 2: Poor Cell Growth, Browning, or Contamination
Possible CauseTroubleshooting Step
Microbial Contamination Visually inspect cultures for signs of contamination such as turbidity, surface films (bacteria), or filamentous growth (fungi).[1] Confirm by microscopic examination.[1] Immediately discard any contaminated cultures and review aseptic techniques to prevent future occurrences.
Oxidative Browning Stressed or damaged plant tissues can release phenolic compounds that oxidize and turn the medium brown, inhibiting growth. To counteract this, add antioxidants like ascorbic acid or citric acid to the medium or increase the frequency of subculturing to fresh medium.
Suboptimal Medium Composition The balance of macro- and micronutrients, vitamins, and plant growth regulators is vital for healthy cell proliferation. Experiment with different basal media formulations, such as Murashige and Skoog (MS) or Gamborg B5, to find the most suitable one for your plant species.
Inappropriate Physical Culture Conditions Environmental factors such as temperature, light, and agitation speed can significantly impact cell growth. Optimize these conditions for your specific culture. A common starting point is 25°C in darkness or with a 16-hour photoperiod.
Issue 3: Inconsistent Rosmarinic Acid Yields Between Experiments
Possible CauseTroubleshooting Step
Variability in Inoculum The age, density, and physiological state of the cells used to initiate a new culture can affect its growth and productivity. Standardize the inoculum by using a consistent cell density and ensuring the parent culture is in the same growth phase for each subculture.
Inconsistent Elicitor Preparation Crude elicitors, such as yeast extract, can have batch-to-batch variability. If possible, prepare a large, single batch of elicitor stock solution for use across multiple experiments to ensure consistency.
Fluctuations in Environmental Conditions Minor variations in incubator temperature, light intensity, or shaker speed can lead to inconsistent results. Ensure all environmental parameters are tightly controlled and regularly monitored.
Inaccurate Quantification Errors during the extraction or analytical quantification of rosmarinic acid can be a major source of variability. It is crucial to validate your analytical method, such as HPLC, for linearity, precision, and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the most fundamental step to begin improving my rosmarinic acid yield? A1: The first and most critical step is to establish a stable, healthy, and rapidly growing plant cell or organ culture. Once a reliable growth protocol is in place, you can systematically begin to optimize production parameters, starting with the culture medium composition (e.g., sucrose concentration, plant growth regulators).

Q2: Which elicitor is generally the most effective for enhancing rosmarinic acid production? A2: Methyl jasmonate (MeJA) and yeast extract are frequently reported as highly effective elicitors for stimulating rosmarinic acid biosynthesis in a variety of plant species.[2] However, the optimal elicitor and its concentration are species- and even cell-line-specific. It is advisable to screen several elicitors to identify the most potent one for your system.

Q3: When is the best time to add precursors to the culture medium? A3: Precursors such as L-phenylalanine and L-tyrosine, the primary amino acid building blocks for rosmarinic acid, should be added to the culture just before or at the onset of the stationary growth phase.[3][4] During this phase, primary metabolism slows, and resources are often redirected towards secondary metabolite production.

Q4: Can I combine different yield-enhancement strategies? A4: Yes, a combinatorial approach is often the most effective way to achieve maximal yields. A typical strategy involves first optimizing the culture medium for biomass, then introducing precursors at the appropriate time, and finally applying an elicitor to stimulate the biosynthetic pathway. It is recommended to optimize each strategy individually before combining them.

Q5: How can I definitively identify and quantify rosmarinic acid in my samples? A5: High-Performance Liquid Chromatography (HPLC) with a UV detector set to 330 nm is the standard method for the accurate quantification of rosmarinic acid.[5] To confirm the identity of the peak, compare its retention time and UV-Vis spectrum with a pure rosmarinic acid standard. For unambiguous identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Data Presentation: Summary of Yield Improvement Strategies

Table 1: Effect of Elicitation on Rosmarinic Acid (RA) Yield in Various Plant Cultures
Plant SpeciesCulture TypeElicitorConcentrationRA Yield Increase
Satureja khuzistanicaCell SuspensionMethyl Jasmonate100 µM> 3-fold[6]
Lepechinia caulescensHairy RootsMethyl Jasmonate200 µM~5.6-fold
Coleus blumeiHairy RootsMethyl JasmonateNot specifiedUp to 2.8-fold[7]
Thymus lotocephalusShoot CulturesYeast ExtractNot specified~1.6-fold[8]
Table 2: Effect of Precursor Feeding on Rosmarinic Acid (RA) Yield in Solenostemon scutellarioides Culture
Precursor(s)ConcentrationRA Yield Increase (within 48h)
L-phenylalanine100 mg/L~1.5-fold[4]
L-tyrosine400 mg/L~2.1-fold[4]
L-phenylalanine + L-tyrosine100 mg/L + 400 mg/L~3.1-fold[4]
Table 3: Effect of Medium Optimization on Rosmarinic Acid (RA) Yield
Plant SpeciesMedium ModificationResulting RA YieldImprovement
Lavandula veraOptimized NH₄NO₃, KNO₃, KH₂PO₄ in Linsmaier-Skoog (LS) medium1786.74 mg/L27-fold vs. standard LS medium[9]
Salvia officinalisMS medium with 5% sucrose and 0.1 g/L phenylalanine6.4 g/L10-fold increase[10][11]

Detailed Experimental Protocols

Protocol 1: Yeast Extract Elicitor Preparation and Application
  • Stock Solution Preparation:

    • Weigh 10 g of commercial yeast extract powder and dissolve it in 100 mL of distilled water in a flask or bottle.

    • Sterilize the solution by autoclaving at 121°C for 20 minutes.

    • Allow the solution to cool completely. This sterile 10% (w/v) solution is your elicitor stock.

  • Elicitation Procedure:

    • Using aseptic technique in a laminar flow hood, add the required volume of the sterile yeast extract stock to your plant cell cultures during the mid-exponential growth phase to achieve the desired final concentration (e.g., for a final concentration of 500 mg/L, add 5 mL of stock to 1 L of culture).

    • Incubate the elicited cultures under standard conditions.

    • Harvest culture samples at various time points (e.g., 24, 48, 72 hours) post-elicitation.

    • Process the samples for rosmarinic acid quantification via HPLC.

Protocol 2: Precursor Feeding with L-phenylalanine and L-tyrosine
  • Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of L-phenylalanine in distilled water.

    • Prepare a 10 mg/mL stock solution of L-tyrosine in distilled water. Gentle warming or the addition of a small amount of 1M NaOH may be required to fully dissolve the L-tyrosine.

    • Sterilize both stock solutions by passing them through a 0.22 µm syringe filter into sterile containers.

  • Feeding Procedure:

    • At a predetermined time in the culture cycle (e.g., day 10, early stationary phase), aseptically add the sterile precursor stock solutions to the culture medium to reach the desired final concentrations.

    • Continue to incubate the cultures under your standard conditions for a set period, typically 48-72 hours.

    • Harvest the cells and medium for rosmarinic acid analysis.

Protocol 3: Rosmarinic Acid Extraction and HPLC Quantification
  • Sample Extraction:

    • Separate the cells from the medium by filtration. Freeze-dry the cells and record the dry weight (DW).

    • Grind the lyophilized cells into a fine, homogenous powder.

    • Accurately weigh approximately 50-100 mg of the dried powder into a microcentrifuge tube.

    • Add a defined volume of extraction solvent (e.g., 1.5 mL of 70% methanol).

    • Extract the sample by sonicating for 30 minutes at room temperature.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 330 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of a pure rosmarinic acid standard.

    • Calculate the RA concentration in the samples by comparing their peak areas to the standard curve. Express the final yield as mg of RA per g of dry weight (mg/g DW).

Visualizations: Pathways and Workflows

Caption: Biosynthesis pathway of rosmarinic acid.[1][12][13]

Experimental_Workflow General Workflow for Yield Optimization start Establish Stable & Healthy Plant Cell Culture optimize_medium 1. Medium Optimization (e.g., Basal Salts, Sucrose, Hormones) start->optimize_medium precursor_feeding 2. Precursor Feeding Strategy (L-Phenylalanine, L-Tyrosine) optimize_medium->precursor_feeding hplc_analysis Quantify Rosmarinic Acid Yield (HPLC Analysis) optimize_medium->hplc_analysis Analyze & Iterate elicitation 3. Elicitation Strategy (Methyl Jasmonate, Yeast Extract) precursor_feeding->elicitation precursor_feeding->hplc_analysis Analyze & Iterate elicitation->hplc_analysis Analyze & Iterate end Optimized High-Yielding Culture hplc_analysis->end Final Protocol

Caption: Workflow for optimizing rosmarinic acid production.

Elicitation_Signaling_Pathway Generalized Elicitation Signaling Pathway Elicitor Elicitor Binding (e.g., Yeast Extract, MeJA) Receptor Cell Membrane Receptor Elicitor->Receptor Signal_Transduction Signal Transduction Cascade (ROS burst, Ca²+ influx, MAPK activation) Receptor->Signal_Transduction Transcription_Factors Activation of Defense-Related Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Upregulation of RA Biosynthesis Genes (PAL, TAT, 4CL, RAS, etc.) Transcription_Factors->Gene_Expression RA_Biosynthesis Increased Rosmarinic Acid Accumulation Gene_Expression->RA_Biosynthesis

Caption: General elicitation signaling pathway in plant cells.[3][13][14]

References

Technical Support Center: Purification of Rosmarinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of rosmarinate (rosmarinic acid, RA) from complex mixtures. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important? A1: this compound, or rosmarinic acid (RA), is a naturally occurring polyphenolic compound found in many plants of the Lamiaceae family, such as rosemary, lemon balm, and sage. It is valued for its potent antioxidant, anti-inflammatory, antibacterial, and antiviral properties.[1] Purification is crucial to isolate RA from other plant metabolites, ensuring the potency, safety, and quality of the final product for pharmaceutical, nutraceutical, or cosmetic applications.

Q2: What are the primary methods for purifying this compound from plant extracts? A2: The most common methods involve a combination of extraction and chromatography. Key techniques include:

  • Solvent Extraction: Using solvents like ethanol (B145695), methanol (B129727), or deep eutectic solvents (DESs) to initially extract RA from the plant matrix.[2][3][4]

  • Liquid-Liquid Extraction (LLE): Partitioning the crude extract between two immiscible solvents (e.g., acidified water and ethyl acetate) to selectively move RA into one phase.[1][5]

  • Solid-Phase Extraction (SPE): Using a solid sorbent (like C18 or silica (B1680970) gel) to adsorb RA from the liquid extract, which is then selectively eluted.[6][7]

  • Column Chromatography: A widely used technique employing stationary phases like silica gel, Sephadex, or macroporous resins to separate RA from other compounds based on polarity and size.[1][8][9]

Q3: How stable is this compound during purification? A3: this compound is sensitive to several factors. Its stability is significantly reduced in acidic mediums (pH < 3).[10] Elevated temperatures can also lead to degradation; for instance, temperatures above 100°C in subcritical water extraction can decrease RA content.[11] Degradation also increases with temperature and light exposure when in solution.[12] Therefore, processing conditions should be carefully controlled.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield of this compound in Final Product
Potential Cause Recommended Solution Explanation
Suboptimal Extraction Solvent Optimize the solvent system. Aqueous ethanol (e.g., 70:29:1 EtOH:H₂O:HCl) or methanol-water mixtures (e.g., 70:30) are often effective.[2][4] Deep eutectic solvents (DESs) can also increase yields compared to traditional solvents.[3]The polarity of the solvent is critical for efficiently extracting RA from the plant matrix. Water can help swell plant tissues, enhancing diffusion.[4]
Inefficient Extraction Conditions Adjust extraction parameters. For maceration, optimal times can be up to 120 minutes.[2] For heat reflux, 15 minutes may be sufficient.[2] Optimal temperatures are often in the range of 50-70°C.[8][13]Time, temperature, and solid-to-liquid ratio all impact extraction efficiency.[13] Over-extraction or excessive heat can lead to degradation.
Loss during Liquid-Liquid Extraction (LLE) Ensure the pH of the aqueous phase is low (pH 1-2) before extracting with a solvent like ethyl acetate (B1210297).This compound is more soluble in organic solvents at a low pH. The extraction efficiency of ethyl acetate is highly dependent on the acidity of the aqueous solution.[1]
Poor Binding or Elution in Chromatography For silica gel columns, ensure the mobile phase is optimized. An ethyl acetate solution with 1.5% formic acid has been shown to yield high recovery (over 90%).[1] For SPE, ensure the cartridge is properly conditioned and equilibrated before loading the sample.[6]Incorrect solvent polarity can cause the compound to elute too quickly (poor binding) or not at all (irreversible binding). Acidifying the mobile phase can improve peak shape and recovery.
Issue 2: Low Purity of Final this compound Product
Potential Cause Recommended Solution Explanation
Presence of Pigments (e.g., Chlorophyll) Perform a pre-purification step. Options include: 1. LLE with a non-polar solvent: Wash the crude extract with n-hexane to remove fats and chlorophyll (B73375).[14] 2. Activated Charcoal Treatment: Bleaching with activated charcoal can effectively remove chlorophylls (B1240455) with minimal loss of RA.[15][16]Chlorophylls are highly non-polar and can co-elute with RA in some systems, imparting a green color and reducing purity.
Co-elution of Structurally Similar Compounds Improve chromatographic resolution. 1. Optimize the mobile phase: Use a gradient elution instead of isocratic. 2. Change the stationary phase: If using silica, consider a different sorbent like Sephadex LH-20 or a macroporous resin which separates based on different principles (e.g., size exclusion).[8]Other phenolic compounds in the extract may have similar polarities to RA, making separation difficult. A different separation mechanism or a shallower gradient can improve resolution.
Column Overloading Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase.Exceeding the binding capacity of the column leads to poor separation, as compounds will bleed through without being properly resolved, resulting in broad, overlapping peaks.
Issue 3: Problems During Column Chromatography
Potential Cause Recommended Solution Explanation
Cracked or Channeled Silica Bed Ensure proper column packing. Pack the column as a slurry and allow it to settle uniformly without letting the solvent level drop below the top of the silica.Cracks or channels in the stationary phase create preferential paths for the solvent, leading to very poor separation and band broadening.[17]
Slow or No Elution Increase the polarity of the mobile phase. If this fails, the compound may have decomposed or irreversibly adsorbed.If the eluent is not polar enough, the compound will remain strongly adsorbed to the stationary phase (e.g., silica gel).[18]
Compound Elutes Too Quickly (in Solvent Front) Decrease the polarity of the mobile phase.If the eluent is too polar, it will not effectively displace the compound from the stationary phase, causing it to travel with the solvent front without any separation.[18]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound extraction and purification.

Table 1: Comparison of this compound Extraction Methods & Yields

Plant Source Extraction Method Solvent System Key Parameters Yield Reference
Melissa officinalisResponse Surface Methodology34% Isopropanol in water66°C, 1:29 solid/liquid ratio72.6 mg/g[13][19]
Rosmarinus officinalisDeep Eutectic Solvents (DESs)Lactic acid/1,4-butanediol (1:2)40°C, 60 min, 12% water20.25 mg/g[3]
Salvia speciesSoxhlet Extraction70:30 Methanol-Water6 hours2.23% (in S. rosmarinus)[4]
Melissa officinalisResponse Surface Methodology59% Methanol in water54.8°C, 64.8 min46.1 mg/g[8]

Table 2: Purity and Recovery from Purification Techniques

Purification Method Starting Material Key Steps / Solvents Purity Achieved Recovery % Reference
LLE + Silica Gel ChromatographyWater-soluble rosemary extractLLE (Ethyl acetate, pH 2), Column (Ethyl acetate + 1.5% formic acid)92.85%90.80%[1]
Solid Phase Extraction (SPE)O. stamineus ethanolic extractC18 cartridge, Water-acetonitrile elutionIncreased from 10% to 27% (w/w)~85%[7]
Sephadex LH-20 ChromatographyM. officinalis methanol extractElution with 100% methanol38.8%43.8%[8]

Detailed Experimental Protocols

Protocol 1: Purification of this compound using LLE and Silica Gel Chromatography[1]

This protocol is adapted from a method that achieves over 90% purity.

  • Initial Extraction & LLE: a. Dissolve the crude water-soluble plant extract (e.g., from rosemary) in acidified water, adjusting the pH to 2.0 using an acid like HCl. b. Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously in a separatory funnel and allow the layers to separate. c. Collect the upper ethyl acetate layer. d. Repeat the extraction on the aqueous layer two more times with fresh ethyl acetate. e. Combine all ethyl acetate fractions and evaporate the solvent under vacuum to obtain a concentrated, RA-enriched powder.

  • Silica Gel Column Chromatography: a. Prepare a silica gel column using a suitable glass column. b. Condition the column with the elution solvent: ethyl acetate containing 1.5% (v/v) formic acid. c. Dissolve the RA-enriched powder from step 1e in a minimal amount of the elution solvent. d. Carefully load the sample onto the top of the silica gel column. e. Begin elution with the ethyl acetate/formic acid solvent, collecting fractions. f. Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing pure this compound. g. Combine the pure fractions and evaporate the solvent to yield highly purified this compound.

Protocol 2: Fractionation of this compound using Solid-Phase Extraction (SPE)[6]

This protocol is a general method for sample clean-up and enrichment of RA.

  • Cartridge Preparation: a. Use a C18 SPE cartridge (e.g., 6 mL/1000 mg). b. Condition the cartridge by passing 12 mL of methanol through it. c. Equilibrate the cartridge by passing 6 mL of water containing 0.5% formic acid. Do not let the cartridge run dry.

  • Sample Loading: a. Dissolve the crude extract in a suitable solvent (e.g., 60% methanol). b. Load 1 mL of the dissolved crude extract onto the prepared SPE cartridge.

  • Washing (Optional): a. To remove highly polar impurities, wash the column with a small volume of a weak solvent like 5-10% methanol in water.

  • Elution: a. Elute the this compound using a step gradient of a stronger solvent mixture. For example, collect fractions using increasing concentrations of acetonitrile (B52724) or methanol in water (e.g., 20%, 40%, 60%, 80% methanol). b. Collect each 6 mL fraction separately. c. Analyze each fraction by HPLC to determine the concentration and purity of this compound. The optimal elution solvent will depend on the specific impurities present.

Visualizations

Workflow for this compound Purification

G cluster_0 Upstream Processing cluster_1 Pre-Purification (Optional) cluster_2 Primary Purification cluster_3 Polishing Plant Plant Material (e.g., Rosemary) Extract Crude Solvent Extraction Plant->Extract Solvent (e.g., 70% EtOH) Dechlor Pigment Removal Extract->Dechlor Hexane wash or Charcoal treatment LLE Liquid-Liquid Extraction (pH 2, Ethyl Acetate) Extract->LLE SPE Solid-Phase Extraction (C18 Cartridge) Extract->SPE Dechlor->LLE Dechlor->SPE Chroma Column Chromatography (Silica Gel or Sephadex) LLE->Chroma SPE->Chroma PureRA High-Purity this compound Chroma->PureRA

Caption: General experimental workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

G start Low Purity in Final Product q1 Is the product colored (green/brown)? start->q1 a1_yes Action: Add pre-purification step (Hexane wash or Charcoal treatment) to remove pigments. q1->a1_yes Yes a1_no Impurity is likely a co-eluting compound. q1->a1_no No q2 Are peaks overlapping in chromatography? a1_yes->q2 a1_no->q2 a2_yes Action: Optimize chromatography. 1. Use a shallower gradient. 2. Change stationary phase. q2->a2_yes Yes a2_no Action: Check for column overloading. Reduce sample load. q2->a2_no No end Re-evaluate Purity a2_yes->end a2_no->end

Caption: Troubleshooting workflow for addressing low purity of this compound.

References

addressing matrix effects in LC-MS analysis of rosmarinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of rosmarinate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which for this topic is this compound. These additional components can include salts, lipids, proteins, and other metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[1][2][3] This interference can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column.[4] A dip or rise in the baseline signal upon injection of a blank matrix extract indicates ion suppression or enhancement at that retention time. For a quantitative assessment, the post-extraction spike method is widely used.[2] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract after the extraction process.

Q3: What level of matrix effect is considered acceptable for this compound analysis?

A3: The acceptable level of matrix effect can vary depending on the specific bioanalytical method validation guidelines being followed. Generally, a matrix effect that is consistent and can be compensated for is manageable. For instance, a study on rosmarinic acid in rat plasma reported matrix effects in the range of 87.30–95.47%, indicating a slight ion suppression that was deemed acceptable within the context of their validated method. Another study reported a low matrix effect of less than 2.7% in rat plasma and brain. The key is to ensure that the chosen strategy to correct for the matrix effect leads to acceptable method precision and accuracy.

Q4: Can the choice of ionization technique influence the severity of matrix effects for this compound?

A4: Yes, the ionization technique can significantly impact the extent of matrix effects. Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI). This is because ESI is more sensitive to competition for ionization in the liquid phase. For this compound analysis, which is often performed using ESI in negative ion mode, careful consideration of sample cleanup is crucial to minimize these effects.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your LC-MS analysis of this compound.

Problem: Poor reproducibility of this compound quantification in biological samples.

Possible Cause: Inconsistent matrix effects between different samples.

Solutions:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible without losing the analyte.

    • Protein Precipitation (PPT): This is a simple and fast method, often using methanol (B129727) or acetonitrile.[5] While effective at removing proteins, it may not remove other interfering substances like phospholipids, which are a major cause of ion suppression.[5][6]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning this compound into a solvent immiscible with the sample matrix. The choice of extraction solvent is critical for good recovery of the polar this compound molecule.

    • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing a broad range of interferences.[6] Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be optimized for the selective extraction of this compound.[5]

  • Implement an Internal Standard (IS): The use of a suitable internal standard is a highly effective way to compensate for matrix effects.

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS of this compound is the ideal choice as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. This allows for accurate quantification based on the peak area ratio of the analyte to the IS.

    • Structural Analog: If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for consistent matrix effects.

Problem: Low signal intensity (ion suppression) for this compound.

Possible Cause: Co-elution of interfering compounds from the sample matrix.

Solutions:

  • Improve Chromatographic Separation: Modifying the LC method can help to separate this compound from interfering matrix components.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between this compound and the region of ion suppression.

    • Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter the selectivity of the separation.

    • Divert Valve: Use a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste, preventing unnecessary contamination of the ion source.[7]

  • Sample Dilution: If the concentration of this compound is high enough, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[5]

Quantitative Data Summary

The following table summarizes reported matrix effect values for rosmarinic acid from the literature.

AnalyteMatrixSample PreparationMatrix Effect (%)Reference
Rosmarinic AcidRat PlasmaProtein Precipitation (Methanol)87.30 - 95.47(Peng et al., 2017)
Rosmarinic AcidRat Plasma & BrainNot specified< 2.7(de Oliveira et al., 2017)

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Analysis in Rat Plasma (Based on Peng et al., 2017)

  • Sample Collection: Collect blood samples into heparinized tubes and centrifuge to obtain plasma.

  • Precipitation: To 100 µL of plasma, add 300 µL of methanol containing the internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.

Protocol 2: Evaluation of Matrix Effect by Post-Extraction Spike

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound standard prepared in the mobile phase.

    • Set B (Post-Spiked Sample): Blank plasma is extracted first, and then the this compound standard is added to the final extract.

    • Set C (Pre-Spiked Sample): this compound standard is added to the blank plasma before the extraction process.

  • Analyze all three sets using the developed LC-MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Visualizations

Troubleshooting Workflow for Matrix Effects start Inconsistent or Inaccurate This compound Quantification check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect > 15%? check_me->me_present optimize_sp Optimize Sample Preparation (PPT, LLE, SPE) me_present->optimize_sp Yes no_me Other Issue (e.g., Instrument, Standard) me_present->no_me No use_is Implement Internal Standard (SIL-IS Preferred) optimize_sp->use_is matrix_matched Use Matrix-Matched Calibration use_is->matrix_matched optimize_lc Optimize Chromatography (Gradient, Column) matrix_matched->optimize_lc reassess_me Re-assess Matrix Effect optimize_lc->reassess_me me_acceptable Matrix Effect Acceptable? reassess_me->me_acceptable end_good Proceed with Validated Method me_acceptable->end_good Yes end_bad Further Method Development Required me_acceptable->end_bad No

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

Rosmarinic Acid Biosynthesis Pathway cluster_0 Phenylpropanoid Pathway cluster_1 Tyrosine-derived Pathway L_Phenylalanine L_Phenylalanine Cinnamic_acid Cinnamic_acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p_Coumaric_acid->4-Coumaroyl-CoA 4CL L_Tyrosine L_Tyrosine 4-Hydroxyphenylpyruvic_acid 4-Hydroxyphenylpyruvic_acid L_Tyrosine->4-Hydroxyphenylpyruvic_acid TAT 4-Hydroxyphenyllactic_acid 4-Hydroxyphenyllactic_acid 4-Hydroxyphenylpyruvic_acid->4-Hydroxyphenyllactic_acid HPPR 3,4-Dihydroxyphenyllactic_acid 3,4-Dihydroxyphenyllactic_acid 4-Hydroxyphenyllactic_acid->3,4-Dihydroxyphenyllactic_acid Rosmarinic_acid_intermediate Condensation 3,4-Dihydroxyphenyllactic_acid->Rosmarinic_acid_intermediate Rosmarinic_Acid Rosmarinic_Acid Rosmarinic_acid_intermediate->Rosmarinic_Acid RAS

Caption: Simplified biosynthetic pathway of rosmarinic acid.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Rosmarinic Acid and Caffeic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of rosmarinic acid and caffeic acid, two prominent phenolic compounds found extensively in the plant kingdom. By presenting supporting experimental data, detailed methodologies, and visual representations of antioxidant mechanisms, this document aims to be a valuable resource for research and development in pharmaceuticals and nutraceuticals.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of rosmarinic acid and caffeic acid have been evaluated using various in vitro assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results from these assays, particularly the half-maximal inhibitory concentration (IC50), provide a quantitative measure of antioxidant potential. A lower IC50 value indicates a higher antioxidant activity.

Antioxidant AssayRosmarinic AcidCaffeic AcidReference Compound (Trolox)
DPPH IC50 (µM) ~15-30~25-40~40-50
ABTS IC50 (µM) ~5-15~10-20~20-30
FRAP (µmol Fe(II)/µmol) ~3.5-4.5~2.5-3.5Not Applicable

Note on IC50 Values: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions. The data presented here is a representative range compiled from multiple sources to illustrate the relative antioxidant potency.

From the compiled data, rosmarinic acid generally exhibits a lower IC50 value in both DPPH and ABTS assays, suggesting a stronger radical scavenging activity compared to caffeic acid. Similarly, in the FRAP assay, rosmarinic acid shows a higher capacity to reduce ferric ions.

Structure-Activity Relationship

The superior antioxidant activity of rosmarinic acid can be attributed to its chemical structure. Rosmarinic acid is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1] This structure possesses two catechol (3,4-dihydroxyphenyl) moieties, providing a greater number of hydroxyl groups available for donation to free radicals compared to caffeic acid, which has one catechol group.[2] The presence of multiple hydroxyl groups enhances the molecule's ability to delocalize electrons and stabilize the resulting phenoxyl radical, making it a more potent antioxidant.

Antioxidant Mechanism of Action

The primary antioxidant mechanism of both rosmarinic acid and caffeic acid involves the donation of a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals. This process, known as hydrogen atom transfer (HAT), is depicted in the following diagram. Upon donating a hydrogen atom, the phenolic antioxidant becomes a relatively stable phenoxyl radical, which can be further stabilized by resonance.

Antioxidant_Mechanism cluster_0 Radical Scavenging by Phenolic Antioxidant Phenolic_Antioxidant Phenolic Antioxidant (Rosmarinic Acid / Caffeic Acid) (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Phenolic_Antioxidant->Phenoxyl_Radical Hydrogen Atom Donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts Hydrogen Atom

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Experimental Protocols

For researchers seeking to replicate or build upon these findings, detailed experimental protocols for the DPPH, ABTS, and FRAP assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.

DPPH_Workflow start Start prepare_dpph Prepare 0.1 mM DPPH solution in methanol start->prepare_dpph prepare_samples Prepare various concentrations of Rosmarinic Acid and Caffeic Acid start->prepare_samples mix Mix 1 mL of DPPH solution with 1 mL of sample solution prepare_dpph->mix prepare_samples->mix incubate Incubate in the dark at room temperature for 30 min mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate end End calculate->end

Caption: Workflow for the ABTS radical scavenging assay.

Procedure:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions of rosmarinic acid and caffeic acid and perform serial dilutions.

  • Reaction: Add 100 µL of each sample concentration to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is monitored spectrophotometrically.

Workflow:

FRAP_Workflow start Start prepare_frap Prepare FRAP reagent start->prepare_frap prepare_samples Prepare various concentrations of Rosmarinic Acid and Caffeic Acid start->prepare_samples warm_reagent Warm FRAP reagent to 37°C prepare_frap->warm_reagent mix Mix 1.5 mL of FRAP reagent with 50 µL of sample solution warm_reagent->mix prepare_samples->mix incubate Incubate at 37°C for 4 min mix->incubate measure Measure absorbance at 593 nm incubate->measure calculate Calculate FRAP value from a FeSO4 standard curve measure->calculate end End calculate->end

Caption: Workflow for the FRAP assay.

Procedure:

  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Sample Preparation: Prepare stock solutions of rosmarinic acid and caffeic acid and perform serial dilutions.

  • Reaction: Warm the FRAP reagent to 37°C. Add 50 µL of each sample concentration to 1.5 mL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The FRAP value of the samples is expressed as µmol of Fe(II) equivalents per µmol of the antioxidant.

Conclusion

Both rosmarinic acid and caffeic acid are potent antioxidants. However, based on the available in vitro data, rosmarinic acid consistently demonstrates superior radical scavenging and reducing power . This enhanced activity is primarily due to its chemical structure, which contains two catechol moieties, providing more hydroxyl groups for antioxidant action compared to the single catechol group of caffeic acid. For researchers and developers in the fields of pharmaceuticals and nutraceuticals, rosmarinic acid may therefore represent a more efficacious candidate for applications requiring high antioxidant potential.

References

A Comparative Guide to the Validation of Analytical Methods for Rosmarinate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and bioactive compounds is paramount. Rosmarinic acid, a prominent secondary metabolite in many medicinal plants, requires robust and validated analytical methods for its precise measurement. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for rosmarinate quantification against alternative methods, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for this compound Quantification

The selection of an appropriate analytical method hinges on a balance of sensitivity, specificity, accuracy, precision, and practical considerations like cost and analysis time. Below is a summary of quantitative data for three common methods used for this compound quantification: HPLC, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS), and UV-Vis Spectrophotometry.

ParameterHPLC Method 1[1][2]HPLC Method 2UHPLC-MS Method[3][4]UV-Vis Spectrophotometry[5]
**Linearity (R²) **0.99330.997 - 0.999Not explicitly stated, but method found to be linear0.9987
Linearity Range Not specified2.5-25 µg/mL & 100-600 µg/mLNot explicitly stated1-14 µg/mL
Accuracy (% Recovery) 101.00 ± 6.43%103.38 - 106.47%Method found to be accurateNot specified, but method validated for accuracy
Precision (%RSD) 6.36% (CV)< 2% (Intra-day & Inter-day)Method found to be precise< 2%
Limit of Detection (LOD) Not specified0.8 µg/mLNot specified, but method is sensitive0.36 µg/mL
Limit of Quantification (LOQ) Not specified2.5 µg/mLNot specified, but method is sensitive1.11 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the protocols for the compared techniques.

High-Performance Liquid Chromatography (HPLC) Method

This method is widely used for the routine analysis of rosmarinic acid in various plant extracts.

  • Chromatographic System: An Agilent 1260 series system or equivalent equipped with a diode array detector (DAD) is suitable.[6]

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used.[6]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and 0.1% formic acid in water.[1][2] The elution can be isocratic or gradient.[1][2][7]

  • Flow Rate: A typical flow rate is 0.5 mL/min to 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL to 20 µL.[6]

  • Detection Wavelength: Rosmarinic acid is typically detected at 330 nm.[1][2][6]

  • Column Temperature: Maintained at around 30-40°C.[6]

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Method

This method offers higher sensitivity and specificity, making it ideal for complex matrices or when lower detection limits are required.

  • Chromatographic System: A UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) interface.[3][4]

  • Column: A suitable UHPLC C18 column.

  • Mobile Phase: Similar to HPLC, often a gradient of acetonitrile and water with a modifier like formic acid.

  • Ionization Mode: Negative ion mode is typically used for rosmarinic acid.[3][4]

  • Quantification: Performed using extracted ion chromatograms of the analyte.[3][4]

UV-Vis Spectrophotometry Method

A simpler and more accessible method, suitable for preliminary or high-throughput screening.

  • Instrument: A UV-Vis spectrophotometer.

  • Solvent: Methanol is a common solvent for dissolving the sample and the standard.

  • Procedure:

    • A standard solution of rosmarinic acid is prepared in methanol.

    • The solution is scanned in the UV range (e.g., 250-400 nm) to determine the wavelength of maximum absorbance (λmax), which is typically around 327-330 nm.[8]

    • A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.

    • The absorbance of the sample solution is measured, and the concentration of rosmarinic acid is determined from the calibration curve.

Visualizing the Workflow and Method Comparison

To better understand the processes, the following diagrams illustrate the HPLC method validation workflow and a comparison with the UV-Vis spectrophotometry method.

HPLC_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_parameters Select Validation Parameters (ICH Guidelines) define_scope->select_parameters prepare_standards Prepare Standard Solutions & Samples select_parameters->prepare_standards linearity Linearity & Range prepare_standards->linearity accuracy Accuracy (Recovery) prepare_standards->accuracy precision Precision (Repeatability & Intermediate Precision) prepare_standards->precision specificity Specificity prepare_standards->specificity lod_loq LOD & LOQ linearity->lod_loq data_analysis Analyze Data & Calculate Statistical Parameters lod_loq->data_analysis robustness Robustness robustness->data_analysis acceptance_criteria Compare Against Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: Workflow for the validation of an HPLC method for this compound quantification.

Method_Comparison cluster_hplc HPLC Method cluster_spectro UV-Vis Spectrophotometry Method hplc_sample Sample Preparation (Extraction, Filtration) hplc_injection Injection into HPLC System hplc_sample->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation hplc_detection Detection (UV/DAD at 330 nm) hplc_separation->hplc_detection hplc_quantification Quantification based on Peak Area vs. Standard hplc_detection->hplc_quantification result_hplc result_hplc hplc_quantification->result_hplc Result: Precise & Accurate Concentration spectro_sample Sample Preparation (Extraction, Dilution) spectro_measurement Absorbance Measurement at λmax (e.g., 327 nm) spectro_sample->spectro_measurement spectro_quantification Quantification using Calibration Curve spectro_measurement->spectro_quantification result_spectro result_spectro spectro_quantification->result_spectro Result: Estimated Concentration start Select Analytical Method start->hplc_sample High Specificity & Sensitivity start->spectro_sample Rapid Screening & Simplicity

References

A Comparative Analysis of Rosmarinic Acid and Its Methyl Ester Derivative for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of rosmarinic acid and its methyl ester derivative reveals significant differences in their pharmacokinetic profiles and biological activities. While both compounds exhibit promising therapeutic properties, esterification of rosmarinic acid to its methyl ester form has been shown to enhance its bioavailability and, in some cases, its potency, offering distinct advantages for drug development.

Rosmarinic acid, a naturally occurring phenolic compound found in numerous culinary herbs like rosemary, mint, and basil, is well-documented for its antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][3] Its therapeutic potential, however, is often limited by its low bioavailability.[1][4][5] This guide provides a comparative analysis of rosmarinic acid and its methyl ester derivative, summarizing key experimental data and outlining the methodologies used to evaluate their efficacy.

Comparative Biological Activity and Bioavailability

Methylation of rosmarinic acid to form methyl rosmarinate has been investigated as a strategy to improve its pharmacokinetic properties.[1][4] Experimental data indicates that this structural modification can lead to increased bioavailability and, in certain biological assays, enhanced activity.

Bioavailability

A key differentiator between rosmarinic acid and its methyl ester is their bioavailability. Studies in rat models have demonstrated that the oral administration of methyl this compound leads to a higher plasma concentration of rosmarinic acid compared to the administration of rosmarinic acid itself. This is attributed to the ester form being more readily absorbed, after which it is hydrolyzed back to rosmarinic acid in the body.[1]

CompoundAdministrationCmax (µmol/L)Absolute Bioavailability (%)
Rosmarinic AcidOral (80 µmol/kg)0.55 ± 0.161.57
Methyl this compound Oral (80 µmol/kg) 9.81 ± 1.18 3.30
Data sourced from a study on the bioavailability of rosmarinic acid and its esters in rats.[1]
Antioxidant Activity

Both rosmarinic acid and methyl this compound are potent antioxidants. However, their efficacy can differ depending on the experimental model. In non-cellular assays, such as the DPPH radical scavenging assay, rosmarinic acid and its primary metabolites show radical-scavenging activity comparable to the well-known antioxidant, quercetin (B1663063).[6][7] In cellular assays, however, the non-ionizable methyl this compound demonstrates antioxidant potency similar to quercetin in short-term exposure, whereas rosmarinic acid is markedly less potent.[6][7] This suggests that the esterification improves intracellular accumulation, thereby enhancing its protective effects against oxidative stress within the cell.[6][7]

AssayRosmarinic AcidMethyl this compoundQuercetin (Positive Control)
DPPH Radical Scavenging (Non-cellular) Comparable to QuercetinSimilar to Rosmarinic AcidHigh Activity
Cellular Antioxidant Assay (Short-term) Markedly less potent than QuercetinSimilar potency to Quercetin High Activity
Comparative potency based on findings from in vitro antioxidant assays.[6][7]
Enzyme Inhibition

The inhibitory effects of rosmarinic acid and methyl this compound on tyrosinase and α-glucosidase have been compared, revealing a greater inhibitory potential for the methyl ester.[8][9] Methyl this compound was found to be a more potent inhibitor of both enzymes compared to rosmarinic acid.[8][9]

EnzymeIC50 (mM) - Rosmarinic AcidIC50 (mM) - Methyl this compound
Tyrosinase > 0.50.42
α-Glucosidase 0.480.35
IC50 values for the inhibition of tyrosinase and α-glucosidase.[8]
Anti-Inflammatory Activity

Rosmarinic acid is known to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.[10][11] It can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][11] While direct comparative studies on the anti-inflammatory activity of methyl this compound are less common, its potential to inhibit mTOR-mediated S6K1 activation suggests it may also play a significant role in modulating inflammatory responses.

Signaling Pathways

Rosmarinic acid has been shown to influence several critical signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Understanding these pathways is crucial for elucidating its mechanism of action.

Signaling_Pathways cluster_rosmarinic_acid Rosmarinic Acid cluster_pathways Cellular Processes cluster_outcomes Biological Outcomes RA Rosmarinic Acid NFkB NF-κB Pathway RA->NFkB MAPK MAPK Pathway RA->MAPK Nrf2 Nrf2/ARE Pathway RA->Nrf2 TGFb TGF-β Signaling RA->TGFb PI3K PI3K/Akt Pathway RA->PI3K Inflammation ↓ Inflammation NFkB->Inflammation Apoptosis ↑ Apoptosis NFkB->Apoptosis MAPK->Inflammation OxidativeStress ↓ Oxidative Stress Nrf2->OxidativeStress Fibrosis ↓ Fibrosis TGFb->Fibrosis Proliferation ↓ Proliferation PI3K->Proliferation

Figure 1: Key signaling pathways modulated by Rosmarinic Acid.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of rosmarinic acid and its methyl ester derivative.

Synthesis of Methyl this compound

A common method for the synthesis of methyl this compound from rosmarinic acid is through an esterification reaction.[12]

Synthesis_Workflow RA Rosmarinic Acid Reaction Reflux RA->Reaction Solvent Methanol (Solvent) Solvent->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification MR Methyl this compound Purification->MR

Figure 2: General workflow for the synthesis of Methyl this compound.

Protocol:

  • Dissolution: Dissolve rosmarinic acid in methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reaction: Reflux the mixture for a specified period (e.g., 8 hours) at an elevated temperature (e.g., 100°C).[12]

  • Cooling and Filtration: Cool the reaction mixture to room temperature and filter to remove any solid impurities.

  • Purification: The crude product is then purified, typically using column chromatography, to yield pure methyl this compound.

  • Characterization: The structure of the final product is confirmed using techniques like NMR spectroscopy.[12]

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and rapid method to assess the antioxidant activity of compounds.[13]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[13]

  • Sample Preparation: Prepare various concentrations of rosmarinic acid, methyl this compound, and a standard antioxidant (e.g., Trolox or Gallic Acid) in a suitable solvent like methanol.[13]

  • Reaction: Mix the sample solutions with the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution C Mix DPPH and Test Compounds A->C B Prepare Test Compounds (Rosmarinic Acid, Methyl this compound, Standard) B->C D Incubate in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Figure 3: Workflow for the DPPH radical scavenging assay.

In Vitro Anti-Inflammatory Activity: Measurement of Pro-Inflammatory Cytokines

This protocol outlines the evaluation of the anti-inflammatory effects of the compounds on cultured cells.

Protocol:

  • Cell Culture: Seed a suitable cell line, such as RAW 264.7 macrophages, in a 24-well plate and allow them to adhere.[14]

  • Treatment: Pre-treat the cells with various non-toxic concentrations of rosmarinic acid or methyl this compound for 1 hour.[14]

  • Inflammation Induction: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[14]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[14]

  • Data Analysis: Calculate the cytokine concentrations based on a standard curve and compare the effects of the different treatments.

Anti_Inflammatory_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed RAW 264.7 Macrophages B Pre-treat with Test Compounds A->B C Induce Inflammation with LPS B->C D Collect Supernatant C->D E Measure Cytokines (ELISA) D->E F Analyze Data E->F

Figure 4: In vitro anti-inflammatory experimental workflow.

Conclusion

The comparative analysis of rosmarinic acid and its methyl ester derivative highlights the significant impact of structural modification on the therapeutic potential of this natural compound. Methyl this compound exhibits enhanced bioavailability and, in several key biological assays, superior activity compared to its parent compound. These findings suggest that methyl this compound may be a more effective candidate for the development of new therapeutic agents for conditions related to oxidative stress and inflammation. Further research, particularly direct comparative in vivo studies across a broader range of biological activities, is warranted to fully elucidate the therapeutic advantages of methyl this compound.

References

Rosmarinate: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential and challenges of rosmarinic acid.

Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in numerous culinary herbs such as rosemary, basil, and mint, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Extensive research, spanning both laboratory-based (in vitro) and animal (in vivo) studies, has demonstrated its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4][5] This guide provides an objective comparison of the efficacy of rosmarinate observed in these different experimental settings, highlighting key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways.

A critical consideration in translating the promising in vitro results of rosmarinic acid to in vivo applications is its pharmacokinetic profile. Studies in animal models have consistently revealed that rosmarinic acid exhibits poor oral bioavailability, with estimates ranging from 0.91% to 1.69% in rats.[2][6][7] This low systemic exposure is a significant limiting factor for its therapeutic efficacy when administered orally.[1][8] Researchers are actively exploring strategies, such as the creation of ester derivatives, to enhance its absorption and bioavailability.[9]

Quantitative Data Summary: In Vitro vs. In Vivo Efficacy

The following tables summarize key quantitative data from various studies, offering a comparative overview of this compound's efficacy in different experimental contexts.

Table 1: In Vitro Anticancer Efficacy of Rosmarinic Acid
Cancer TypeCell LineConcentration/IC50Key FindingsReference
Hepatocellular CarcinomaHep-G2IC50: 14 µMSignificant reduction in cell viability, induction of apoptosis, activation of caspases 3 and 9, suppression of cell migration and invasion.[10]
Hepatocellular CarcinomaHep-G20-320 µMInduction of apoptosis, caspase activation, and inhibition of cell migration and invasion.[4]
Hepatocellular CarcinomaSMMC-77210-100 µmol/LInhibition of the PI3K/AKT pathway.[4]
Breast CancerMDA-MB-231270 and 810 μMInhibition of stem-like breast cancer cells by targeting the hedgehog signaling pathway.[11]
Table 2: In Vivo Anticancer Efficacy of Rosmarinic Acid
Animal ModelCancer TypeDosageKey FindingsReference
H22-inoculated tumor miceLiver CancerNot specifiedSignificant reduction in tumor size.[4]
Nude mice with SMMC-7721 cellsHepatocellular Carcinoma10 and 20 mg/kgSignificant apoptotic effects and tumor suppression through the PI3K/AKT/mTOR pathway.[4]
Wistar rats with DMH-induced colon carcinomaColon Carcinoma2.5, 5, and 10 mg/kg (oral)Dose-dependent suppression of tumor growth.[12]
Table 3: In Vitro Antioxidant and Neuroprotective Efficacy of Rosmarinic Acid
Assay/ModelKey FindingsReference
DPPH radical scavenging assayRadical-scavenging activity comparable to quercetin.[13]
H₂O₂ scavenging assayGreater than 87.83% scavenging activity at 100 µg/ml.[14]
Linoleic acid emulsion peroxidation89.2% inhibition at 30 μg/mL, more effective than BHA and α-tocopherol.[15]
Rat cerebellar granule neurons (CGNs)Significantly reduced neuronal death induced by nitrosative stress and glutamate-induced excitotoxicity.[16]
SH-SY5Y human neuroblastoma cellsProtected against oxidative stress, excitotoxicity, and ischemia-reperfusion injury with EC50 values in the low micromolar range (0.9-3.7 µmol/L).[17]
Table 4: In Vivo Anti-inflammatory and Neuroprotective Efficacy of Rosmarinic Acid
Animal ModelConditionDosageKey FindingsReference
LPS-induced mouse mastitisMastitisDose-dependentSignificantly improved mammary gland structure, decreased myeloperoxidase activity, and reduced levels of TNF-α, IL-1β, and IL-6.[3]
DSS-induced colitis modelColitisNot specifiedImproved inflammatory cell infiltration, inhibited COX-2 and iNOS expression, and reduced IL-1β, IL-6, and IL-22 generation.[3]
OVA-induced asthma modelAsthmaNot specifiedSignificantly inhibited the increase in inflammatory cells and Th2 cytokines in bronchoalveolar lavage fluid.[3]
Pilocarpine-induced Status Epilepticus in miceEpilepsy30 mg/kg (oral)Attenuated neuromotor impairment and decreased levels of protein carbonyls in the cerebral cortex.[18][19]
6-OHDA-treated ratsParkinson's Disease modelNot specifiedReversed the reduction in dopamine (B1211576) levels in the striatum and attenuated the increase in the Bax/Bcl-2 ratio.[5]

Key Experimental Protocols

This section details the methodologies for some of the key experiments cited in the literature to provide a deeper understanding of how the efficacy of rosmarinic acid was assessed.

In Vitro Cell Viability and Apoptosis Assays
  • Cell Culture: Human cancer cell lines (e.g., Hep-G2, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Viability Assay (CCK-8 or MTT): Cells are seeded in 96-well plates and treated with varying concentrations of rosmarinic acid for specific durations (e.g., 24, 48 hours). A reagent (CCK-8 or MTT) is then added to each well. The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[10]

  • Apoptosis Staining (DAPI, Hoechst, or AO/EB): Cells are treated with rosmarinic acid, harvested, and stained with fluorescent dyes that bind to DNA. DAPI and Hoechst stain the nuclei, revealing characteristic changes of apoptosis such as chromatin condensation and nuclear fragmentation. Acridine orange (AO) and ethidium (B1194527) bromide (EB) staining can differentiate between viable, apoptotic, and necrotic cells. Stained cells are then visualized and quantified using fluorescence microscopy.[10]

  • Western Blot Analysis: To investigate the molecular mechanisms of apoptosis, protein lysates from treated and untreated cells are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, caspases) and subsequently with a secondary antibody. The protein bands are visualized using a chemiluminescence detection system to determine changes in protein expression levels.[10]

In Vivo Animal Models
  • Carrageenan-Induced Paw Edema (Anti-inflammatory): An inflammatory agent, carrageenan, is injected into the paw of a rodent (e.g., rat or mouse). The volume of the paw is measured at various time points before and after the injection. Rosmarinic acid or a control substance is administered (e.g., orally or intraperitoneally) prior to the carrageenan injection. The reduction in paw edema in the treated group compared to the control group indicates anti-inflammatory activity.[20]

  • Tumor Xenograft Model (Anticancer): Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude mice). Once tumors are established, the mice are treated with rosmarinic acid (e.g., via oral gavage or intraperitoneal injection) or a vehicle control over a specified period. Tumor size is measured regularly. At the end of the study, the tumors are excised and weighed, and may be further analyzed for markers of proliferation and apoptosis.[4]

  • Pilocarpine-Induced Status Epilepticus (Neuroprotection): Seizures are induced in mice by the administration of pilocarpine. Following the induction of status epilepticus, the animals are treated with rosmarinic acid or a vehicle. Neuromotor function is assessed using neuroscore tests at different time points. After the treatment period, brain tissue (e.g., cerebral cortex) can be collected to measure markers of oxidative stress, such as protein carbonyl levels.[18][19]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of rosmarinic acid.

cluster_RA_Action Rosmarinic Acid's Anticancer Mechanism cluster_PI3K PI3K/AKT/mTOR Pathway cluster_Apoptosis Apoptosis Induction RA Rosmarinic Acid PI3K PI3K RA->PI3K Inhibits Bax Bax (Pro-apoptotic) RA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) RA->Bcl2 Downregulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Rosmarinic acid's anticancer effects are mediated through the inhibition of the PI3K/AKT/mTOR survival pathway and the induction of apoptosis by modulating the expression of Bax and Bcl-2 proteins, leading to caspase activation.

cluster_workflow In Vivo Anti-inflammatory Assay Workflow start Animal Acclimatization treatment Administration of Rosmarinic Acid or Vehicle start->treatment induction Induction of Inflammation (e.g., Carrageenan Injection) treatment->induction measurement Measurement of Paw Edema Volume at Timed Intervals induction->measurement analysis Data Analysis: Comparison between Treated and Control Groups measurement->analysis end Assessment of Anti-inflammatory Efficacy analysis->end

Caption: A generalized workflow for assessing the in vivo anti-inflammatory efficacy of rosmarinic acid using the carrageenan-induced paw edema model in rodents.

cluster_bioavailability Rosmarinic Acid Bioavailability Challenge invitro High In Vitro Efficacy (Direct application to cells) invivo Low In Vivo Bioavailability & Efficacy oral Oral Administration absorption Poor Gastrointestinal Absorption oral->absorption metabolism First-Pass Metabolism absorption->metabolism metabolism->invivo

Caption: The discrepancy between high in vitro efficacy and lower in vivo efficacy of rosmarinic acid is largely attributed to its poor oral bioavailability due to limited absorption and first-pass metabolism.

References

A Comparative Guide to Rosmarinate and Synthetic Antioxidants in Food Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global food industry is increasingly navigating the complex landscape of consumer demand for "clean label" ingredients while ensuring product safety and extending shelf life. This has led to a surge in research comparing the efficacy of natural antioxidants, such as rosmarinic acid, with their synthetic counterparts like Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Tert-butylhydroquinone (TBHQ). This guide provides an objective, data-driven comparison of rosmarinate and synthetic antioxidants, focusing on their performance in food preservation, supported by experimental data and detailed methodologies.

Executive Summary

Rosmarinic acid, a major bioactive compound in rosemary extract, demonstrates potent antioxidant properties, often comparable or even superior to synthetic antioxidants in various food systems.[1][2][3][4] While synthetic antioxidants have a long history of effective use, concerns over their potential health implications have fueled the exploration of natural alternatives.[5] This guide delves into the quantitative performance, mechanisms of action, and experimental protocols to provide a comprehensive resource for professionals in food science and drug development.

Quantitative Performance Comparison

The efficacy of antioxidants is typically evaluated by measuring their ability to inhibit lipid oxidation in food matrices over time. Key indicators include Peroxide Value (PV), which measures primary oxidation products, and Thiobarbituric Acid Reactive Substances (TBARS) and p-Anisidine (B42471) Value (AnV), which assess secondary oxidation products.

Performance in Edible Oils

Studies on sunflower oil demonstrate the potent antioxidant activity of rosemary extract, which is rich in rosmarinic acid.

Table 1: Comparison of Antioxidant Performance in Sunflower Oil Stored at 60°C for 21 Days

Antioxidant (Concentration)Peroxide Value (meq O₂/kg)p-Anisidine Value (AnV)TBARS (mg MDA/kg)
Control (No Antioxidant)272.0 ± 0.65> 20.0> 0.200
Rosemary Extract (200 ppm)75.7 ± 0.4712.4 ± 0.020.161 ± 0.002
BHA (200 ppm)204.0 ± 0.6814.7 ± 0.030.171 ± 0.002
BHT (200 ppm)159.0 ± 0.5516.5 ± 0.040.184 ± 0.002
TBHQ (200 ppm)20.0 ± 0.496.77 ± 0.010.069 ± 0.001

Data synthesized from a study on sunflower oil preservation. The results show that rosemary extract was more effective at inhibiting peroxide formation than BHA and BHT.[6]

Performance in Meat Products

Lipid oxidation is a major cause of quality deterioration in meat products, leading to rancidity and discoloration.

Table 2: Comparison of TBARS Values (mg MDA/kg) in Irradiated Ground Beef Patties Stored at 4°C

Treatment (Concentration)Day 0Day 7Day 14Day 28
Control (No Antioxidant)0.451.251.351.55
BHA/BHT (0.02% of fat)0.350.500.600.75
Rosemary Extract (0.25%)0.380.550.650.80

Data adapted from a study on irradiated ground beef patties. Rosemary extract showed a similar antioxidant effect to BHA/BHT in retarding lipid oxidation.[4]

Table 3: Comparison of TBARS Values (mg/kg) in Pork Sausage During Frozen Storage

TreatmentTBARS at Day 90
Control~2.5
BHA/BHT~2.3
Rosemary Extract (1500 ppm)~1.0
Rosemary Extract (2500 ppm)~1.0

Data from a study on pork sausage, indicating rosemary extract was more effective than BHA/BHT in preventing TBARS formation in raw frozen sausage.[1]

Mechanisms of Antioxidant Action

This compound and synthetic antioxidants employ different primary mechanisms to inhibit oxidation.

Rosmarinic Acid: A Natural Radical Scavenger

Rosmarinic acid is a phenolic compound that acts as a potent free radical scavenger.[2] Its antioxidant activity is attributed to its chemical structure, which can donate hydrogen atoms to neutralize free radicals, thereby terminating the oxidation chain reaction.[7] Furthermore, rosmarinic acid can chelate pro-oxidant metal ions and may upregulate endogenous antioxidant enzymes.[2][7]

Rosmarinic_Acid_Mechanism ROS Reactive Oxygen Species (ROS) Lipid Lipid Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid->Lipid_Peroxyl_Radical Oxidation by ROS Lipid_Peroxyl_Radical->Lipid Neutralized Oxidized_Lipid Oxidized Lipid (Rancidity) Lipid_Peroxyl_Radical->Oxidized_Lipid Chain Reaction RA Rosmarinic Acid RA->Lipid_Peroxyl_Radical Scavenges RA_Radical Rosmarinic Acid Radical (Stable) RA->RA_Radical Donates H• Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GPx) RA->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes

Antioxidant Mechanism of Rosmarinic Acid
Synthetic Antioxidants: Chain Reaction Terminators

Synthetic phenolic antioxidants like BHA, BHT, and TBHQ also function as free radical scavengers, interrupting the chain reaction of oxidation.[8] They donate a hydrogen atom to lipid radicals, forming a more stable antioxidant radical that does not readily participate in further oxidation.[8]

Synthetic_Antioxidant_Mechanism Lipid_Radical Lipid Radical (L• or LOO•) Unsaturated_Lipid Unsaturated Lipid Lipid_Radical->Unsaturated_Lipid Propagation (Chain Reaction) Stable_Lipid Stable Lipid (LH or LOOH) Lipid_Radical->Stable_Lipid Unsaturated_Lipid->Lipid_Radical Initiation Synthetic_Antioxidant Synthetic Antioxidant (e.g., BHA, BHT) Synthetic_Antioxidant->Lipid_Radical Donates H• Antioxidant_Radical Antioxidant Radical (Stable) Synthetic_Antioxidant->Antioxidant_Radical

General Mechanism of Synthetic Phenolic Antioxidants

Experimental Protocols

Accurate and reproducible assessment of antioxidant efficacy is crucial. Below are detailed methodologies for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Extract antioxidants from the food matrix using an appropriate solvent (e.g., methanol or ethanol). Prepare a series of dilutions of the extract.

  • Reaction: Add 1.0 mL of the DPPH solution to 3.0 mL of the sample extract dilution. A control is prepared with 1.0 mL of DPPH solution and 3.0 mL of the extraction solvent.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_sample Prepare Sample Extract Dilutions start->prep_sample mix Mix DPPH Solution with Sample Extract prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate end End calculate->end

Experimental Workflow for DPPH Assay
Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay is widely used to measure lipid peroxidation in meat products by quantifying malondialdehyde (MDA), a secondary oxidation product.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically.

Procedure:

  • Sample Homogenization: Homogenize 5 g of the meat sample with 50 mL of a solution containing 20% trichloroacetic acid (TCA) in 2 M phosphoric acid.

  • Distillation (Optional but recommended for accuracy): Distill the homogenate and collect a specific volume of the distillate.

  • Reaction: Mix 5 mL of the distillate (or filtrate from the homogenate) with 5 mL of 0.02 M TBA solution in a test tube.

  • Incubation: Heat the tubes in a boiling water bath for 30 minutes.

  • Cooling: Cool the tubes to room temperature.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Calculation: Calculate the TBARS value (mg MDA/kg of sample) using a standard curve prepared with 1,1,3,3-tetraethoxypropane.

Peroxide Value (PV) Determination

This method measures the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.

Principle: In an acidic solution, peroxides oxidize iodide ions to iodine. The amount of liberated iodine is then determined by titration with a standard sodium thiosulfate (B1220275) solution.

Procedure:

  • Sample Dissolution: Dissolve a known weight of the oil or fat sample in a mixture of acetic acid and chloroform (B151607) (3:2 v/v).[9]

  • Reaction with KI: Add a saturated solution of potassium iodide (KI).[9]

  • Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator. The endpoint is the disappearance of the blue color.

  • Calculation: The peroxide value is expressed in milliequivalents of active oxygen per kilogram of sample (meq O₂/kg).

p-Anisidine Value (AnV) Determination

This method determines the amount of aldehydes (principally 2-alkenals and 2,4-dienals) in fats and oils, which are secondary oxidation products.

Principle: The sample is dissolved in a solvent and reacted with p-anisidine solution. The increase in absorbance at 350 nm is measured, which is proportional to the amount of aldehydes present.

Procedure:

  • Sample Preparation: Dissolve a known weight of the oil sample in isooctane.

  • Initial Absorbance: Measure the absorbance of the sample solution at 350 nm against a blank of isooctane.

  • Reaction: Add a solution of p-anisidine in glacial acetic acid to the sample solution.

  • Final Absorbance: After 10 minutes, measure the absorbance of the reacted solution at 350 nm.

  • Calculation: The p-anisidine value is calculated based on the difference in absorbance before and after the reaction.

Sensory Evaluation

While instrumental analysis provides objective data on lipid oxidation, sensory evaluation is crucial to assess the impact of antioxidants on the organoleptic properties of food, such as flavor, aroma, and color.

Methodology: A trained sensory panel typically evaluates samples using a descriptive analysis method. Panelists rate the intensity of various attributes on a structured scale (e.g., a 15-point scale).

Table 4: Representative Sensory Evaluation Scorecard for Meat Products

AttributeDescriptionScale (0-15)
Aroma
Fresh Meat AromaCharacteristic aroma of fresh, uncooked meat
Rancid/Off-OdorStale, painty, or cardboard-like aroma
Herbaceous/SpicyAroma associated with the added antioxidant (if any)
Flavor
Fresh Meat FlavorCharacteristic flavor of cooked meat
Rancid/Warmed-Over FlavorStale, cardboard-like, or off-flavors
BitternessA bitter taste sensation
Herbaceous/Spicy FlavorFlavor associated with the added antioxidant
Color
Redness (a* value)Intensity of red color
DiscolorationBrown or gray color development
Overall Acceptability Overall liking of the product

Studies have shown that rosemary extract can be as effective as BHA/BHT in maintaining desirable sensory scores in meat products.[2]

Conclusion

The evidence presented in this guide indicates that this compound, primarily in the form of rosemary extract, is a highly effective natural antioxidant for food preservation. Its performance in inhibiting lipid oxidation is often comparable, and in some cases superior, to synthetic antioxidants like BHA and BHT, particularly in meat products. While TBHQ generally exhibits the strongest antioxidant activity in oil systems, the "clean label" appeal of this compound makes it an increasingly attractive alternative.

For researchers and professionals in food development, the choice between this compound and synthetic antioxidants will depend on various factors, including the food matrix, processing conditions, regulatory requirements, and consumer preferences. This guide provides the foundational data and methodologies to support informed decision-making in the pursuit of safe, stable, and high-quality food products.

References

A Comparative Analysis of Rosmarinic Acid Content in Salvia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the genus Salvia represents a rich source of bioactive compounds, with rosmarinic acid being of particular interest due to its diverse pharmacological activities. This guide provides a comparative analysis of rosmarinic acid content across various Salvia species, supported by experimental data and detailed methodologies to aid in the selection of promising candidates for further investigation and development.

Rosmarinic acid, a caffeic acid ester, is a prominent secondary metabolite in many Lamiaceae family members, particularly within the genus Salvia. Its well-documented antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties have positioned it as a valuable compound for therapeutic applications. However, the concentration of rosmarinic acid can vary significantly between different Salvia species, making a comparative understanding crucial for efficient sourcing and extraction.

Quantitative Comparison of Rosmarinic Acid Content

The following table summarizes the rosmarinic acid content in various Salvia species as determined by different analytical methods. It is important to note that the extraction method, solvent used, and geographical origin of the plant material can significantly influence the reported values.

Salvia SpeciesRosmarinic Acid Content (mg/g of dry weight)Analytical MethodReference
Salvia officinalis15.0 - 38.8HPLC[1][2]
Salvia sclarea15.2 - 47.3HPLC[1][3]
Salvia glutinosa9.4 - 47.3HPLC[1][2]
Salvia runcinata145.71HPTLC[4]
Salvia tomentosa1.5 (in extract)HPTLC[5][6]
Salvia heldreichiana1.2 (in extract)HPTLC[5][6]
Salvia candidissima0.9 (in extract)HPTLC[5][6]
Salvia dichroantha0.8 (in extract)HPTLC[5][6]
Salvia triloba0.7 (in extract)HPTLC[5][6]
Salvia aethiopis13.3HPLC[1]
Salvia rosmarinus14.4 (UAE)HPLC[3]
Salvia virgata3.50HPLC
Salvia verticillata30.2HPLC[2]
Salvia fruticosa29.1HPLC[2]
Salvia nemorosaNot specifiedHPLC[2]
Salvia pratensisNot specifiedHPLC[2]
Salvia aegyptiaca11.33 (in extract)HPTLC[7]

Experimental Protocols: A Closer Look at Methodologies

The accurate quantification of rosmarinic acid is highly dependent on the extraction and analytical techniques employed. Below are detailed protocols for common methods cited in the literature.

Maceration Extraction

This conventional method involves soaking the plant material in a solvent to extract the desired compounds.

  • Plant Material: 10 g of powdered aerial parts of the Salvia species.[5][6]

  • Solvent: 125 mL of methanol (B129727).[5][6]

  • Procedure:

    • The powdered plant material is left to macerate overnight in methanol.[5][6]

    • The mixture is then extracted in a rotary evaporator at 45°C for 3 hours.[5][6]

    • The process is repeated the following day.[5][6]

    • The pooled extracts are concentrated using a rotary evaporator under reduced pressure.[5][6]

Ultrasound-Assisted Extraction (UAE)

UAE is a more modern and efficient technique that utilizes ultrasonic waves to enhance extraction.

  • Plant Material: Powdered leaf samples of Salvia species.[3]

  • Solvents: Methanol-water (70:30, v/v), ethanol-water (70:30, v/v), pure methanol, and distilled water.[3]

  • Procedure:

    • Leaf samples are subjected to ultrasound-assisted extraction using one of the specified solvents.[3]

    • The extraction is carried out for durations of 10, 20, 30, and 40 minutes.[3]

    • Studies have shown that for Salvia sclarea, UAE with an ethanol-water mixture can yield up to 15.2 mg/g of rosmarinic acid in just 15 minutes.[3]

High-Performance Thin-Layer Chromatography (HPTLC) Quantification

HPTLC is a powerful technique for the separation and quantification of compounds in a mixture.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[5][6]

  • Mobile Phase: Toluene: ethyl acetate: formic acid (5:4:1, v/v/v).[5][6]

  • Sample Application: Methanol extracts of Salvia species are applied to the plates.

  • Development: The plates are developed in a chromatographic chamber.

  • Detection: Densitometric scanning is performed at 330 nm to quantify the rosmarinic acid content by comparing the peak areas with that of a standard.[5][6]

High-Performance Liquid Chromatography (HPLC) Quantification

HPLC is a highly sensitive and accurate method for quantifying chemical compounds.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient elution is often employed, for example, using a mixture of methanol and 0.1% phosphoric acid in water.[8]

  • Detection: UV detection at 280 nm or 330 nm is commonly used to identify and quantify rosmarinic acid.[1]

  • Quantification: The concentration of rosmarinic acid is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from known concentrations of a rosmarinic acid standard.[1]

Visualizing the Process and Pathways

To better understand the experimental workflow and the biological context of rosmarinic acid, the following diagrams are provided.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis & Quantification cluster_output Output plant_material Salvia Plant Material (Powdered) maceration Maceration (e.g., Methanol) plant_material->maceration uae Ultrasound-Assisted Extraction (UAE) (e.g., Ethanol/Water) plant_material->uae soxhlet Soxhlet Extraction plant_material->soxhlet hptlc HPTLC maceration->hptlc hplc HPLC uae->hplc soxhlet->hplc data Rosmarinic Acid Content Data hptlc->data hplc->data

Experimental workflow for rosmarinic acid analysis.

Rosmarinic_Acid_Signaling cluster_antioxidant Antioxidant Effects cluster_anti_inflammatory Anti-inflammatory Effects cluster_neuroprotective Neuroprotective Effects rosmarinic_acid Rosmarinic Acid ros_scavenging ROS Scavenging rosmarinic_acid->ros_scavenging antioxidant_enzymes ↑ Antioxidant Enzymes rosmarinic_acid->antioxidant_enzymes nf_kb ↓ NF-κB Pathway rosmarinic_acid->nf_kb amyloid_beta ↓ Amyloid-β Aggregation rosmarinic_acid->amyloid_beta pro_inflammatory_cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->pro_inflammatory_cytokines neuronal_protection ↑ Neuronal Protection amyloid_beta->neuronal_protection

Key signaling pathways of rosmarinic acid.

This guide provides a foundational understanding for researchers interested in the rosmarinic acid content of various Salvia species. The presented data and methodologies can serve as a starting point for selecting species with high yields of this valuable bioactive compound and for designing robust extraction and quantification protocols. Further research is encouraged to explore the full therapeutic potential of rosmarinic acid from these natural sources.

References

Unveiling the Anti-Inflammatory Potential of Rosmarinate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Rosmarinate, a naturally occurring polyphenolic compound, is demonstrating significant promise as a potent anti-inflammatory agent in a variety of preclinical animal models. This guide provides a comprehensive comparison of this compound's efficacy against established anti-inflammatory drugs, supported by experimental data and detailed methodologies, to inform future research and drug development.

Executive Summary

This compound, also known as rosmarinic acid (RosA), consistently exhibits dose-dependent anti-inflammatory effects across multiple animal models of acute and chronic inflammation. Its mechanism of action primarily involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in pro-inflammatory cytokine production and immune cell infiltration. This guide summarizes the key findings from studies evaluating this compound in carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation models, offering a direct comparison with commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Data Presentation: this compound's Anti-Inflammatory Efficacy

The following tables summarize the quantitative data from key studies, highlighting the dose-dependent anti-inflammatory effects of this compound and its comparison with other agents.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)RoutePaw Edema Reduction (%)Key Cytokine ModulationReference
This compound10p.o.Not specified-[1]
This compound25p.o.>60% at 6 hr-[1]
This compound50p.o.>60% at 6 hr-[1]
This compound Extract10p.o.Not specified-[1]
This compound Extract25p.o.>60% at 6 hr-[1]
Indomethacin5i.p.Significant inhibition↓ TNF-α, ↓ IL-1β, ↓ PGE₂[2]
Indomethacin10-31.67%↓ NO, ↓ IL-1β, ↓ IL-6, ↓ TNF-α, ↓ COX-2, ↓ iNOS[3]

Table 2: Effect of this compound on LPS-Induced Inflammation in Mice

ModelTreatment GroupDose (mg/kg)RouteKey Marker ModulationReference
MastitisThis compound10i.p.↓ TNF-α, ↓ IL-1β, ↓ IL-6, ↓ MPO[4]
MastitisThis compound20i.p.↓ TNF-α, ↓ IL-1β, ↓ IL-6, ↓ MPO (similar to Dexamethasone)[4]
MastitisDexamethasone5i.p.↓ TNF-α, ↓ IL-1β, ↓ IL-6, ↓ MPO[4]
Parkinson's DiseaseThis compound--↓ Pro-inflammatory cytokines, Inhibited microglia activation[5]

Experimental Protocols

Carrageenan-Induced Paw Edema

This widely used model induces acute, non-immune inflammation.[6]

  • Animals: Male Wistar rats or mice are typically used.

  • Induction: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw.

  • Treatment: this compound or a comparator drug (e.g., indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses, typically 30-60 minutes before carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection. The percentage of edema inhibition is calculated.

  • Biomarker Analysis: At the end of the experiment, paw tissue can be collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β), prostaglandins (B1171923) (PGE₂), and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3]

Lipopolysaccharide (LPS)-Induced Mastitis

This model mimics bacterial-induced inflammation.

  • Animals: Lactating mice are used.

  • Induction: LPS (e.g., from Escherichia coli) is infused into the mammary glands.

  • Treatment: this compound or a comparator drug (e.g., dexamethasone) is administered, often intraperitoneally, prior to or after LPS challenge.

  • Assessment: Mammary gland tissue is collected for histological analysis to assess structural damage and inflammatory cell infiltration.

  • Biomarker Analysis: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, is measured. Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the tissue are quantified using ELISA or qPCR.[4]

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by targeting key intracellular signaling pathways.

NF-κB Signaling Pathway

LPS, through Toll-like receptor 4 (TLR4), activates a cascade that leads to the activation of the NF-κB transcription factor, a master regulator of inflammation.[7] this compound has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[8] This leads to a downstream reduction in the expression of NF-κB target genes, including TNF-α, IL-1β, and IL-6.[4][7]

NF_kB_Pathway cluster_this compound This compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 P p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα degradation p65_p50_n p65/p50 p65_p50->p65_p50_n Nuclear Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription p65_p50_n->Inflammatory_Genes

This compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical regulator of the inflammatory response.[7] this compound has been demonstrated to suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli, thereby inhibiting the downstream activation of transcription factors that promote the expression of inflammatory mediators.[9]

MAPK_Pathway cluster_this compound This compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound p38 p38 This compound->p38 Inhibits Phosphorylation JNK JNK This compound->JNK Inhibits Phosphorylation Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPKK->p38 P MAPKK->JNK P Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors P JNK->Transcription_Factors P Inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes

This compound modulates the MAPK signaling pathway.

Experimental Workflow

The general workflow for evaluating the anti-inflammatory effects of this compound in animal models is as follows:

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Grouping Randomization into Treatment Groups Animal_Acclimatization->Grouping Treatment_Admin Administration of This compound or Comparator Grouping->Treatment_Admin Inflammation_Induction Induction of Inflammation (e.g., Carrageenan, LPS) Treatment_Admin->Inflammation_Induction Data_Collection Data Collection (e.g., Paw Volume) Inflammation_Induction->Data_Collection Sample_Harvesting Tissue/Blood Sample Harvesting Data_Collection->Sample_Harvesting Biomarker_Analysis Biomarker Analysis (ELISA, qPCR, Histology) Sample_Harvesting->Biomarker_Analysis Data_Analysis Statistical Analysis and Interpretation Biomarker_Analysis->Data_Analysis

General experimental workflow for in vivo studies.

Conclusion

The presented data strongly support the anti-inflammatory properties of this compound in various animal models. Its ability to modulate key inflammatory pathways, such as NF-κB and MAPK, at doses comparable to or more effective than some standard anti-inflammatory drugs, positions it as a compelling candidate for further investigation. This guide provides researchers and drug development professionals with a foundational understanding of this compound's preclinical anti-inflammatory profile, encouraging further studies to explore its therapeutic potential in inflammatory diseases.

References

A Comparative Guide to Rosmarinic Acid Extraction: Ultrasound-Assisted vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Rosmarinic acid, a phenolic compound with significant antioxidant, anti-inflammatory, and antimicrobial properties, is of particular interest. This guide provides an objective comparison of two popular modern extraction techniques—Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)—supported by experimental data.

Performance Comparison: UAE vs. MAE

Experimental evidence suggests that both UAE and MAE are significant improvements over conventional extraction methods, offering higher yields in shorter times. However, the optimal method can vary depending on the plant matrix and specific process parameters.

A comparative study on the extraction of rosmarinic acid from Melissa officinalis L. found that Ultrasound-Assisted Extraction yielded a significantly higher amount of rosmarinic acid (86.3 ± 4.1 mg/g) compared to Microwave-Assisted Extraction (49.4 ± 2.3 mg/g).[1][2] Notably, the UAE process was optimized at a lower temperature and with a slightly longer extraction time. In contrast, some studies suggest MAE can be more efficient, particularly when using water as a solvent.[1]

Below is a summary of quantitative data from various studies, highlighting the key performance indicators for each method.

Table 1: Comparison of Optimal Conditions for Rosmarinic Acid Extraction

ParameterUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Plant SourceReference
Rosmarinic Acid Yield 86.3 ± 4.1 mg/g dw49.4 ± 2.3 mg/g dwMelissa officinalis L.[1][2]
31.02 mg/g DW-Perilla Leaves[3][4][5]
Extraction Time 33.0 ± 3.2 min26.5 ± 2.1 minMelissa officinalis L.[1][2]
55 min-Perilla Leaves[3][4][5]
11 min-Salvia officinalis L.[6]
Power 371.7 ± 19.3 W-Melissa officinalis L.[1][2]
400 W-Salvia officinalis L.[6]
Temperature -108.6 ± 10.2 °CMelissa officinalis L.[1][2]
54 °C-Perilla Leaves[3][4][5]
Solvent 39.9 ± 1.4% Ethanol (B145695)25.5 ± 0.9% EthanolMelissa officinalis L.[1][2]
56% Ethanol-Perilla Leaves[3][4][5]
30% Ethanol-Salvia officinalis L.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the typical experimental protocols for both UAE and MAE of rosmarinic acid.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is based on the optimized conditions for extracting rosmarinic acid from Melissa officinalis L..

  • Sample Preparation: The plant material (e.g., leaves) is dried and ground into a fine powder.

  • Solvent Preparation: An aqueous ethanol solution (e.g., 39.9% v/v) is prepared.

  • Extraction: A specific solid-to-liquid ratio (e.g., 1:20 g/mL) of the powdered plant material and the solvent is placed in a vessel. The extraction is performed using an ultrasonic device (e.g., a probe or bath) operating at a specified power (e.g., 371.7 W) for a set duration (e.g., 33 minutes).[1][2] The temperature is monitored and controlled during the process.

  • Separation and Filtration: After extraction, the mixture is filtered to separate the solid plant residue from the liquid extract.

  • Analysis: The concentration of rosmarinic acid in the extract is determined using High-Performance Liquid Chromatography (HPLC).[1]

Microwave-Assisted Extraction (MAE) Protocol

This protocol is based on the optimized conditions for extracting rosmarinic acid from Melissa officinalis L..

  • Sample Preparation: The plant material is prepared in the same manner as for UAE (dried and ground).

  • Solvent Preparation: An aqueous ethanol solution (e.g., 25.5% v/v) is prepared.

  • Extraction: The powdered plant material and solvent are mixed at a specific solid-to-liquid ratio in a microwave-safe extraction vessel. The extraction is carried out in a microwave extractor at a controlled temperature (e.g., 108.6 °C) for a specified time (e.g., 26.5 minutes).[1][2]

  • Separation and Filtration: The resulting mixture is filtered to separate the extract from the solid residue.

  • Analysis: The rosmarinic acid content in the filtrate is quantified using HPLC.[1]

Visualizing the Extraction Workflows

To better illustrate the processes, the following diagrams outline the experimental workflows for UAE and MAE.

UAE_Workflow Start Start SamplePrep Sample Preparation (Drying & Grinding) Start->SamplePrep Mixing Mixing (Plant Powder & Solvent) SamplePrep->Mixing UAE Ultrasound-Assisted Extraction Mixing->UAE Filtration Filtration UAE->Filtration Analysis HPLC Analysis Filtration->Analysis End End Analysis->End MAE_Workflow Start Start SamplePrep Sample Preparation (Drying & Grinding) Start->SamplePrep Mixing Mixing (Plant Powder & Solvent) SamplePrep->Mixing MAE Microwave-Assisted Extraction Mixing->MAE Filtration Filtration MAE->Filtration Analysis HPLC Analysis Filtration->Analysis End End Analysis->End

References

Rosmarinate's Antimicrobial Efficacy: A Comparative Analysis Against Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

Rosmarinic acid, a naturally occurring phenolic compound found in various Lamiaceae family plants like rosemary, has garnered significant attention for its potential as an antimicrobial agent.[1][2] This guide provides a comparative overview of the antimicrobial activity of rosmarinate against a spectrum of bacterial strains, supported by quantitative data and detailed experimental protocols. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Antimicrobial Activity of Rosmarinic Acid

The antimicrobial efficacy of rosmarinic acid is commonly quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[3]

The following table summarizes the MIC and MBC values of rosmarinic acid against various Gram-positive and Gram-negative bacteria.

Bacterial StrainGram StainMIC (mg/mL)MBC (mg/mL)Reference
Staphylococcus aureusPositive1.01.1[3][4][5]
Methicillin-resistant Staphylococcus aureus (MRSA)Positive10-[4]
Bacillus subtilisPositive1.01.1[3][4][5]
Bacillus megateriumPositive2 to 15 (extract)-[4][5]
Enterococcus faecalisPositive2 to 15 (extract)-[4][5]
Escherichia coliNegative0.80.9[3][4][5]
Salmonella spp.Negative0.91.0[3][4][5]
Klebsiella pneumoniaeNegative2 to 60 (extract)-[4][5]
Proteus mirabilisNegative2 to 60 (extract)-[4][5]

Note: Some data are derived from extracts containing rosmarinic acid, where the exact concentration of the active compound may vary.[4][5] It has been observed that Gram-positive bacteria are generally more sensitive to rosemary extracts than Gram-negative bacteria.[6] The antibacterial effect of these extracts is dose-dependent, with higher concentrations leading to increased inhibition.[6]

Experimental Protocols

The determination of this compound's antimicrobial activity involves standardized laboratory techniques. The most common methods employed are the agar (B569324) well diffusion method for preliminary screening and the broth microdilution method for quantitative MIC and MBC determination.

Agar Well Diffusion Method

This method is a widely used technique for the initial screening of antimicrobial activity.[7]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been uniformly inoculated with a test microorganism. The agent's ability to inhibit microbial growth is indicated by a clear zone of inhibition around the well.

Protocol:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1 x 10⁸ CFU/mL) is prepared from a fresh culture of the test bacterium.[8]

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate to ensure uniform bacterial growth.[9]

  • Well Creation: Sterile cork borers are used to create wells of a specific diameter (e.g., 8 mm) in the inoculated agar.[7]

  • Application of Test Substance: A defined volume (e.g., 100 µL) of the this compound solution (at various concentrations) is added to each well.[7] A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[9]

  • Observation and Measurement: After incubation, the plates are examined for the presence of a clear zone of inhibition around each well. The diameter of this zone is measured in millimeters to determine the extent of the antimicrobial activity.[9]

Broth Microdilution Method (for MIC and MBC Determination)

This method is used to quantitatively determine the MIC and MBC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined by observing the lowest concentration that inhibits visible growth.

Protocol:

  • Preparation of Serial Dilutions: A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) directly in the wells of a 96-well microtiter plate.[10]

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 10⁴ bacteria/mL).[10] Positive (bacteria and medium) and negative (medium only) control wells are included.

  • Incubation: The microtiter plate is incubated at 37°C for 24 hours.[10]

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[10]

  • MBC Determination: To determine the MBC, a small aliquot from the wells showing no growth is subcultured onto fresh agar plates. The plates are incubated for another 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the subculture plates.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial activity of a plant-derived compound like this compound.

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_culture Microbiology cluster_assay Antimicrobial Assay cluster_results Data Analysis A Plant Material (e.g., Rosemary) B Extraction of this compound A->B C Preparation of Test Concentrations B->C F Agar Well Diffusion / Broth Microdilution C->F D Bacterial Strain Selection E Culture & Preparation of Inoculum D->E E->F G Incubation (e.g., 37°C, 24h) F->G H Measurement of Inhibition Zones G->H I Determination of MIC/MBC G->I J Comparative Analysis H->J I->J

Caption: Workflow for assessing antimicrobial activity.

Mechanism of Action

The antimicrobial action of rosmarinic acid is believed to involve multiple mechanisms. It can disrupt bacterial cells and denature cellular proteins.[3] Furthermore, it may alter membrane permeability and inactivate cellular enzymes.[4] Rosmarinic acid has also been shown to inhibit the activity of Na+/K+-ATPase in bacterial cells.[3] In some cases, it exhibits synergistic effects when combined with conventional antibiotics.[2][4]

References

Unveiling the Binding Potential: A Comparative Docking Analysis of Rosmarinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of rosmarinate (rosmarinic acid) with a diverse range of protein targets implicated in various diseases. Through a comprehensive review of in silico docking studies, this document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this compound's therapeutic potential.

Rosmarinic acid, a naturally occurring polyphenolic compound found in numerous Lamiaceae species, has garnered significant attention for its wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Molecular docking studies have emerged as a powerful tool to elucidate the molecular mechanisms underlying these activities by predicting the binding interactions between rosmarinic acid and its potential protein targets. This guide synthesizes findings from multiple comparative docking studies to offer a centralized resource for evaluating the binding efficacy of this compound against various validated and putative protein targets.

Comparative Binding Affinity of this compound

The following tables summarize the binding energies of rosmarinic acid with different protein targets as reported in various independent studies. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.

Target Protein FamilyTarget ProteinPDB IDRosmarinic Acid Binding Energy (kcal/mol)Comparator MoleculeComparator Binding Energy (kcal/mol)Reference
Cancer-Related Proteins
Matrix MetalloproteinasesMMP-1----[1]
MMP-2----[1]
MMP-9----[1]
MMP-12----[1]
Cell Cycle & ApoptosisCDC25B----[1]
DNMT14WXX-7.4Allo ocimene-4.9[3]
Pulegone-5.8[3]
DNMT3B--9.8--[4]
HSP70--Sinesitin-[5][6]
HSP90AA1--Rosmanol, Chlorogenic acid, Carnosol-[7]
Inflammation & Oxidative Stress
Carbonic AnhydraseshCAI--Salvianolic acid B-[8]
hCAII--Salvianolic acid B-[8]
OxidoreductasesiNOS--8.542Caffeic acid-[8]
Keap1--7.96--[8]
NOX2--6.67--[8]
Neurodegenerative Disease-Related Proteins
CholinesterasesAcetylcholinesterase (AChE)--Carnosic acid-[9]
Beta-secretase 1BACE1--Ursolic acid, Carnosic acid, Donepezil-[10]
SynapsinsSynapsin I--8.49Donepezil-6.5[10]
Synapsin II--7.02Donepezil-6.5[10]
Cardiovascular Disease-Related Proteins
Chemokine ReceptorsCXCR43ODU-5.82Flavonoids-4.47[11]
Rosmarinic acid + Flavonoids-7.63[11]
Angiotensin-Converting EnzymeACE----[11]
Angiotensin II Receptor Type 1AT1R----[11]
PhosphodiesterasePDE5--Sildenafil-[11]
Coagulation FactorsFactor X--0.52--[12]
Other Targets
Aldose ReductaseAldose reductase----[1]
ElastasePorcine Pancreatic Elastase--ONO-6818-[2]
InsulinInsulin (amyloid fibril inhibition)--6.714 derivative compoundsHigher than -6.7[13]
Cysteinyl Leukotriene ReceptorCysLTR16RZ5-Zafirlukast-[14]

Experimental Protocols: A Synthesized View

The methodologies employed in the cited molecular docking studies generally follow a standardized workflow. This section provides a detailed, synthesized protocol that reflects the common steps across these computational experiments.

Ligand and Protein Preparation
  • Ligand Preparation: The three-dimensional structure of rosmarinic acid is typically obtained from chemical databases such as PubChem.[15] The structure is then optimized to its lowest energy conformation using computational chemistry software. This process often involves adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining rotatable bonds.

  • Protein Preparation: The 3D crystallographic structures of the target proteins are retrieved from the Protein Data Bank (PDB).[16] Prior to docking, the protein structures are prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms.[14] Polar hydrogen atoms are added, and charges are assigned to the protein atoms.

Molecular Docking Simulation
  • Software: A variety of software programs are utilized for molecular docking, with AutoDock Vina being a frequently mentioned tool.[3][10] Other software includes AutoDock 4.6.2, PyRx, and modules within Schrödinger Suite (e.g., Glide).[1][3][7]

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation. The dimensions and center of the grid box are crucial parameters and are often determined based on the binding site of a known co-crystallized ligand.[14]

  • Docking Algorithm: The docking process is typically performed using a Lamarckian Genetic Algorithm or similar stochastic search algorithms.[1] These algorithms explore various conformations and orientations of the ligand within the defined active site to identify the most favorable binding pose.

  • Scoring Function: The binding affinity of the ligand-protein complex is evaluated using a scoring function, which calculates the binding energy in kcal/mol.[3] The pose with the lowest binding energy is generally considered the most stable and representative binding mode.

Analysis and Visualization
  • Binding Interaction Analysis: The interactions between rosmarinic acid and the amino acid residues of the target protein are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the complex. Software such as Discovery Studio Visualizer and PyMOL are commonly used for this purpose.[3][16]

  • Validation: To validate the docking protocol, a re-docking procedure is often performed.[1] This involves docking the co-crystallized native ligand back into the protein's active site and comparing the predicted pose with the experimentally determined pose. A low root-mean-square deviation (RMSD) value (typically < 2 Å) between the two poses indicates a reliable docking protocol.

Visualizing the Process and Pathways

To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation ligand Ligand (this compound) 3D Structure Acquisition ligand_prep Ligand Preparation (Energy Minimization, Charge Assignment) ligand->ligand_prep protein Target Protein 3D Structure Acquisition (PDB) protein_prep Protein Preparation (Remove Water, Add Hydrogens) protein->protein_prep grid Grid Box Generation (Define Active Site) ligand_prep->grid protein_prep->grid docking Molecular Docking (e.g., AutoDock Vina) grid->docking scoring Scoring Function (Calculate Binding Energy) docking->scoring analysis Interaction Analysis (H-bonds, Hydrophobic) scoring->analysis validation Docking Validation (Re-docking, RMSD Calculation) scoring->validation visualization Visualization (e.g., PyMOL, Discovery Studio) analysis->visualization

A typical workflow for molecular docking studies.

G cluster_pathway Simplified Inflammatory Signaling This compound This compound iNOS iNOS This compound->iNOS Inhibition pro_inflammatory_stimuli Pro-inflammatory Stimuli pro_inflammatory_stimuli->iNOS NO_production Increased NO Production iNOS->NO_production inflammation Inflammation NO_production->inflammation

Inhibition of iNOS by this compound in an inflammatory pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Rosmarinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory work, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of rosmarinate, also known as rosmarinic acid, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for regulatory compliance and fostering a culture of safety.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. While classifications may vary between suppliers, it is best to err on the side of caution. Some safety data sheets (SDS) classify rosmarinic acid as toxic if swallowed and very toxic to aquatic life[1][2].

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., Nitrile rubber) are required. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact[1][3].

  • Eye Protection: Wear safety goggles or a face shield to protect against dust or splashes[1][2][4].

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn[2][5].

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator[2][4].

Ensure adequate ventilation in the handling area and keep the substance away from food, drink, and animal feedingstuffs[4][6].

Step-by-Step Disposal Procedures

The disposal of this compound must comply with all local, state, and federal environmental regulations. It is highly recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous waste.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department[3].

  • Keep the waste in its original container or a clearly labeled, compatible container[3]. The label should include the chemical name ("Rosmarinic Acid" or "this compound"), associated hazards, and the accumulation start date.

2. Spill Management:

  • In the event of a spill, prevent further leakage or spillage if it is safe to do so[5].

  • Avoid the formation of dust[1][2][4].

  • For solid spills, gently sweep or vacuum the material and place it into a suitable, closed container for disposal[1][5][7].

  • After removal, clean the contaminated area thoroughly[5][7].

  • Prevent the spilled material from entering drains, surface water, or groundwater[4][5][8]. If a significant spill occurs, local authorities should be notified[2].

3. Container Management:

  • Store waste containers in a designated, secure area that is cool, dry, and well-ventilated[4][5].

  • Keep containers tightly closed when not in use[3][4][5].

  • Contaminated packaging should be disposed of in the same manner as the unused product[1].

4. Final Disposal:

  • Dispose of this compound waste through an approved waste disposal plant or a licensed hazardous waste contractor[1][2].

  • Never dispose of this compound down the drain or in the regular trash[4].

Data Summary: Hazard and Disposal Information

The following table summarizes key safety and disposal information from various sources. Note that classifications can differ, and it is important to consult the specific SDS for the product you are using.

Parameter ChemicalBook SDS [1]Carl ROTH SDS [4]Fisher Scientific SDS [2]Sigma-Aldrich SDS [3]
Oral Toxicity Toxic if swallowed (H301)Does not meet criteria for classificationToxic if swallowed (Category 3)Not specified
Aquatic Toxicity Very toxic to aquatic life (H400)Keep away from drains, surface and ground waterVery toxic to aquatic lifeNot specified
Disposal Recommendation Dispose to an appropriate treatment and disposal facility (P501)Consult the appropriate local waste disposal expertDispose of contents/container to an approved waste disposal plantDispose of in accordance with national and local regulations
Spill Containment Collect spillage (P391)Take up mechanically; place in appropriate containersSweep up and shovel into suitable containersTake up dry; dispose of properly

Experimental Protocol: Spill Neutralization and Cleanup

While specific neutralization protocols for rosmarinic acid are not widely documented in safety literature, a general procedure for acid spills can be cautiously adapted. Always consult with your EHS department before attempting to neutralize any chemical spill.

Objective: To safely contain, neutralize (if deemed appropriate by EHS), and clean up a minor spill of solid rosmarinic acid.

Materials:

  • Full PPE (as described above)

  • Spill containment kit (including absorbent pads, non-sparking scoop, and waste bags)

  • A weak base for neutralization (e.g., sodium bicarbonate or a commercial spill neutralizer for acids). Use to be approved by EHS.

  • pH indicator strips

  • Labeled hazardous waste container

Methodology:

  • Evacuate and Secure: Immediately alert others in the area and restrict access. Ensure proper ventilation.

  • Contain: If it is a powder, cover the spill with a plastic sheet to minimize dust[5]. For a solution, create a dike around the spill with absorbent material.

  • Neutralization (with EHS approval):

    • Carefully apply the weak base over the spilled material, starting from the outer edge and working inwards.

    • Avoid excessive application to prevent a vigorous reaction.

    • If in solution, test the pH of the spilled material periodically with indicator strips until it is within a neutral range (typically pH 6-8).

  • Collection: Once neutralized, use a non-sparking scoop to collect the material and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste[1].

  • Disposal: Seal and label the waste container and arrange for its collection by a licensed hazardous waste contractor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Rosmarinate_Disposal_Workflow start Identify this compound Waste is_spill Is it a Spill? start->is_spill handle_spill Contain and Clean Up Spill per Protocol is_spill->handle_spill Yes routine_waste Routine Laboratory Waste is_spill->routine_waste No collect_residue Collect Residue in Labeled Hazardous Waste Container handle_spill->collect_residue store Store in Designated, Secure Area collect_residue->store segregate Segregate from Other Waste Streams routine_waste->segregate containerize Place in Original or Labeled, Closed Container segregate->containerize containerize->store contact_ehs Contact EHS for Pickup by Approved Contractor store->contact_ehs

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Rosmarinate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of Rosmarinate, ensuring the well-being of researchers and the integrity of experimental work. Adherence to these protocols is essential for minimizing risks and establishing a secure laboratory environment.

I. Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Standard/Specification Purpose
Eye and Face Protection Safety glasses with side shields or gogglesEN 166 (EU) or ANSI Z87.1 (US)Protects against splashes and airborne particles.
Hand Protection Chemical-resistant glovesEN 374Prevents skin contact. Inspect gloves before each use and use proper removal technique.
Body Protection Laboratory coat or chemical-resistant overalls---Provides a barrier against accidental spills and contamination.
Respiratory Protection NIOSH/MSHA or EN 149 approved respirator with a particulate filter (e.g., P1)Required when dust formation is likely or ventilation is inadequate.Prevents inhalation of airborne particles.

II. Handling and Storage Protocols

Operational Plan:

  • Preparation:

    • Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.[1]

    • Assemble all necessary PPE and have it readily available.

    • Keep an emergency spill kit nearby.

  • Handling:

    • Avoid the formation of dust.[1][2][3]

    • Do not eat, drink, or smoke in the handling area.[1][3][4]

    • Wash hands thoroughly after handling the substance.[1][3][4]

    • Avoid release to the environment.[3][4]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.[2] Some suppliers recommend storage at -20°C.[2]

    • Keep away from strong oxidizing agents.[1][2]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3][4] Some safety data sheets classify this compound as toxic if swallowed.[3][4]

III. Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification:

    • Unused this compound and materials heavily contaminated with it are to be considered chemical waste.

  • Collection and Storage:

    • Collect waste in designated, properly labeled, and sealed containers.

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal:

    • Dispose of waste through a licensed hazardous waste disposal company.[1]

    • Follow all local, regional, and national regulations for chemical waste disposal.[1][3][4]

    • Do not allow the substance to enter drains or waterways, as it is very toxic to aquatic life.[1][3][4]

IV. Workflow and Safety Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Disposal prep_sds Access SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh/Measure prep_workspace->handling_weigh Proceed to handling handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Surfaces handling_exp->cleanup_decon Experiment complete disp_collect Collect Waste handling_exp->disp_collect Generate waste cleanup_store Store this compound cleanup_decon->cleanup_store cleanup_store->prep_sds For next use disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Licensed Contractor disp_label->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rosmarinate
Reactant of Route 2
Reactant of Route 2
Rosmarinate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。